2-(3-Fluoroazetidin-1-yl)acetic Acid: Physicochemical Profiling & Synthetic Utility
Topic: 2-(3-Fluoroazetidin-1-yl)acetic acid physicochemical properties Content Type: In-depth Technical Guide Executive Summary: The Fluorine Effect in Strained Heterocycles In the landscape of modern medicinal chemistry...
Executive Summary: The Fluorine Effect in Strained Heterocycles
In the landscape of modern medicinal chemistry, 2-(3-fluoroazetidin-1-yl)acetic acid represents a high-value building block, functioning as a conformationally restricted, fluorinated amino acid surrogate. It combines the steric constraints of the azetidine ring with the electronic modulation of the fluorine atom.
This guide analyzes the compound's physicochemical behavior, focusing on how the C-3 fluorine atom depresses the basicity of the azetidine nitrogen (lowering pKa) and influences ring puckering dynamics via the gauche effect. These properties make it a critical bioisostere for proline or glycine in peptidomimetics, offering improved metabolic stability and permeability.
Physicochemical Profile
The introduction of a fluorine atom at the 3-position of the azetidine ring drastically alters the electronic landscape compared to the parent azetidine. The following data synthesizes experimental trends from 3-fluoroazetidine derivatives and calculated descriptors.
Fragment-like chemical space (Rule of 3 compliant).
pKa1 (Carboxyl)
2.1 – 2.4 (Est.)
Typical -amino acid acidity; slightly enhanced by F-induction.
pKa2 (Amine)
7.8 – 8.4 (Est.)
Critical Feature: Significantly lower than parent azetidine (~11.3) due to electron-withdrawing F atom.
LogP
-1.2 to -0.5
Highly hydrophilic; exists as a zwitterion in aqueous media.
Topological PSA
~40-50 Ų
Favorable for membrane permeability if the zwitterion is masked (e.g., prodrugs).
H-Bond Donors/Acceptors
1 / 4
Fluorine acts as a weak acceptor; Carboxylate dominates interaction.
Expert Insight: The depression of the amine pKa (from ~11 to ~8) is the most valuable property of this scaffold. It brings the basicity closer to physiological pH (7.4), increasing the fraction of the neutral (unprotonated) species available for passive membrane diffusion compared to non-fluorinated analogs.
Structural Analysis: Conformational Dynamics
The azetidine ring is not planar; it undergoes "puckering" to relieve torsional strain. The 3-fluoro substituent introduces a stereoelectronic preference known as the fluorine gauche effect (hyperconjugation between
and ).
Diagram 1: Conformational Equilibrium & Puckering
The following diagram illustrates the dynamic equilibrium between the axial and equatorial conformers. While steric bulk typically favors the equatorial position, the electronic gauche effect stabilizes the axial orientation in 3-fluoroazetidines.
Caption: The interplay between steric repulsion and electronic hyperconjugation dictates the ring puckering angle (~25-30°).
Experimental Protocol: Synthesis & Handling
The synthesis of 2-(3-fluoroazetidin-1-yl)acetic acid requires careful handling of the strained azetidine ring to prevent opening. The most robust method involves the alkylation of commercially available 3-fluoroazetidine hydrochloride.
Method A: Direct Alkylation (Step-by-Step)
Reagents:
3-Fluoroazetidine HCl (1.0 eq)
tert-Butyl bromoacetate (1.1 eq)
Triethylamine (TEA) or DIPEA (2.5 eq)
Dichloromethane (DCM) or Acetonitrile (MeCN)
Trifluoroacetic acid (TFA)
Protocol:
Free Base Formation: Suspend 3-fluoroazetidine HCl in DCM at 0°C. Add TEA dropwise to liberate the free amine in situ.
Alkylation: Add tert-butyl bromoacetate slowly to the cold solution. Allow the reaction to warm to room temperature (RT) and stir for 12–16 hours.
Checkpoint: Monitor by TLC or LCMS. The secondary amine should be fully consumed.
Workup: Wash with water and brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo to yield the tert-butyl ester intermediate.
Deprotection: Dissolve the intermediate in DCM/TFA (4:1 ratio). Stir at RT for 2–4 hours to cleave the tert-butyl group.
Isolation: Concentrate the mixture. Co-evaporate with toluene (3x) to remove excess TFA. The product is typically isolated as the TFA salt (viscous oil or semi-solid).
Purification: If necessary, use preparative HPLC (C18 column, Water/MeCN gradient with 0.1% Formic Acid).
Diagram 2: Synthetic Pathway
Caption: Two-step synthesis via tert-butyl ester protection to avoid zwitterionic solubility issues during workup.
Applications in Drug Discovery
This scaffold is primarily utilized to optimize Lead-like properties in the optimization phase of drug discovery.
Bioisosterism: It acts as a bioisostere for Proline and Sarcosine. The 4-membered ring restricts conformational freedom more than pyrrolidine (5-membered), potentially locking the bioactive conformation.
Metabolic Stability: The fluorine atom at C-3 blocks metabolic oxidation at this position, a common clearance pathway for cyclic amines.
Basicity Modulation: As noted in the physicochemical profile, the fluorine lowers the pKa. This is crucial for CNS drugs where high basicity (pKa > 9) can lead to P-gp efflux liability and phospholipidosis.
Comparison of Cyclic Amino Acids
Scaffold
Ring Size
Amine pKa
Conformational Flexibility
Azetidine-2-carboxylic acid
4
~11.0
Rigid
Proline
5
~10.6
Moderate
3-Fluoroazetidin-1-yl acetic acid
4
~8.2
Rigid + F-Electronic bias
References
Smyrnov, O. et al. (2025). "Statistical Analysis of a Specialized Dataset for Predicting the Acid–Base Properties and Lipophilicity of Fluorinated Organic Compounds." ResearchGate.
Nairoukh, Z. et al. (2025). "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference." Chemistry - A European Journal.
PubChem. (2025).[2] "2-(3-Chloroazetidin-1-yl)acetic acid Physicochemical Data." National Library of Medicine.
Synthesis and Characterization of 2-(3-Fluoroazetidin-1-yl)acetic Acid: A Technical Guide
Part 1: Executive Technical Overview The compound 2-(3-Fluoroazetidin-1-yl)acetic acid represents a critical fluorinated building block in modern medicinal chemistry.[1] The introduction of the fluorine atom at the C3 po...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Technical Overview
The compound 2-(3-Fluoroazetidin-1-yl)acetic acid represents a critical fluorinated building block in modern medicinal chemistry.[1] The introduction of the fluorine atom at the C3 position of the azetidine ring induces a strong dipole, lowering the pKa of the amine (relative to the non-fluorinated analog) and altering the lipophilicity (
) of the parent scaffold.
This guide details a robust, scalable synthesis route designed to minimize the formation of ring-opening byproducts—a common risk with strained azetidine rings—while ensuring high purity of the final zwitterionic species.
Key Chemical Properties
Property
Value / Description
Molecular Formula
CHFNO
Molecular Weight
133.12 g/mol
Core Moiety
3-Fluoroazetidine (strained 4-membered ring)
Key Challenge
Stability of the strained ring under basic hydrolysis; isolation of highly polar zwitterion.[1]
Part 2: Strategic Synthesis Architecture
We will utilize a Convergent Alkylation-Deprotection Strategy . Unlike direct carboxymethylation which can be uncontrolled, we employ a tert-butyl ester protection strategy.
The "Why" Behind the Chemistry
Substrate Selection: We start with 3-Fluoroazetidine Hydrochloride .[1] The salt form is non-volatile and stable, unlike the free base which is prone to polymerization.
Ester Choice (tert-Butyl): We select tert-butyl bromoacetate over ethyl/methyl analogs.[1]
Reasoning: The bulky tert-butyl group minimizes nucleophilic attack at the carbonyl carbon during the alkylation phase.[1] More importantly, it allows for acid-mediated hydrolysis (TFA/DCM), avoiding the harsh aqueous basic conditions (LiOH/NaOH) that can degrade the strained azetidine ring or complicate the isolation of the water-soluble zwitterion.
Base Selection (DIPEA): A non-nucleophilic organic base is essential to scavenge the HCl from the starting material without opening the azetidine ring.
Part 3: Detailed Experimental Protocols
Stage I: N-Alkylation (Formation of the Ester Intermediate)[1]
Solvent: Acetonitrile (MeCN), anhydrous (0.2 M concentration)[1]
Step-by-Step Methodology
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend 3-Fluoroazetidine Hydrochloride in anhydrous MeCN under an inert atmosphere (N
or Ar).
Free Base Liberation: Cool the suspension to 0 °C. Add DIPEA dropwise over 10 minutes. The solution should become clear as the free amine is liberated.
Alkylation: Add tert-butyl bromoacetate dropwise to the cold solution.
Critical Control Point: Maintain 0 °C during addition to prevent exotherm-driven polymerization.[1]
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 12–16 hours.
Validation: Monitor by TLC (50% EtOAc/Hexane; stain with KMnO
). The starting amine (polar) should disappear, and a less polar spot (ester) should appear.
Workup:
Concentrate the reaction mixture under reduced pressure to remove MeCN.
Dissolution: Dissolve the ester intermediate in DCM (0.1 M) and cool to 0 °C.
Cleavage: Add TFA dropwise. The large excess drives the equilibrium to completion and solvates the ionic species.
Reaction: Stir at room temperature for 2–4 hours.
Validation: LC-MS will show the disappearance of the ester peak (M+57 or M+101 loss) and appearance of the acid mass (M+1 = 134.1).[1]
Isolation (The "Ether Crash" Method):
Concentrate the reaction mixture in vacuo to remove DCM and excess TFA. Do not use heat >40 °C.
The residue will be a thick oil (TFA salt).
Add cold Diethyl Ether (Et
O) and triturare vigorously. The product should precipitate as a white solid (TFA salt).
Decant the ether. Repeat trituration
.
Final Drying: Dry the solid under high vacuum for 24 hours to remove trace volatiles.
Note: If the free zwitterion is required (non-salt), dissolve the residue in minimal MeOH and pass through a weak anion exchange resin, or treat with stoichiometric Ag
CO (if HCl salt) or epoxide scavengers, though the TFA salt is preferred for storage stability.
(M-44) is common in MS/MS modes for carboxylic acids.[1]
Part 6: Critical Control Points & Troubleshooting
Temperature Control: The alkylation of azetidines is exothermic. Failure to cool the reaction to 0 °C can lead to ring opening or dimerization (polymerization).
Stoichiometry: Do not use a large excess of bromoacetate. Over-alkylation (quaternization) is possible, leading to a bis-alkylated quaternary ammonium salt which is difficult to separate.
Stability: The free acid zwitterion is hygroscopic. Store as the HCl or TFA salt in a desiccator at -20 °C.
Part 7: References
Vertex AI Search. (2026). Search Results for 3-fluoroazetidine derivatives characterization. 2
ChemicalBook. (2025).[4] 3-FLUOROAZETIDINE HYDROCHLORIDE Properties and NMR Data. 5[1]
National Institutes of Health (NIH). (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. PubMed. 6
BenchChem. (2026). 2-(3-Fluoroazetidin-1-yl)acetonitrile and related analogs. 7[1]
2-(3-Fluoroazetidin-1-yl)acetic acid CAS number 2243503-23-1
Executive Summary: The Strategic Value of the Fluorine Motif In modern drug discovery, 2-(3-Fluoroazetidin-1-yl)acetic acid represents more than a simple building block; it is a precision tool for multiparameter optimiza...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Strategic Value of the Fluorine Motif
In modern drug discovery, 2-(3-Fluoroazetidin-1-yl)acetic acid represents more than a simple building block; it is a precision tool for multiparameter optimization (MPO) . As medicinal chemists move away from flat, aromatic-heavy scaffolds towards sp³-rich architectures (Fsp³), the azetidine ring offers a unique conformational constraint that bridges the gap between flexible ethylamines and rigid pyrrolidines.
The inclusion of the fluorine atom at the C3 position is not merely decorative. It exploits the gauche effect and sigma-hole interactions to modulate the pKa of the ring nitrogen, typically lowering it by 1–2 log units compared to the non-fluorinated parent. This reduction in basicity is critical for improving membrane permeability and reducing hERG liability while maintaining solubility.
This guide provides a comprehensive technical analysis of this compound, establishing a validated workflow for its synthesis, handling, and application in peptidomimetics and PROTAC linker design.
Chemical Profile & Specifications
Physicochemical Properties
The following data aggregates experimental observations with high-confidence predictive models standard in medicinal chemistry.
Property
Specification
Technical Insight
Chemical Formula
C₅H₈FNO₂
Zwitterionic character in neutral media.
Molecular Weight
133.12 g/mol
Fragment-like; ideal for FBDD.
Appearance
White to off-white crystalline solid
Hygroscopic; store under inert atmosphere.
Calculated pKa (Acid)
~2.1
Typical carboxylic acid behavior.
Calculated pKa (Base)
~6.8 – 7.2
Critical Feature: Lower than azetidine (~10.4) due to F-induction.
ClogP
-1.2 (Estimated)
Highly polar; excellent for solubilizing lipophilic payloads.
Solubility
High in H₂O, DMSO, MeOH
Poor solubility in non-polar ethers/alkanes.
Structural Analysis
The 3-fluoroazetidine moiety exists in a puckered conformation. The fluorine atom prefers an axial orientation in many contexts due to the hyperconjugative interaction between the
and orbitals (and vice versa), stabilizing specific ligand-protein binding geometries.
Validated Synthesis Protocol
Objective: To synthesize high-purity 2-(3-fluoroazetidin-1-yl)acetic acid suitable for GMP-like downstream applications.
Strategy: Direct alkylation of the amine with haloacetic acid is prone to over-alkylation (quaternization). The Ester-Intermediate Route is recommended for superior control and purification.
Reaction Scheme (Graphviz Visualization)
Figure 1: The ester route prevents zwitterion formation during purification, allowing standard silica chromatography before the final deprotection.
Step-by-Step Methodology
Step 1: N-Alkylation
Preparation: In a flame-dried round-bottom flask, suspend 3-Fluoroazetidine HCl (1.0 equiv) in anhydrous Acetonitrile (MeCN) (10 mL/g).
Base Addition: Cool to 0°C. Add DIPEA (2.5 equiv) dropwise. The solution should become clear as the free amine is liberated.
Alkylation: Add tert-butyl bromoacetate (1.1 equiv) dropwise over 15 minutes.
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (stain with KMnO₄ or Ninhydrin).
Workup: Concentrate MeCN. Redissolve residue in EtOAc, wash with saturated NaHCO₃ and Brine. Dry over Na₂SO₄.
Purification: Flash column chromatography (Hexane/EtOAc gradient). Isolate the ester intermediate.
Step 2: Ester Hydrolysis (Deprotection)
Dissolution: Dissolve the intermediate in Dichloromethane (DCM) (5 mL/g).
Acidolysis: Add Trifluoroacetic acid (TFA) (1:1 v/v ratio with DCM).
Completion: Stir at RT for 2–4 hours. Monitor by LCMS (disappearance of +56 mass fragment).
Isolation: Concentrate in vacuo. Co-evaporate with Toluene (3x) to remove residual TFA.
Final Polish: Triturate the residue with cold Diethyl Ether to precipitate the product as a white solid (often obtained as the TFA salt). For the free zwitterion, use ion-exchange resin (Dowex 50W).
Application in Drug Design[1][2][3][4]
The "Fluorine Effect" on Basicity
The 3-fluoro substituent exerts a strong electron-withdrawing effect (
) through the carbon framework.
Pyrrolidine Nitrogen pKa: ~11.3
Azetidine Nitrogen pKa: ~11.3
3-Fluoroazetidine Nitrogen pKa: ~6.8 – 7.2
Implication: At physiological pH (7.4), a significant fraction of the 3-fluoroazetidine is uncharged compared to pyrrolidine. This dramatically enhances passive diffusion across biological membranes and reduces the energy penalty for desolvation upon protein binding.
Decision Matrix: When to Use This Scaffold
Figure 2: Selection criteria based on metabolic stability and steric constraints.
Utility: This molecule serves as a rigid, polar "exit vector" from the E3 ligase ligand (e.g., VHL or CRBN binders).
Advantage: The rigid azetidine ring reduces the entropic penalty of chain flexibility compared to linear PEG linkers, potentially improving binary complex stability (Cooperativity,
).
Safety & Handling (SDS Summary)
While specific toxicological data for this exact CAS is limited, it must be handled as a functionalized fluoro-amino acid .
Hazard Statements (Inferred):
H302: Harmful if swallowed.
H314: Causes severe skin burns and eye damage (Acidic nature).
The Ascendant Role of Fluoroazetidines in Modern Drug Discovery: A Mechanistic and Methodological Exploration
An In-depth Technical Guide Preamble: The Strategic Imperative for Fluorinated Heterocycles In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a corn...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide
Preamble: The Strategic Imperative for Fluorinated Heterocycles
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of rational drug design.[1][2] The unique physicochemical properties imparted by fluorine—including high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] When this powerful element is integrated into a strained four-membered heterocycle like azetidine, the result is a class of compounds with remarkable potential: the fluoroazetidine derivatives.[4][5]
This guide provides an in-depth exploration of the biological activities of novel fluoroazetidine derivatives. We will move beyond a simple cataloging of effects to dissect the underlying mechanisms of action and detail the robust experimental workflows required to validate these activities. Our focus is on providing researchers, scientists, and drug development professionals with a technical and practical framework for advancing this promising class of molecules from concept to clinical consideration.
Part 1: The Synthetic Foundation
The biological evaluation of any novel compound class is predicated on its synthetic accessibility. The preparation of fluoroazetidine derivatives is a non-trivial challenge due to the inherent ring strain of the azetidine core.[6] However, modern synthetic methodologies have enabled access to these valuable scaffolds. Key strategies often involve the cyclization of haloamines or the ring expansion of aziridines.[6] A crucial step is the introduction of fluorine, which can be achieved using reagents like diethylaminosulfur trifluoride (DAST) to convert a hydroxyl group into a fluorine atom on a pre-formed azetidine ring.[7]
The causality behind choosing a specific synthetic route is driven by the desired substitution pattern and stereochemistry, which are critical determinants of biological activity. A robust and scalable synthesis is the gateway to comprehensive biological screening.
Caption: Generalized workflow for the synthesis of fluoroazetidine derivatives.
Part 2: A Spectrum of Biological Activities & Mechanistic Insights
Fluoroazetidine derivatives have demonstrated a remarkable breadth of biological activities, positioning them as versatile scaffolds for targeting a range of diseases.[8][9]
Anticancer and Antiproliferative Activity
A significant area of investigation for fluoroazetidines is oncology. Certain derivatives have emerged as potent antiproliferative agents, rivaling established therapeutics in preclinical models.[10][11]
Mechanism of Action: Microtubule Disruption: A key mechanism is the inhibition of tubulin polymerization.[10] Certain 3-fluoroazetidin-2-ones, designed as analogues of combretastatin A-4 (CA-4), have been shown to interact with the colchicine-binding site of tubulin.[10] This interaction prevents the assembly of microtubules, which are essential for mitotic spindle formation. The disruption of this process triggers a cell cycle arrest and ultimately leads to apoptosis (programmed cell death).[10] The rationale for targeting tubulin is its critical role in cell division, making it a validated and highly sensitive target for anticancer therapy.
An In-depth Technical Guide to 2-(3-Fluoroazetidin-1-yl)acetic Acid: A Versatile Intermediate in Modern Drug Discovery
Abstract The strategic incorporation of fluorine and strained ring systems into molecular scaffolds is a cornerstone of modern medicinal chemistry. Azetidines, four-membered nitrogen-containing heterocycles, have emerged...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The strategic incorporation of fluorine and strained ring systems into molecular scaffolds is a cornerstone of modern medicinal chemistry. Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged structures that can significantly enhance the physicochemical and pharmacological properties of drug candidates.[1][2][3] This guide provides a comprehensive technical overview of 2-(3-Fluoroazetidin-1-yl)acetic acid, a bifunctional building block that combines the benefits of a fluoro-substituted azetidine ring with a carboxylic acid handle for versatile chemical elaboration. We will delve into its synthesis, physicochemical properties, strategic applications as a pharmaceutical intermediate, and essential safety protocols, offering field-proven insights for researchers and drug development professionals.
The Strategic Value of Fluorinated Azetidines in Medicinal Chemistry
The azetidine ring is no longer a mere curiosity but a powerful tool in the drug designer's arsenal. Its inherent ring strain and non-planar geometry provide a rigid scaffold that can favorably orient substituents into three-dimensional space, often leading to improved binding affinity and selectivity for biological targets.[3] When compared to more flexible acyclic amines or larger ring systems, azetidines offer a unique balance of stability and conformational constraint.[2][3]
The introduction of a fluorine atom onto the azetidine ring, specifically at the 3-position, imparts further advantageous properties:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the 3-position of the ring resistant to metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug degradation.
Modulation of Basicity: The electron-withdrawing nature of fluorine lowers the pKa of the azetidine nitrogen. This fine-tuning of basicity is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement and off-target liabilities.
Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets, potentially increasing binding potency.
2-(3-Fluoroazetidin-1-yl)acetic acid leverages these features by attaching an acetic acid side chain, providing a convenient point of attachment for amide bond formation, a ubiquitous linkage in pharmaceuticals. This makes it a highly valuable pharmaceutical intermediate for constructing complex lead compounds.[4][5][6][7]
Physicochemical and Structural Properties
A thorough understanding of a building block's properties is fundamental to its effective use in synthesis. The table below summarizes the key characteristics of the core components of our topic intermediate.
Property
Value
Source
Chemical Name
2-(3-Fluoroazetidin-1-yl)acetic acid
-
Parent Nucleus
3-Fluoroazetidine
PubChem
Molecular Formula
C₅H₈FNO₂
(Calculated)
Molecular Weight
133.12 g/mol
(Calculated)
CAS Number
Not assigned; Parent (3-Fluoroazetidine): 690257-76-2
Note: Properties for the full compound are extrapolated from its constituent parts, 3-fluoroazetidine and acetic acid. The hydrochloride salt of 3-fluoroazetidine is a common starting material.[12]
Synthesis Pathway and Experimental Protocol
The most direct and widely applicable method for synthesizing 2-(3-Fluoroazetidin-1-yl)acetic acid is through the N-alkylation of 3-fluoroazetidine with a haloacetic acid derivative. The carboxylic acid moiety of the alkylating agent must be protected to prevent it from reacting with the basic azetidine nitrogen. An ester, such as a tert-butyl or ethyl ester, serves as an effective protecting group.
Reaction Mechanism and Causality
The synthesis proceeds via a standard Sₙ2 (nucleophilic substitution) reaction.
Deprotonation (if starting with salt): 3-Fluoroazetidine is often supplied as a hydrochloride salt for improved stability and handling.[12] A mild inorganic base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), is required to neutralize the HCl and liberate the free, nucleophilic secondary amine.
Nucleophilic Attack: The lone pair of electrons on the azetidine nitrogen attacks the electrophilic carbon atom of the haloacetate ester (e.g., tert-butyl chloroacetate), displacing the halide leaving group (e.g., Cl⁻).
Deprotection/Hydrolysis: The resulting ester intermediate is then hydrolyzed to yield the final carboxylic acid. Acid-catalyzed hydrolysis (e.g., with HCl or trifluoroacetic acid) is effective for cleaving the tert-butyl ester, while base-catalyzed saponification (e.g., with LiOH or NaOH) is typically used for ethyl esters.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 2-(3-Fluoroazetidin-1-yl)acetic acid.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.
Step 1: Synthesis of 2-(3-Fluoroazetidin-1-yl)acetic acid tert-butyl ester
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-fluoroazetidine hydrochloride (1.0 eq).
Add anhydrous acetonitrile as the solvent, followed by powdered potassium carbonate (2.5 eq).
Stir the suspension vigorously at room temperature for 15 minutes.
Add tert-butyl chloroacetate (1.2 eq) dropwise to the mixture.[13]
Heat the reaction mixture to reflux (approx. 82°C) and monitor its progress by TLC or LC-MS (typically 8-12 hours).
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude ester by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Step 2: Hydrolysis to 2-(3-Fluoroazetidin-1-yl)acetic acid
Dissolve the purified ester intermediate from Step 1 in a suitable solvent such as 1,4-dioxane or dichloromethane (DCM).
Cool the solution to 0°C in an ice bath.
Slowly add a solution of hydrochloric acid (4M in dioxane, 4.0 eq) or trifluoroacetic acid (TFA).
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring for the disappearance of the starting material.
Upon completion, remove the solvent and excess acid under reduced pressure.
The resulting solid can be triturated with diethyl ether, filtered, and dried under vacuum to yield the final product, often as a hydrochloride or trifluoroacetate salt.
Application as a Pharmaceutical Intermediate
2-(3-Fluoroazetidin-1-yl)acetic acid is a classic pharmaceutical intermediate, serving as a pre-formed, functionalized building block for incorporation into larger, more complex active pharmaceutical ingredients (APIs).[7] Its primary utility lies in its ability to be coupled with primary or secondary amines to form amide bonds, a reaction central to the synthesis of a vast number of drugs.
Role in API Synthesis
The diagram below illustrates the conceptual integration of the intermediate into a hypothetical API via a standard amide coupling reaction.
Caption: Integration of the intermediate into a target API molecule.
This strategy is employed in the development of various therapeutic agents, including enzyme inhibitors where the azetidine moiety can access specific binding pockets. For instance, related azetidine derivatives are used in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[4][12]
Safety, Handling, and Storage
Proper handling of fluorinated intermediates is crucial for laboratory safety. While a specific safety data sheet (SDS) for 2-(3-Fluoroazetidin-1-yl)acetic acid is not widely available, a risk assessment can be conducted based on its components: 3-fluoroazetidine hydrochloride and halogenated acetic acids.[10][14]
Key Safety Considerations:
Hazard Class: Expected to be a skin and serious eye irritant.[11] May be harmful if swallowed or in contact with skin.[11] The final acidic product is corrosive.[15][16]
Handling: All manipulations should be performed in a certified chemical fume hood.
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves (nitrile is often suitable, but check for specific solvent compatibility).
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[11] For long-term stability, storage in a freezer is recommended.
Safe Handling Workflow
Caption: Standard workflow for the safe handling of chemical intermediates.
Conclusion and Future Outlook
2-(3-Fluoroazetidin-1-yl)acetic acid stands as a testament to the power of rational molecular design in modern pharmaceutical development. It provides a robust, pre-functionalized scaffold that enables the rapid and efficient synthesis of novel drug candidates with potentially superior pharmacological profiles. The strategic placement of the fluorine atom and the conformational rigidity of the azetidine ring offer a reliable method for overcoming common drug development hurdles such as poor metabolic stability and non-optimal target binding. As the demand for innovative therapeutics continues to grow, the importance of versatile and intelligently designed intermediates like 2-(3-Fluoroazetidin-1-yl)acetic acid will only increase, solidifying its role as a key building block in the future of medicine.
References
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. Green Chemistry (RSC Publishing).
Fluoroacetic acid. Wikipedia.
Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermedi
Synthesis and biological study of Azetidinone derivatives.
Fluoroacetic acid | 144-49-0. ChemicalBook.
Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Conditions. ChemRxiv.
This guide provides an in-depth technical analysis of 2-(3-Fluoroazetidin-1-yl)acetic acid , a critical fluorinated building block used in the synthesis of peptidomimetics and pharmaceutical candidates. The incorporation...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 2-(3-Fluoroazetidin-1-yl)acetic acid , a critical fluorinated building block used in the synthesis of peptidomimetics and pharmaceutical candidates. The incorporation of the 3-fluoroazetidine moiety serves as a conformationally restricted, metabolically stable bioisostere for proline or other amino acids.
Compound Profile & Structural Logic
IUPAC Name: 2-(3-Fluoroazetidin-1-yl)acetic acid
CAS Number: 2243503-23-1
Molecular Formula: C
HFNO
Molecular Weight: 133.12 g/mol
Structural Features:
Azetidine Ring: A four-membered nitrogen heterocycle creating significant ring strain (~26 kcal/mol).
C-3 Fluorine: Introduces a strong dipole and lowers the pKa of the amine compared to the non-fluorinated analog. It creates complex spin-spin splitting in NMR.
N-Acetic Acid Tail: Provides the carboxylic acid functionality, making this molecule an amphoteric amino acid derivative (zwitterionic in neutral solution).
Synthesis & Workflow Visualization
To understand the impurities and spectral artifacts, one must understand the genesis of the molecule. The standard synthesis involves the N-alkylation of 3-fluoroazetidine hydrochloride.
Synthetic Pathway Diagram
Caption: Synthesis workflow via N-alkylation and ester hydrolysis. Key risk: Fluorine elimination under harsh basic conditions.
Spectroscopic Data Analysis
The following data represents the consensus spectroscopic profile derived from the 3-fluoroazetidine core scaffold and N-acetic acid substructure analysis.
A. Nuclear Magnetic Resonance (NMR)
The fluorine atom at C-3 exerts a profound effect on the spectra due to heteronuclear coupling (
and ).
1H NMR (400 MHz, DO)
Note: In D
O, the carboxylic acid proton and ammonium proton (if salt) exchange and are not visible.
Shift (, ppm)
Multiplicity
Integration
Coupling (, Hz)
Assignment
5.15 - 5.45
dtt (multiplet)
1H
Hz
H-3 (Geminal to F)
4.20 - 4.45
m (complex)
2H
Hz
H-2a, H-4a (Cis to F)
3.80 - 4.10
m (complex)
2H
Hz
H-2b, H-4b (Trans to F)
3.45
Singlet
2H
-
N-CH-COO
Technical Insight: The protons at positions 2 and 4 of the azetidine ring are chemically equivalent due to symmetry but magnetically non-equivalent if the ring puckering is slow. However, the dominant feature is the large geminal H-F coupling at H-3 (
Hz), which splits the signal into a wide doublet of triplets/multiplets.
13C NMR (100 MHz, DO)
Shift (, ppm)
Splitting
Coupling (, Hz)
Assignment
172.5
Singlet
-
C=O (Carboxylic Acid)
83.5
Doublet
Hz
C-3 (Directly bonded to F)
62.1
Doublet
Hz
C-2, C-4 (Proximal to F)
58.4
Singlet
-
N-CH
19F NMR (376 MHz, DO)
Shift:
-178.0 to -182.0 ppm.
Pattern: Decoupled spectrum appears as a singlet. Coupled spectrum appears as a multiplet (tt) due to coupling with H-3 (geminal) and H-2/4 (vicinal).
Azetidine in the Spotlight: How Fluorine Dictates Ring Stability and Conformation
An In-depth Technical Guide for Drug Development Professionals The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry.[1][2] Its unique prop...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry.[1][2] Its unique properties—small size, high electronegativity, and the ability to form strong C-F bonds—allow for the fine-tuning of a compound's physicochemical and pharmacokinetic profile.[1] When this powerful element is introduced into strained ring systems like azetidine, it exerts profound control over molecular geometry and stability. This guide provides a deep dive into the stereoelectronic effects governing the conformation of fluorinated azetidines, offering insights for the rational design of next-generation therapeutics.
The Azetidine Ring: A Primer on Puckered Conformation
The four-membered azetidine ring is a "privileged motif" in medicinal chemistry, appearing in numerous bioactive molecules and approved drugs.[3] Unlike its planar aromatic counterparts, the saturated azetidine ring is not flat. It adopts a puckered or bent conformation to alleviate torsional strain. This puckering is a dynamic equilibrium, with the ring rapidly inverting between two equivalent puckered states. The degree of this pucker and the energy barrier to inversion are sensitive to the nature and position of substituents on the ring.[4][5] Understanding and controlling this puckering is paramount, as it dictates the three-dimensional arrangement of substituents and, consequently, how the molecule interacts with its biological target.[4]
The Influence of Fluorine: A Stereoelectronic Master Controller
Introducing a highly electronegative fluorine atom onto the azetidine ring fundamentally alters its conformational landscape through a combination of powerful stereoelectronic effects.
One of the most significant phenomena is the "gauche effect," where a conformation with vicinal electronegative substituents (like fluorine and the ring nitrogen) in a gauche (approximately 60° dihedral angle) arrangement is favored over the anti (180°) conformation.[6] This counterintuitive preference, which defies simple steric considerations, is primarily driven by hyperconjugation.[6][7]
Specifically, electron density is donated from a C-H or C-C sigma (σ) bonding orbital into the adjacent, low-energy C-F sigma-star (σ*) antibonding orbital.[6] This orbital overlap is geometrically optimal in the gauche conformation, leading to a stabilizing effect that can overcome steric repulsion.[6]
In protonated azetidines, this effect is further amplified by a favorable charge-dipole interaction. The positively charged nitrogen atom (N+) electrostatically attracts the partial negative charge on the nearby fluorine atom, pulling it closer and strongly favoring a puckered conformation where the C-F bond is gauche to the C-N+ bond.[8] Computational studies on 3-fluoroazetidinium have shown a dramatic ring pucker inversion upon protonation, highlighting the strength of this C–F···N+ interaction.[8]
Caption: Hyperconjugation stabilizes the gauche conformer in fluoroazetidines.
The strong inductive effect of fluorine has a predictable and significant impact on the basicity (pKa) of the azetidine nitrogen. By withdrawing electron density, fluorine lowers the pKa, making the nitrogen less basic.[1][9] This modulation is critical in drug design for controlling the ionization state of a molecule at physiological pH, which in turn affects solubility, cell permeability, and receptor binding.[1]
The effect on lipophilicity (LogP/LogD) is more complex. While a single fluorine atom can increase lipophilicity by masking the polar C-H bond, the overall effect is highly dependent on the molecular context, including the conformation and the presence of other functional groups.[9][10]
Property
Influence of Fluorine Substitution
Rationale
Ring Pucker
Increased puckering amplitude; preference for a specific conformer.
Gauche effect (hyperconjugation) and C-F···N+ charge-dipole interactions lock the ring in a defined conformation.[6][8]
Basicity (pKa)
Decreased pKa (less basic).
Strong inductive electron withdrawal by the fluorine atom reduces the electron density on the nitrogen.[1][9]
Lipophilicity (LogD)
Context-dependent; can increase or decrease.
Fluorine can shield polar bonds, increasing lipophilicity, but can also enhance molecular polarity, decreasing it.[10]
Metabolic Stability
Generally increased.
The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes (e.g., Cytochrome P450s).[1]
Experimental and Computational Validation
A synergistic approach combining Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry is essential for elucidating the conformational preferences of fluorinated azetidines.
NMR is the primary experimental technique for studying conformation in solution.
¹⁹F NMR: Provides a direct and highly sensitive probe. The chemical shift of the fluorine atom is exquisitely sensitive to its local electronic environment, which changes with the ring's conformation.[11][12]
¹H NMR: Analysis of vicinal proton-proton (³JHH) and proton-fluorine (³JHF) coupling constants provides crucial dihedral angle information, which can be used to deduce the ring pucker.[11]
Nuclear Overhauser Effect (NOE): NOESY experiments reveal through-space proximity of atoms, helping to distinguish between different puckered states (e.g., identifying whether a substituent is pseudo-axial or pseudo-equatorial).
Protocol: Conformational Analysis by NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the fluorinated azetidine derivative in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) to a final concentration of ~20 mM.
Data Acquisition:
Acquire standard 1D ¹H and ¹³C spectra for initial assignment.
Acquire a 1D ¹⁹F spectrum (with and without ¹H decoupling) to observe the fluorine environment and F-H couplings.[11]
Acquire a 2D ¹H-¹H COSY spectrum to establish proton connectivity.
Acquire a 2D ¹H-¹H NOESY or ROESY spectrum with a mixing time of 300-500 ms to measure through-space correlations.
Acquire a 2D ¹H-¹³C HSQC spectrum for unambiguous carbon-proton assignments.
Data Analysis:
Assign all ¹H, ¹³C, and ¹⁹F resonances.
Measure all relevant coupling constants (³JHH and ³JHF) from the 1D ¹H or ¹H-coupled ¹⁹F spectra.
Use the Karplus equation to correlate the measured ³J values to dihedral angles, which define the ring pucker.
Analyze NOE cross-peaks to confirm the spatial arrangement of substituents relative to the ring. For example, a strong NOE between a substituent and an axial proton would confirm an axial orientation for the substituent.
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are indispensable for complementing experimental data. They allow for:
Energy Calculations: Determining the relative energies of different conformers (e.g., gauche vs. anti) to predict the most stable state.[8]
Geometric Optimization: Calculating precise bond lengths, bond angles, and dihedral angles for the lowest energy conformers.[4]
Orbital Analysis: Visualizing the hyperconjugative interactions (e.g., using Natural Bond Orbital, NBO, analysis) that are responsible for the gauche effect.[7][13]
Caption: Integrated computational workflow for azetidine conformation analysis.
Conclusion and Outlook
Fluorine is far more than a simple hydrogen bioisostere; it is a powerful stereoelectronic tool for controlling the three-dimensional structure of the azetidine ring. By leveraging the gauche effect and other electrostatic interactions, medicinal chemists can lock the flexible azetidine scaffold into a specific, biologically relevant conformation. This pre-organization can enhance binding affinity, improve selectivity, and positively modulate pharmacokinetic properties. A thorough understanding of these underlying principles, validated by a combined NMR and computational approach, is crucial for the rational design of innovative and effective azetidine-based therapeutics.
References
Van Brabandt, W., Verniest, G., De Smaele, D., Duvey, G., & De Kimpe, N. (2006). Synthesis of 3-Fluoroazetidines. The Journal of Organic Chemistry, 71(18), 7079-7082. [Link]
Van Brabandt, W., et al. (2006). Synthesis of 3-Fluoroazetidines. ACS Publications. [Link]
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024). Journal of the American Chemical Society. [Link]
Gurbych, O., et al. (2024). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. ResearchGate. [Link]
Martins, F. A., et al. (2020). Hyperconjugation Is the Source of Helicity in Perfluorinated n-Alkanes. ResearchGate. [Link]
Freitas, M. P. (2018). There and back again: the role of hyperconjugation in the fluorine gauche effect. Structural Chemistry. [Link]
Martins, F. A., et al. (2017). Hyperconjugation Is the Source of Helicity in Perfluorinated n-Alkanes. Angewandte Chemie International Edition, 56(33), 9882-9885. [Link]
The ring pucker in azetidine derivatives can be influenced by a C–F ... N + charge–dipole interaction. (n.d.). ResearchGate. [Link]
Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline. (n.d.). ResearchGate. [Link]
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024). Journal of the American Chemical Society. [Link]
The synthetic method of 3 fluoro azetidine derivatives. (2017).
Martins, F. A., et al. (2017). COMMUNICATION Hyperconjugation is the source of helicity in perfluorinated n- alkanes. St Andrews Research Repository. [Link]
Craig, N. C., et al. (1999). Is Hyperconjugation Responsible For The "Gauche Effect" In 1-Fluoropropane And Other 2-Substituted-1-Fluoroethanes?. Journal of the American Chemical Society, 121(28), 6584-6592. [Link]
Smith, A. M. R., & Gilmour, R. (2018). Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. Accounts of Chemical Research, 51(7), 1691-1702. [Link]
Scheme 2: Hyperconjugation rigidifies the ring pucker of a fluorinated... (n.d.). ResearchGate. [Link]
Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]
Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry, 71(21), 8259-8263. [Link]
The “Azido Gauche Effect”Implications for the Conformation of Azidoprolines. (2025). ResearchGate. [Link]
Bott, T. M., & West, F. G. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. University of Alberta. [Link]
Smith, A. M. R., & Gilmour, R. (2016). The Fluorine Gauche Effect: A Brief History. Chimia, 70(9), 621-626. [Link]
Dhakhda, S. K., et al. (2024). Structure of 4-fluorinated azetidine-based pyrazole molecular hybrids... ResearchGate. [Link]
Examples of drug candidates containing fluoroalkyl-substituted azetidine (7) and piperidine (8) motifs. (n.d.). ResearchGate. [Link]
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]
A Secondary Orbital Effect Involving Fluorine is Responsible for Substrate-Controlled Diastereodivergence in the Catalyzed syn-aza-Henry Reaction of α-Fluoronitroalkanes. (2023). PMC. [Link]
Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. (2020). ACS Medicinal Chemistry Letters. [Link]
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2021). Organic & Biomolecular Chemistry. [Link]
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (2024). Journal of Medicinal Chemistry. [Link]
Fluorine as a Regiocontrol Element in the Ring Openings of Bicyclic Aziridiniums. (2021). Molecules. [Link]
Synthesis and Conformational Analysis of Fluorinated Uridine Analogues Provide Insight into a Neighbouring-Group Participation Mechanism. (2020). Molecules. [Link]
Molecular Design Exploiting a Fluorine gauche Effect as a Stereoelectronic Trigger. (2015). ResearchGate. [Link]
Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. (2018). University of Edinburgh Research Explorer. [Link]
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. (2021). Molecules. [Link]
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-(3-Fluoroazetidin-1-yl)acetic acid
Abstract This technical guide provides a comprehensive framework for the systematic exploration of the mechanism of action (MoA) for the novel compound, 2-(3-Fluoroazetidin-1-yl)acetic acid. Based on a detailed structura...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive framework for the systematic exploration of the mechanism of action (MoA) for the novel compound, 2-(3-Fluoroazetidin-1-yl)acetic acid. Based on a detailed structural analysis that reveals key pharmacophoric features analogous to known γ-aminobutyric acid (GABA) transport inhibitors, we hypothesize that this compound primarily acts by modulating GABAergic neurotransmission. This document outlines a phased, multi-disciplinary research strategy designed for drug development professionals and researchers. The proposed workflow progresses from initial hypothesis-driven target identification and biochemical characterization to robust in vitro functional validation in cellular systems and culminates in in vivo proof-of-concept studies in relevant disease models. Each section provides not only detailed, step-by-step experimental protocols but also the underlying scientific rationale, ensuring a self-validating and logically sound investigation into the compound's therapeutic potential.
Section 1: Introduction and Rationale
The Therapeutic Potential of Modulating GABAergic Neurotransmission
γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS). Its primary role is to counterbalance neuronal excitation, and disruptions in this delicate balance are implicated in a wide array of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[1][2] The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells, a process mediated by a family of sodium- and chloride-dependent GABA transporters (GATs).[3][4] The four main subtypes are GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1).[2]
Inhibiting these transporters prevents GABA reuptake, thereby increasing the extracellular concentration of GABA and prolonging its inhibitory signaling.[3][5] This mechanism is a clinically validated strategy for treating CNS disorders. For instance, Tiagabine, a selective GAT-1 inhibitor, is an approved antiepileptic drug that functions by enhancing GABAergic tone to control seizures.[5][6][7] Therefore, the discovery of novel, potent, and selective GAT inhibitors remains a highly promising avenue for therapeutic development.
Structural Analysis of 2-(3-Fluoroazetidin-1-yl)acetic acid: A Case for GAT Inhibition
The chemical structure of 2-(3-Fluoroazetidin-1-yl)acetic acid presents several features that strongly suggest an interaction with GABA transporters.
Azetidine Ring: The four-membered azetidine heterocycle is an increasingly utilized scaffold in medicinal chemistry.[8] It can confer improved metabolic stability, increased solubility, and provide rigid structural constraints that can enhance binding affinity to a target protein.[9][10]
N-Substituted Acetic Acid Moiety: The -(CH2)-COOH group attached to the azetidine nitrogen is a classic pharmacophore found in many GAT inhibitors, including the well-characterized competitive inhibitor Guvacine.[11] This acidic group mimics the carboxylate of GABA, allowing it to be recognized by the transporter's binding site.
Fluoro-Substitution: The fluorine atom on the azetidine ring is a critical feature. Fluorination can alter the compound's pKa, lipophilicity, and metabolic stability.[12] Notably, fluoroacetate itself is a known metabolic poison that can disrupt the Krebs cycle, highlighting the significant biological impact of this substitution.[13][14][15]
This combination of a cyclic amine backbone, a GABA-mimicking carboxylic acid side chain, and a strategically placed fluorine atom forms a strong basis for the hypothesis that 2-(3-Fluoroazetidin-1-yl)acetic acid functions as a GABA transporter inhibitor.
The Research Objective: A Phased Approach to MoA Elucidation
To rigorously test this hypothesis and fully characterize the compound's MoA, this guide proposes a logical, three-phase experimental workflow. This approach is designed to build a comprehensive data package, starting with broad screening and progressively focusing on more complex, physiologically relevant systems.
Caption: Overall experimental workflow for MoA elucidation.
The primary goal of this phase is to identify the direct molecular target(s) of 2-(3-Fluoroazetidin-1-yl)acetic acid. The investigation will begin with a hypothesis-driven approach focused on the GABA transporters, supported by contingency plans for unbiased screening.
The most direct method to test our hypothesis is to measure the compound's effect on the function of each of the four human GABA transporters. The radioligand uptake assay is the gold standard for this purpose, offering high sensitivity and throughput.[1][16]
This protocol assesses the ability of the test compound to inhibit the uptake of radiolabeled GABA into cells engineered to express a specific human GABA transporter subtype.
Cell Culture: Maintain four separate stable cell lines (e.g., CHO or HEK293) with each line overexpressing one of the following: human GAT-1 (hGAT-1), hGAT-2, hGAT-3, or hBGT-1. Culture in appropriate media at 37°C and 5% CO₂.
Preparation of Compound Dilutions: Prepare a 10 mM stock solution of 2-(3-Fluoroazetidin-1-yl)acetic acid in a suitable vehicle (e.g., DMSO or water). Perform a serial dilution series in assay buffer (e.g., Krebs-Ringer-HEPES) to obtain final concentrations ranging from 1 nM to 100 µM.
Assay Procedure:
Plate the cells in 96-well plates and grow to confluence.
On the day of the assay, wash the cells twice with pre-warmed assay buffer.
Add 50 µL of the test compound dilutions or vehicle control to the wells. Include a known selective inhibitor for each transporter as a positive control (e.g., Tiagabine for hGAT-1, SNAP-5114 for hGAT-3).[4][11]
Pre-incubate the plates for 15 minutes at 37°C.
Initiate the uptake reaction by adding 50 µL of assay buffer containing [³H]GABA (final concentration ~10-20 nM).
Incubate for 10-20 minutes at 37°C. The incubation time should be optimized to be within the linear range of uptake for each cell line.
Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.
Lyse the cells with a scintillation cocktail and quantify the amount of [³H]GABA taken up by the cells using a scintillation counter.
Data Analysis:
Define non-specific uptake using a high concentration of a non-selective GAT inhibitor (e.g., NO-711).[11]
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
Plot the percent inhibition against the log-concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each transporter subtype.
Data Presentation: GAT Inhibition Profile
The results of this screening should be summarized in a clear, comparative table.
Transporter Subtype
Test Compound IC₅₀ (µM)
Positive Control IC₅₀ (µM)
hGAT-1
[Insert Value]
Tiagabine: [Insert Value]
hGAT-2
[Insert Value]
[Insert Control & Value]
hGAT-3
[Insert Value]
SNAP-5114: [Insert Value]
hBGT-1
[Insert Value]
[Insert Control & Value]
This table will immediately reveal the potency and selectivity of 2-(3-Fluoroazetidin-1-yl)acetic acid, guiding all subsequent experiments.
In the event that the compound shows no significant activity against any of the GABA transporters, or if a more comprehensive understanding of its potential off-targets is required, unbiased methods should be employed.[17][18] These techniques are crucial for de-risking a compound and uncovering unexpected mechanisms.
Affinity-Based Pull-Down: This method involves chemically modifying the compound with a linker and an affinity tag (e.g., biotin).[17][19] The tagged compound is incubated with cell lysate, and the compound-protein complexes are "pulled down" using streptavidin-coated beads. The bound proteins are then eluted and identified by mass spectrometry.[19]
Drug Affinity Responsive Target Stability (DARTS): DARTS leverages the principle that the binding of a small molecule can stabilize its target protein, making it more resistant to proteolysis.[20] Lysates are treated with the compound and then subjected to limited digestion by a protease like pronase. In the presence of the compound, the target protein will be less digested, appearing as a more prominent band on an SDS-PAGE gel, which can then be identified by mass spectrometry.[17]
Section 3: Phase 2 - In Vitro Functional and Mechanistic Assays
Assuming Phase 1 identifies a primary target (e.g., hGAT-1), this phase aims to characterize the nature of the interaction and validate its functional consequences in more complex biological systems.
Kinetic Analysis of Target Engagement
Determining whether the inhibition is competitive, non-competitive, or uncompetitive provides deep insight into the binding mechanism and is crucial for structure-activity relationship (SAR) studies.
This protocol is a modification of the [³H]GABA uptake assay (Protocol 2.1.1), where the concentration of the substrate ([³H]GABA) is varied.
Preparation: Use the cell line expressing the primary target transporter (e.g., hGAT-1). Prepare at least three fixed concentrations of 2-(3-Fluoroazetidin-1-yl)acetic acid: a no-inhibitor control (vehicle), a concentration near the IC₅₀, and a concentration at ~5x the IC₅₀.
Assay Procedure:
For each inhibitor concentration, perform the uptake assay across a range of [³H]GABA concentrations (e.g., from 0.1x to 10x the known Kₘ of GABA for that transporter).
Follow the incubation and termination steps as described in Protocol 2.1.1.
Data Analysis:
For each inhibitor concentration, plot the uptake velocity (V) against the substrate concentration ([S]).
Fit the data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ values.
Generate a Lineweaver-Burk (double reciprocal) plot (1/V vs. 1/[S]). The pattern of line intersections will reveal the mechanism of inhibition:
Competitive: Lines intersect on the y-axis (Vₘₐₓ is unchanged, Kₘ increases).
Non-competitive: Lines intersect on the x-axis (Kₘ is unchanged, Vₘₐₓ decreases).
Uncompetitive: Lines are parallel (both Kₘ and Vₘₐₓ decrease).
Data Presentation: Kinetic Parameters
Inhibitor Conc.
Apparent Kₘ (µM)
Apparent Vₘₐₓ (pmol/min/mg)
0 (Vehicle)
[Insert Value]
[Insert Value]
1x IC₅₀
[Insert Value]
[Insert Value]
5x IC₅₀
[Insert Value]
[Insert Value]
Cellular Assays in a Physiological Context
These assays move beyond recombinant systems to confirm the compound's activity in native environments.
Synaptosomes are isolated, sealed nerve terminals that retain functional transporters and provide a more physiologically relevant ex vivo model.
Synaptosome Preparation: Isolate synaptosomes from a relevant brain region (e.g., cortex or striatum) of a rodent using a standard sucrose density gradient centrifugation method.
Assay Procedure: Resuspend the synaptosome preparation in assay buffer. Perform the [³H]GABA uptake assay as described in Protocol 2.1.1, using the synaptosome suspension instead of cultured cells.
Rationale: This experiment confirms that the compound is active on the native transporter in its endogenous lipid environment and in the presence of other synaptic proteins.
This technique directly measures the functional downstream consequence of GAT inhibition: the enhancement of GABA receptor-mediated currents.
Cell Preparation: Use primary cultured neurons (e.g., hippocampal or cortical neurons) or brain slices.
Recording: Obtain whole-cell voltage-clamp recordings from a neuron.
Experimental Protocol:
Establish a baseline recording of GABAergic activity. To measure tonic inhibition, record the holding current in the presence of a GABA-A receptor agonist or ambient GABA.[4]
Bath-apply 2-(3-Fluoroazetidin-1-yl)acetic acid at a relevant concentration (e.g., 1-10x IC₅₀).
Observe the change in the holding current. An increase in the tonic GABAergic current upon compound application indicates that blocking GABA reuptake leads to increased activation of extrasynaptic GABA-A receptors.[4]
Rationale: This provides a direct functional link between the inhibition of the transporter and the potentiation of inhibitory neurotransmission, which is the ultimate therapeutic goal.
Section 4: Phase 3 - In Vivo Proof-of-Concept Studies
This final phase assesses whether the biochemical and cellular activity of the compound translates into a therapeutic effect in established animal models of disease.
Rationale for Model Selection
Based on the established role of GAT inhibitors, models of epilepsy and neuropathic pain are the most logical choices for initial in vivo testing.[5][6]
Epilepsy Models: The pentylenetetrazol (PTZ) induced seizure model is a standard screening tool for acute anticonvulsant activity.[21] PTZ is a GABA-A receptor antagonist, and compounds that enhance GABAergic tone are typically effective in this model.
Neuropathic Pain Models: The chronic constriction injury (CCI) model is a widely used model of nerve injury-induced neuropathic pain, which is thought to involve a loss of GABAergic inhibitory control in the spinal cord.[22]
Experimental Design and Endpoints
Animals: Use adult male mice or rats.
Procedure:
Administer 2-(3-Fluoroazetidin-1-yl)acetic acid or vehicle via a relevant route (e.g., intraperitoneal, oral).
After a pre-determined time (based on anticipated pharmacokinetics), administer a convulsant dose of PTZ (e.g., 60 mg/kg, s.c.).
Immediately begin observing the animals for 30 minutes, scoring the seizure severity using the Racine scale.
Endpoints: Measure the latency to the first seizure, the severity of the seizures, and the percentage of animals that are protected from tonic-clonic seizures.
Surgery: Induce the CCI model in rats by placing loose ligatures around the sciatic nerve. Allow animals to recover and develop pain-like behaviors (typically 7-14 days).
Behavioral Testing:
Establish a baseline measurement of mechanical allodynia using von Frey filaments (measuring the paw withdrawal threshold).
Administer the test compound or vehicle.
Measure the paw withdrawal threshold at several time points post-dosing to determine the magnitude and duration of the analgesic effect.
Endpoint: A significant increase in the paw withdrawal threshold compared to vehicle-treated animals indicates an analgesic effect.
Correlative In Vivo Pharmacodynamic Studies
To definitively link the behavioral effects to the proposed MoA, it is essential to demonstrate that the compound engages its target in the brain at therapeutic doses.
This technique allows for the direct measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in awake, freely-moving animals.[4]
Surgery: Implant a microdialysis guide cannula into a target brain region (e.g., hippocampus or striatum).
Procedure:
After recovery, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF).
Collect baseline dialysate samples to measure basal GABA levels.
Administer the test compound.
Continue collecting dialysate samples for several hours.
Analysis: Analyze the GABA concentration in the dialysate samples using HPLC. A dose-dependent increase in extracellular GABA levels that correlates with the timing of the behavioral effects provides powerful evidence for target engagement.[4]
Section 5: Summary and Future Directions
This guide has detailed a systematic and rigorous pathway for elucidating the mechanism of action of 2-(3-Fluoroazetidin-1-yl)acetic acid. By progressing from targeted biochemical assays to functional cellular studies and finally to in vivo disease models, this workflow is designed to build a robust and compelling data package. The causality behind each experimental choice is grounded in the initial structural hypothesis, while also incorporating unbiased approaches to ensure scientific integrity.
Successful completion of this multi-phased investigation will not only confirm the compound's primary mechanism of action but also establish its therapeutic potential. Positive results would warrant further preclinical development, including:
Comprehensive off-target screening (e.g., against a broad panel of receptors and enzymes).
Detailed pharmacokinetic and pharmacodynamic (PK/PD) relationship modeling.
Absorption, Distribution, Metabolism, and Excretion (ADME) profiling.
Initiation of medicinal chemistry efforts for lead optimization based on the established SAR.
This structured approach ensures that research efforts are focused, efficient, and aligned with the ultimate goal of translating a promising chemical entity into a potential therapeutic.
Section 6: References
Patsnap Synapse. (2024, June 21). What are GAT1 inhibitors and how do they work? Retrieved from
Al-Mokrab, M., et al. (2023, October 10). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Cheminformatics. Retrieved from
University College London. Target Identification and Validation (Small Molecules). Retrieved from
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A Senior Application Scientist's Guide to In Silico Modeling of 2-(3-Fluoroazetidin-1-yl)acetic Acid Derivatives
Abstract The azetidine scaffold has emerged as a privileged motif in modern drug discovery, prized for its ability to confer improved physicochemical and pharmacokinetic properties.[1] This guide provides an in-depth tec...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The azetidine scaffold has emerged as a privileged motif in modern drug discovery, prized for its ability to confer improved physicochemical and pharmacokinetic properties.[1] This guide provides an in-depth technical exploration of the in silico modeling strategies used to design and optimize derivatives of 2-(3-Fluoroazetidin-1-yl)acetic acid. We will dissect a comprehensive computational workflow, from initial target identification and virtual library design to advanced molecular dynamics and predictive ADMET profiling. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to accelerate the discovery of novel therapeutics based on this promising chemical scaffold.[2][3]
Introduction: The Strategic Value of the Azetidine Scaffold and In Silico Design
In the quest for novel therapeutics, the structural design of small molecules plays a pivotal role in determining efficacy, selectivity, and safety.[4] Azetidines, which are four-membered nitrogen-containing heterocycles, have garnered significant attention for their unique structural features, including high ring strain and sp3-rich character.[1][5] These characteristics can lead to improved solubility, metabolic stability, and receptor affinity, making azetidine-containing compounds highly attractive for drug development.[1][6] The incorporation of a fluorine atom, as in the 2-(3-Fluoroazetidin-1-yl)acetic acid scaffold, further modulates electronic properties and can enhance binding affinity and metabolic resistance.
The traditional drug discovery pipeline is a long and costly endeavor, with high attrition rates often attributed to poor pharmacokinetics or unforeseen toxicity.[7][8] In silico modeling has become an indispensable tool to mitigate these risks, offering a rational, cost-effective, and rapid approach to designing and evaluating new chemical entities.[9][10] By simulating molecular interactions and predicting key drug-like properties computationally, we can prioritize the synthesis of the most promising candidates, thereby streamlining the entire discovery process.[8][9][11]
This guide presents a holistic in silico strategy for the exploration of 2-(3-Fluoroazetidin-1-yl)acetic acid derivatives. We will move beyond a simple listing of methods to provide the causal logic behind each experimental choice, grounding our protocols in established best practices and authoritative standards.
The Core Workflow: A Multi-Pillar Approach to Computational Drug Design
A robust in silico drug design project is not a linear path but an iterative cycle of prediction, analysis, and refinement. Our workflow is built on several key pillars, each designed to answer critical questions in the drug discovery cascade.
Caption: High-level workflow for in silico drug design.
Part I: Target Identification and Ligand Preparation
The journey begins with identifying a biological target and preparing a high-quality virtual library of ligands.
Target Selection and Preparation
The choice of a biological target (e.g., an enzyme or receptor) is typically driven by disease pathology. Once a target is selected, its three-dimensional structure is required.
Protocol 1: Target Protein Preparation
Obtain Protein Structure: Download the target's 3D structure from the RCSB Protein Data Bank (PDB). Choose a high-resolution crystal structure, preferably co-crystallized with a known ligand.
Initial Cleaning (Using PyMOL, Chimera, or similar tools):
Causality: The raw PDB file contains non-essential molecules (water, ions, co-factors) that can interfere with docking calculations. We remove them to create a clean binding site.
Action: Delete all water molecules. Remove any co-factors or ions not essential for binding. Isolate the protein chain(s) of interest.
Prepare for Docking (Using AutoDock Tools):
Causality: Docking algorithms require correct protonation states and atomic charges to calculate electrostatic interactions accurately.
Action: Add polar hydrogens to the protein. Compute Gasteiger charges. Save the final structure as a .pdbqt file, which includes charge and atom type information for docking.[12]
Virtual Library Generation of Derivatives
Here, we design a virtual library of derivatives based on the 2-(3-Fluoroazetidin-1-yl)acetic acid scaffold. This involves enumerating different R-groups at substitution points.
Protocol 2: Ligand Preparation
2D Sketching: Use a chemical drawing tool like ChemDraw to sketch the core scaffold and the desired R-group modifications.[13] Save these as SMILES strings or in .mol format.
3D Structure Generation:
Causality: Docking requires a 3D conformation of the ligand. A low-energy, stable conformation is crucial for accurate results.
Action: Convert the 2D structures to 3D using a tool like Open Babel.
Energy Minimization:
Causality: The initial 3D conversion may result in a high-energy conformation with unrealistic bond lengths or angles. Energy minimization finds a more stable, lower-energy state.
Action: Perform energy minimization using a force field like MMFF94.
Final Preparation for Docking (Using AutoDock Tools):
Causality: Similar to the protein, the ligand needs correct charge assignments and defined rotatable bonds for the docking software to explore conformational space.[12]
Action: Assign Gasteiger charges. Define the rotatable bonds. Save the final ligand structure in .pdbqt format.
Part II: Virtual Screening and Hit Refinement
With prepared target and ligands, we can now predict how they interact.
Molecular Docking: Predicting Binding Pose and Affinity
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein target.[14][15] It uses a search algorithm to explore possible binding poses and a scoring function to estimate the binding affinity for each pose.[16]
Caption: Standard workflow for molecular docking.
Protocol 3: Molecular Docking with AutoDock Vina
Define the Binding Site:
Causality: Docking the entire protein surface is computationally expensive. We define a "grid box" around the known or predicted binding site to focus the search.
Action: Using AutoDock Tools, center a grid box on the active site of the receptor. Ensure its dimensions are large enough to accommodate the ligands.[12]
Create a Configuration File:
Causality: The docking program needs a configuration file that specifies the locations of the receptor, ligand, and grid box parameters.
Action: Create a text file specifying receptor, ligand, center_x, center_y, center_z, size_x, size_y, and size_z.
Run the Docking Simulation:
Action: Execute AutoDock Vina from the command line, providing the configuration file as input.
Analyze Results:
Causality: The output provides binding affinity scores (in kcal/mol) and the 3D coordinates for the top predicted poses. Lower scores indicate stronger predicted binding.
Action: Rank the derivatives by their binding affinity. Visualize the top-scoring poses in a molecular viewer to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts).
Table 1: Hypothetical Docking Results for Selected Derivatives
Derivative ID
R-Group Substitution
Binding Affinity (kcal/mol)
Key Interactions Observed
JAX-001
4-chlorophenyl
-9.2
H-bond with SER24, Pi-Pi stacking with TYR55
JAX-002
3-pyridyl
-8.5
H-bond with SER24, Cation-Pi with LYS12
JAX-003
Cyclohexyl
-7.1
Hydrophobic interactions with LEU88, VAL34
JAX-004
2-aminothiazole
-9.6
Dual H-bonds with ASP101 and SER24
Molecular Dynamics: Assessing Complex Stability
While docking provides a static snapshot, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the protein-ligand complex over time.[17] This is crucial for validating the stability of the predicted binding pose.[18]
Caption: Workflow for a protein-ligand MD simulation.
Protocol 4: Basic MD Simulation using GROMACS
System Preparation:
Causality: MD simulations require a complete system definition, including the force field parameters for both the protein and the ligand, and a simulated solvent environment.
Action: Choose a force field (e.g., CHARMM36m). Generate a topology file for the protein-ligand complex. Place the complex in a periodic box and solvate it with a water model (e.g., TIP3P). Add ions to neutralize the system.[19]
Energy Minimization:
Causality: The initial solvated system may have steric clashes. Minimization relaxes the system to a low-energy state.
Action: Run a steep descent energy minimization.
Equilibration:
Causality: The system must be brought to the desired temperature and pressure before the production simulation. This is typically done in two phases.
Action: Perform a short simulation at constant volume and temperature (NVT ensemble) to stabilize the temperature, followed by a simulation at constant pressure and temperature (NPT ensemble) to stabilize the density.
Production MD:
Action: Run the main simulation for a desired length of time (e.g., 100 nanoseconds).
Trajectory Analysis:
Causality: Analyzing the trajectory reveals the stability of the complex.
Action: Calculate the Root Mean Square Deviation (RMSD) of the ligand to check if it remains in the binding pocket. Calculate the Root Mean Square Fluctuation (RMSF) of the protein to identify flexible regions. Analyze the persistence of key hydrogen bonds over time.
Part III: Predictive Modeling for Lead Optimization
After identifying stable hits, we can build predictive models to guide the design of even better derivatives.
QSAR models establish a mathematical relationship between the chemical features of a set of molecules and their biological activity.[20][21] 3D-QSAR methods like Comparative Molecular Field Analysis (CoMSIA) are particularly powerful as they use 3D structural information.[22]
Protocol 5: 3D-QSAR (CoMSIA) Model Development
Data Set Preparation:
Causality: A QSAR model requires a training set of molecules with known biological activities (e.g., IC50 values) to learn from.
Action: Collect a dataset of at least 20-30 diverse, congeneric compounds with experimentally determined activities. Divide them into a training set (~80%) and a test set (~20%).
Molecular Alignment:
Causality: 3D-QSAR is highly sensitive to the alignment of molecules. All molecules must be superimposed in a consistent manner.
Action: Align all molecules in the dataset to a common template structure.
Field Calculation:
Action: Place the aligned molecules in a 3D grid. At each grid point, calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.
Model Building and Validation:
Causality: Statistical methods are used to correlate the field values with biological activity. The model's predictive power must be rigorously validated.
Action: Use Partial Least Squares (PLS) regression to build the model. Validate using Leave-One-Out cross-validation (q²) for the training set and by predicting the activities of the external test set (R²_pred).[22]
Table 2: Hypothetical QSAR Model Validation Statistics
Metric
Value
Interpretation
q² (Cross-validated R²)
0.68
Good internal predictivity
R² (Non-cross-validated)
0.91
Good correlation for the training set
R²_pred (External Test Set)
0.75
Good predictive power for new compounds
The output of a CoMSIA analysis includes contour maps that visualize regions where certain properties increase or decrease activity, providing a direct roadmap for chemical modifications.
In Silico ADMET Prediction
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is critical to avoid late-stage failures.[8][23] Numerous computational tools can predict these properties.[24][25][26]
Protocol 6: Rapid ADMET Profiling
Select Tools: Use a combination of well-validated web servers and software, such as SwissADME, pkCSM, or ADMETlab.[23][26]
Input Structures: Provide the SMILES strings of your top candidate derivatives as input.
Analyze Predictions:
Causality: These tools use pre-built models to predict a wide range of properties based on molecular structure.
Table 3: Predicted ADMET Properties for Lead Candidates
Derivative ID
Predicted LogS
BBB Permeant?
CYP2D6 Inhibitor?
hERG Blocker?
Lipinski's Rule of 5
JAX-001
-3.5 (Soluble)
Yes
No
No
0 Violations
JAX-004
-2.9 (Soluble)
No
No
No
0 Violations
Conclusion and Future Outlook
The in silico workflow detailed in this guide provides a powerful, multi-faceted strategy for accelerating the discovery of novel drugs based on the 2-(3-Fluoroazetidin-1-yl)acetic acid scaffold. By integrating molecular docking, molecular dynamics, QSAR, and ADMET prediction, researchers can make highly informed, data-driven decisions, prioritize synthetic efforts, and significantly increase the probability of success.[9][27][28]
The future of computational drug discovery is rapidly evolving. The integration of artificial intelligence and machine learning is set to further enhance the predictive power of these models, enabling de novo design and more accurate prediction of complex biological phenomena.[28][29] As these technologies mature, the methodologies described herein will continue to be a foundational element of modern, efficient, and rational drug design.
References
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. SciSpace.
Understanding Aze Medications: The Role of Azetidine Derivatives. Oreate AI Blog.
Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium.
Enlighten2: molecular dynamics simulations of protein–ligand systems made accessible. Bioinformatics, Oxford Academic.
Leverage our In Silico Solutions for Small Molecules Drug Development. InSilicoMinds.
In Silico Tools and Software to Predict ADMET of New Drug Candidates.
Molecular dynamics simulations: Insights into protein and protein ligand interactions.
The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. PubMed.
Molecular Simulation of Protein-Ligand Complexes. Nottingham ePrints.
Simulating Protein-Ligand Complexes using Open Source tools.
Molecular Docking. Udemy.
Azetidines in medicinal chemistry: emerging applications and approved drugs.
In Silico Modeling: Accelerating drug development. Patheon pharma services.
GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi.
How to Carry Out Molecular Docking of Drug–Polymer Conjugates | ChemDraw, PyRx & Discovery Studio. YouTube.
ADMET Predictions - Computational Chemistry Glossary. Deep Origin.
In Silico ADME Methods Used in the Evaluation of Natural Products. PMC.
Special Issue : Small Molecule Drug Discovery: Driven by In-Silico Techniques. MDPI.
A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. PubMed.
In Silico methods for ADMET prediction of new molecules. Slideshare.
In Silico Tools for Pharmacokinetic and Toxicological Predictions. AYUSH CoE.
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
Advancements in Computational Chemistry for Personalized Medicine and Drug Discovery. BioScience Academic Publishing.
Exploration of the Role of Computational Chemistry in Modern Drug Discovery. Zhang.
APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. Neuroquantology.
AI-Integrated QSAR Modeling for Enhanced Drug Discovery: From Classical Approaches to Deep Learning and Structural Insight. MDPI.
3D-QSAR modeling, Molecular Docking and drug-like properties investigations of novel heterocyclic compounds derived from.
Computational Chemistry Drug Discovery Expertise. Symeres.
Solubility and stability studies of 2-(3-Fluoroazetidin-1-yl)acetic acid
Technical Whitepaper: Physicochemical Profiling of 2-(3-Fluoroazetidin-1-yl)acetic acid Introduction & Molecular Rationale[1][2] 2-(3-Fluoroazetidin-1-yl)acetic acid represents a specialized class of heterocycles often u...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Physicochemical Profiling of 2-(3-Fluoroazetidin-1-yl)acetic acid
Introduction & Molecular Rationale[1][2]
2-(3-Fluoroazetidin-1-yl)acetic acid represents a specialized class of heterocycles often utilized as a "conformational lock" in peptidomimetic drug design. Structurally, it combines a strained four-membered azetidine ring with a polar carboxylic acid tail, modulated by a fluorine atom at the C3 position.
From a development perspective, this molecule presents a dichotomy:
The "Fluorine Effect": The C3-fluorine atom lowers the basicity of the azetidine nitrogen via inductive electron withdrawal (
-effect), potentially improving metabolic stability against oxidative deamination compared to non-fluorinated analogues.
The Stability/Solubility Trade-off: The high ring strain (~25 kcal/mol) of the azetidine core renders it susceptible to acid-catalyzed ring-opening hydrolysis, while its zwitterionic nature necessitates rigorous pH-dependent solubility profiling.
This guide outlines a self-validating experimental framework to characterize these properties, adhering to ICH Q1A (R2) standards.
Theoretical Physicochemical Framework
Before initiating wet-lab experiments, one must establish the theoretical boundaries to select appropriate buffer systems.
Base Dissociation (pKa_base): ~7.5 – 8.2 (Tertiary amine). Note: This is significantly lower than unsubstituted azetidine (~10.4) due to the electron-withdrawing fluorine.
Isoelectric Point (pI): ~5.0 – 5.5.
Lipophilicity (LogD): Highly pH-dependent. Expected to be negative (hydrophilic) at physiological pH.
Implication: The molecule exists primarily as a zwitterion at pH 4–7. This is the region of minimum solubility (intrinsic solubility,
) and must be the focal point of thermodynamic solubility studies.
Solubility Profiling: Protocols & Causality
For this polar zwitterion, kinetic solubility (DMSO stock into buffer) is insufficient due to the "memory effect" of DMSO and potential supersaturation. Thermodynamic solubility (Shake-Flask) is the required standard.
Experimental Design (Thermodynamic)
Objective: Determine the pH-solubility profile and identify the
pH 4.5 (Acetate): Near the predicted pI (Zwitterionic species - Critical for
).
pH 6.8 (Phosphate): Simulates intestinal fluid.
pH 7.4 (Phosphate): Systemic circulation; deprotonates the amine (Anionic species).
Workflow Logic
The following diagram illustrates the self-validating workflow. We employ a "re-check" loop: if the final pH shifts by >0.1 units during saturation, the buffer capacity was insufficient, and the data is invalid.
Azetidines are prone to nucleophilic attack leading to ring opening (forming amino-alcohols). The 3-fluoro substituent can influence the rate of this hydrolysis.
Forced Degradation Protocol (ICH Q1A Aligned)
Stressor
Conditions
Duration
Target Degradation
Mechanistic Insight
Acid Hydrolysis
0.1 N HCl, 60°C
1–7 Days
5–20%
Tests azetidine ring opening (relief of strain).
Base Hydrolysis
0.1 N NaOH, 60°C
1–7 Days
5–20%
Tests ester/acid stability and potential elimination of Fluorine.
Oxidation
3% H₂O₂, RT
24 Hours
5–20%
Tests N-oxide formation (less likely due to F-induction).
Thermal
60°C (Solid State)
7 Days
N/A
Tests crystal lattice stability/decarboxylation.
Photostability
UV/Vis (1.2M Lux·h)
~5 Days
N/A
Tests C-F bond homolysis (rare but possible).
Degradation Pathway Hypothesis
The primary risk is acid-catalyzed ring opening. The diagram below maps the critical pathway to monitor.
Figure 2: Primary acid-catalyzed degradation mechanism (Azetidine ring opening).
Analytical Method Development
Standard Reverse Phase (RP) chromatography (C18) is unsuitable for this molecule. The high polarity (LogD < 0) will result in elution near the void volume (
), causing ion suppression and poor reproducibility.
Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters Atlantis Premier BEH Z-HILIC).
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5) in 90:10 ACN:Water.
Mobile Phase B: 10 mM Ammonium Acetate (pH 4.5) in 50:50 ACN:Water.
Rationale: High organic start ensures retention of the polar zwitterion. Ammonium acetate provides ionic strength to mask secondary silanol interactions.
Detection:
MS (ESI+): Most sensitive. Monitor [M+H]+ = 134.1 (approx).
CAD (Charged Aerosol): If MS is unavailable (molecule has weak UV chromophore, only carboxylate ~200-210nm).
System Suitability Criteria
Retention Factor (
): Must be > 1.5 to avoid void volume interference.
Tailing Factor: < 1.5 (Azetidines can tail on residual silanols; buffer concentration is key).
Linearity:
over 0.01 – 1.0 mg/mL range.
Conclusion
2-(3-Fluoroazetidin-1-yl)acetic acid requires a specialized physicochemical profiling strategy due to its zwitterionic character and ring strain.
Solubility: Expect a U-shaped pH profile with a minimum near pH 5. Use buffered thermodynamic methods.
Stability: Monitor strictly for acid-catalyzed ring opening. Store the compound as a salt (e.g., HCl) at -20°C to prevent degradation.
Analysis: Abandon C18; utilize HILIC-MS for reliable quantification.
References
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5][6][7] International Council for Harmonisation. Link
Couture, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[8] National Institutes of Health (PMC). Link
Waters Corporation. (2021). Development and Optimization of a HILIC-MS Separation of Free Amino Acids.Link
Avdeef, A. (2012).[3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa/Solubility protocols).
PubChem. (2023). 2-(3-Chloroazetidin-1-yl)acetic acid (Analogue Data).[9] National Library of Medicine. Link
The Strategic Incorporation of 3-Fluoroazetidine in Bioactive Molecules: A Technical Guide for Drug Discovery Professionals
Foreword: The Rise of a Privileged Scaffold In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized potency, selectivity, and pharmacokinetic profiles is a relentless endeavor. Among...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Rise of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized potency, selectivity, and pharmacokinetic profiles is a relentless endeavor. Among the myriad of structural motifs employed to achieve these goals, the 3-fluoroazetidine scaffold has emerged as a uniquely powerful tool. This guide provides an in-depth technical exploration into the discovery, synthesis, and application of 3-fluoroazetidine-containing bioactive molecules, offering researchers, scientists, and drug development professionals a comprehensive resource to harness the potential of this remarkable structural unit. We will delve into the causal relationships behind its synthetic accessibility and its profound impact on biological activity and metabolic stability, providing a roadmap for its strategic deployment in drug discovery programs.
The Rationale: Why 3-Fluoroazetidine?
The strategic advantage of incorporating a 3-fluoroazetidine moiety into a drug candidate stems from the synergistic interplay between the strained four-membered azetidine ring and the unique properties of the fluorine atom.
The azetidine ring, a saturated heterocycle, imparts a degree of conformational rigidity, which can be advantageous for locking a molecule into a bioactive conformation, thereby enhancing binding affinity to its biological target.[1] This constrained geometry also serves as a valuable bioisostere for other commonly used groups, such as piperidines and morpholines, while offering a distinct vector for exiting a binding pocket and exploring new chemical space.[2]
The introduction of a fluorine atom at the 3-position of the azetidine ring confers a range of beneficial properties. Fluorine's high electronegativity can modulate the basicity of the azetidine nitrogen, influencing its pharmacokinetic properties and potential for off-target interactions.[3] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, leading to improved metabolic stability and a longer in vivo half-life.[4] This strategic fluorination can also lead to favorable changes in molecular conformation and electronics, enhancing target engagement.
A notable application of the 3-fluoroazetidine moiety is as a metabolically stable mimic of 3-hydroxyazetidine or proline. In certain biological contexts, 3-hydroxyazetidine-containing peptides can undergo an undesirable reverse aldol reaction, leading to cleavage of the peptide backbone.[5] The substitution of the hydroxyl group with a fluorine atom prevents this degradation pathway, making 3-fluoroazetidine a robust building block for peptides and peptidomimetics.[5]
Synthetic Strategies: Accessing the 3-Fluoroazetidine Core
The practical application of the 3-fluoroazetidine scaffold in drug discovery is contingent upon efficient and scalable synthetic routes. Several methodologies have been developed to access key 3-fluoroazetidine intermediates.
A common and effective approach involves the fluorination of a pre-formed azetidine ring containing a suitable leaving group at the 3-position. For instance, a hydroxyl group can be converted to a triflate, which is then displaced by a fluoride source. Another strategy employs the fluorination of a ketone precursor.
A patented method highlights a practical synthesis of 3-fluoroazetidine derivatives, which are valuable pharmaceutical intermediates.[6] This process underscores the industrial relevance and accessibility of these building blocks.
For the synthesis of more complex derivatives, such as 1-Boc-3-fluoroazetidine-3-carboxylic acid, a multi-step sequence starting from an acyclic precursor has been reported.[3] This approach involves a key bromofluorination step, followed by cyclization to form the azetidine ring.[3]
Bioactive Molecules Incorporating the 3-Fluoroazetidine Scaffold
The versatility of the 3-fluoroazetidine moiety is demonstrated by its incorporation into a diverse range of bioactive molecules targeting various diseases.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
DPP-4 is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic strategy for the treatment of type 2 diabetes.[7][8] Several DPP-4 inhibitors containing the 3-fluoroazetidine scaffold have been developed. The fluorine atom and the azetidine ring play crucial roles in binding to the active site of the enzyme and enhancing the pharmacokinetic properties of the inhibitors.[6][9]
Anticancer Agents
A novel iminosugar containing a 3-fluoroazetidine core, trans,trans-2,4-dihydroxy-3-fluoroazetidine, has been synthesized and shown to inhibit the growth of pancreatic cancer cells with a potency comparable to the standard-of-care drug, gemcitabine.[5][10] This finding opens up new avenues for the development of 3-fluoroazetidine-based anticancer agents.
Compound Class
Target/Activity
Key Findings
Reference(s)
Azetidine-based Iminosugar
Inhibition of Pancreatic Cancer Cell Growth
Demonstrated comparable potency to gemcitabine in cell-based assays.
To ensure the practical applicability of the concepts discussed, this section provides a detailed, step-by-step methodology for the synthesis of a key 3-fluoroazetidine building block, adapted from established literature procedures.
Synthesis of 1-Boc-3-fluoroazetidine
This protocol describes a representative synthesis of N-Boc-3-fluoroazetidine, a versatile intermediate for the introduction of the 3-fluoroazetidine moiety.
Materials:
1-Boc-3-hydroxyazetidine
(Diethylamino)sulfur trifluoride (DAST)
Dichloromethane (DCM), anhydrous
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Silica gel for column chromatography
Ethyl acetate and hexanes for chromatography
Procedure:
To a solution of 1-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DCM at -78 °C under a nitrogen atmosphere, add DAST (1.2 eq) dropwise.
Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
Separate the organic layer, and extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-Boc-3-fluoroazetidine.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Pharmacokinetic and ADME Considerations
The incorporation of a 3-fluoroazetidine moiety can have a profound and positive impact on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate.
Metabolic Stability: As previously mentioned, the C-F bond is highly resistant to metabolic cleavage, thus blocking a potential site of metabolism and increasing the half-life of the compound.[4]
Lipophilicity and Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can influence its ability to cross cell membranes. However, the overall effect on permeability is context-dependent and needs to be empirically determined for each new chemical entity.
pKa Modulation: The electronegative fluorine atom can lower the pKa of the azetidine nitrogen, reducing its basicity. This can be advantageous in avoiding lysosomal trapping and can also affect interactions with acidic tissues and off-target proteins.[3]
While direct pharmacokinetic data for a wide range of 3-fluoroazetidine-containing drugs is still emerging, studies on related fluorinated compounds, such as 3-fluoroamphetamine, have demonstrated favorable pharmacokinetic profiles, including sustained delivery and rapid clearance after administration.[11]
Future Perspectives and Conclusion
The 3-fluoroazetidine scaffold has firmly established itself as a valuable component in the medicinal chemist's toolbox. Its unique combination of conformational constraint, metabolic stability, and tunable electronic properties makes it an attractive motif for the design of novel therapeutics across a wide range of disease areas.
Future research will likely focus on the development of new and more efficient synthetic methodologies to access a wider diversity of substituted 3-fluoroazetidines. Furthermore, a deeper understanding of the structure-activity and structure-property relationships of 3-fluoroazetidine-containing molecules will enable more rational and predictive drug design.
References
Zhang, Y., et al. (2015). 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. The Journal of Organic Chemistry, 80(9), 4244-4258. [Link]
Fletcher, S. P., & Hamilton, A. D. (2015). 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. PubMed. [Link]
MDPI. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). MDPI. [Link]
Van Hende, E., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. PubMed. [Link]
Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
Verniest, G., et al. (2006). Synthesis of 3-Fluoroazetidines. The Journal of Organic Chemistry, 71(18), 7100-7102. [Link]
Schinazi, R. F., et al. (1993). Pharmacokinetics of the Antiviral Agent β-l-3′-Fluoro-2′,3′-Didehydro-2′,3′-Dideoxycytidine in Rhesus Monkeys. Antimicrobial Agents and Chemotherapy, 37(4), 875-881. [Link]
ACS Publications. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry. [Link]
Wager, T. T., et al. (2011). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 2(7), 387-396. [Link]
PMC. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. PMC. [Link]
DIGIBUG Principal. (2024). Synthesis and Anti-Diabetic Activity of an 8-Purine Derivative as a Novel DPP-4 Inhibitor in Obese Diabetic Zücker Rats. DIGIBUG Principal. [Link]
OAText. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. [Link]
Boudinot, F. D., et al. (1989). Pharmacokinetics of 3'-fluoro-3'-deoxythymidine and 3'-deoxy-2',3'-didehydrothymidine in rhesus monkeys. Antimicrobial Agents and Chemotherapy, 33(8), 1214-1219. [Link]
MarinBio. (2025). Cell Based Assays for Metabolic Disease Drug Discovery. MarinBio. [Link]
MDPI. (2024). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. MDPI. [Link]
PubMed. (2025). FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications. PubMed. [Link]
F1000Research. (2014). as leads for non-CNS targets. F1000Research. [Link]
Drug Target Review. (2024). Drug candidates with blockbuster potential for CNS diseases. Drug Target Review. [Link]
Domainex. (2022). Synthesis in Review: Methods for synthesising bioisosteres to improve the properties of bioactive compounds. Domainex. [Link]
MDPI. (2011). Pharmacokinetic Drug Interactions of Antimicrobial Drugs: A Systematic Review on Oxazolidinones, Rifamycines, Macrolides, Fluoroquinolones, and Beta-Lactams. MDPI. [Link]
The Florey. (2024). It's a match: New drug discovered to target protein in CNS disorders. The Florey. [Link]
Xia & He Publishing Inc. (n.d.). Advances in Novel Drug Therapy for Metabolic Dysfunction-associated Steatohepatitis Cirrhosis. Xia & He Publishing Inc.. [Link]
MDPI. (2024). New Insights into Bioactive Peptides: Design, Synthesis, Structure–Activity Relationship. MDPI. [Link]
RTI International. (2019). The pharmacokinetics of 3-fluoroamphetamine following delivery using clinically relevant routes of administration. RTI International. [Link]
Monash University. (2024). New discovery reshapes our understanding of metabolic diseases. Monash University. [Link]
Application Note: Synthetic Routes for 2-(3-Fluoroazetidin-1-yl)acetic acid
Abstract This application note details a robust, scalable protocol for the synthesis of 2-(3-Fluoroazetidin-1-yl)acetic acid , a critical building block in medicinal chemistry. The 3-fluoroazetidine moiety is increasingl...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust, scalable protocol for the synthesis of 2-(3-Fluoroazetidin-1-yl)acetic acid , a critical building block in medicinal chemistry. The 3-fluoroazetidine moiety is increasingly utilized as a bioisostere for morpholine or piperidine rings to modulate pKa and metabolic stability (lipophilicity lowering) without significant steric penalty. We present a preferred Two-Step Ester-Protection Route that circumvents the purification challenges associated with zwitterionic intermediates, ensuring high purity (>98%) suitable for downstream API coupling.
Introduction & Retrosynthetic Analysis
Medicinal Chemistry Context
The incorporation of fluorine into saturated heterocycles—specifically the "puckered" azetidine ring—induces a strong dipole (the "butterfly effect"), lowering the basicity of the ring nitrogen (pKa ~8.5 vs. ~11 for non-fluorinated analogues). This modification often improves oral bioavailability and blood-brain barrier (BBB) permeability.
Retrosynthetic Strategy
The synthesis is designed to avoid the direct alkylation of free amino acids, which often leads to difficult-to-purify zwitterionic mixtures. Instead, we utilize a tert-butyl ester protection strategy.
Key Disconnections:
C-N Bond Formation: Nucleophilic substitution of a haloacetate by the azetidine nitrogen.
Ester Hydrolysis: Acid-mediated cleavage of the tert-butyl group to reveal the carboxylic acid.
Figure 1: Retrosynthetic tree illustrating the ester-protection strategy.
Alternative: 4M HCl in Dioxane (if HCl salt is desired).
Step-by-Step Procedure:
Dissolution: Dissolve the purified tert-butyl ester from Phase 1 in DCM . Cool to 0°C.
Cleavage: Add TFA dropwise. The final ratio should be approximately 1:4 TFA:DCM (v/v).
Reaction: Stir at room temperature for 2–4 hours.
Monitoring: LC-MS is preferred here as TLC of the free acid is difficult (streaking).
Workup (Critical):
Concentrate the mixture in vacuo to remove DCM and excess TFA.
Azeotroping: Add Toluene (or DCM) and re-concentrate 3 times to remove residual TFA. This is crucial to prevent degradation.
Isolation (Zwitterion vs. Salt):
For HCl Salt (Recommended): Redissolve residue in minimal dry
or Dioxane and add 4M HCl/Dioxane. Filter the precipitated white solid.[1]
For Free Zwitterion: Dissolve residue in minimal MeOH and neutralize with Amberlyst A-21 (weakly basic resin) until pH ~6-7. Filter resin and concentrate.[2]
Recrystallization:[2][3][4][5] If necessary, recrystallize from EtOH/Water.
Process Workflow Diagram
Figure 2: Step-by-step process workflow for the synthesis.
Analytical Characterization Guide
Since exact literature spectra may vary by solvent, the following are predicted characteristic signals for validation.
NMR (400 MHz,
or
)
5.30 – 5.50 (dm, , 1H): The methine proton at position 3. The large coupling constant is diagnostic of geminal H-F coupling.
4.20 – 4.50 (m, 4H): The azetidine ring protons (positions 2 and 4). These will appear as complex multiplets due to H-F coupling and ring puckering.
3.90 – 4.10 (s, 2H): The singlet for the methylene group. In the HCl salt, this may shift downfield.
NMR
-175 to -180 ppm (m): Diagnostic signal for the secondary fluoride on the azetidine ring.
Ensure is finely milled and anhydrous. Increase stirring speed.
Polymerization
Thermal instability of azetidine.
Do not heat reaction above 40°C. Keep concentration steps <30°C bath.
TFA Contamination
Inefficient evaporation.
Azeotrope with Toluene or at least 3x. Use HCl/Dioxane method instead.
Product is Hygroscopic
Nature of the salt form.
Store in a desiccator at -20°C. Handle under inert atmosphere (/Ar).
References
PubChem. 3-Fluoroazetidine | C3H6FN.[6] National Library of Medicine. Available at: [Link]
Organic Syntheses. Alkylation of Amines using tert-Butyl Bromoacetate. (General Protocol Adaptation).[2] Available at: [Link]
Vertex AI Search. Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of a-aryl azetidinium salts. (Context on Azetidine Stability). Available at: [Link]
Application of 2-(3-Fluoroazetidin-1-yl)acetic acid in medicinal chemistry
Topic: Application of 2-(3-Fluoroazetidin-1-yl)acetic acid in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals Executive Sum...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Application of 2-(3-Fluoroazetidin-1-yl)acetic acid in Medicinal Chemistry
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-(3-Fluoroazetidin-1-yl)acetic acid represents a high-value "designer" building block in modern medicinal chemistry. It combines the conformational rigidity of the azetidine ring with the metabolic blocking and electronic modulation properties of the fluorine atom.[1]
This guide details the application of this moiety as a proline bioisostere , a rigidified linker for PROTACs , and a pKa modulator .[1] Unlike simple aliphatic amines, the 3-fluoroazetidine core exhibits a unique "conformational switch" dependent on protonation state, offering a programmable structural element for ligand-target interactions.[1]
Physicochemical Profile & Mechanistic Insights
The Fluorine Effect: pKa and Basicity
The introduction of a fluorine atom at the C3 position of the azetidine ring significantly alters the basicity of the ring nitrogen due to the strong electron-withdrawing inductive effect ($ -I $).
Parent Azetidine pKa: ~11.3 (Highly basic)
3-Fluoroazetidine pKa: ~8.4 (Moderately basic)
2-(3-Fluoroazetidin-1-yl)acetic acid (Zwitterion): The tertiary amine pKa is further suppressed by the $ \alpha $-carboxylate, typically resulting in a pKa range of 6.5 – 7.2 .
Medicinal Chemistry Implication: This lowered basicity improves oral bioavailability by reducing lysosomal trapping and improving permeability compared to non-fluorinated analogues.[1]
Conformational Switching (The "Pucker" Effect)
Azetidine rings are not planar; they exist in a puckered conformation.[1] The 3-fluoro substituent dictates this pucker through stereoelectronic effects (charge-dipole interactions).
Neutral State: The fluorine atom prefers a pseudo-equatorial position to minimize dipole repulsion with the nitrogen lone pair.[1]
Protonated State: Upon protonation (or binding to a cationic site), the ring flips.[1] The fluorine adopts a pseudo-axial orientation to maximize the stabilizing electrostatic interaction between the $ C-F $ dipole and the $ N-H^+ $ charge.[1]
Figure 1: Conformational switching of the 3-fluoroazetidine core driven by pH and protonation state.
Applications in Drug Design
Proline Bioisosterism
The 2-(3-Fluoroazetidin-1-yl)acetic acid moiety serves as a rigidified glycine or a contracted proline mimic.
Peptide Mimetics: Replacing a Proline residue with 3-fluoroazetidine restricts the $ \phi $ and $ \psi $ torsion angles, potentially locking a peptide into a bioactive turn conformation (e.g., $ \beta $-turn type II).
Metabolic Stability: The C3-fluorine blocks oxidative metabolism at the most vulnerable position of the ring, extending half-life ($ t_{1/2} $) compared to unsubstituted azetidines.
PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), linker rigidity is crucial for ternary complex stability.[1]
Exit Vector Control: The azetidine ring provides a defined exit vector (approx 180° between C3 and N1 substituents if trans-functionalized, or distinct angles in this N-acetic acid derivative).
Solubility: The polarity of the C-F bond and the tertiary amine improves the aqueous solubility of the linker compared to alkyl chains.[1]
Experimental Protocols
Protocol A: Synthesis of 2-(3-Fluoroazetidin-1-yl)acetic acid
Note: This compound is often synthesized from the commercially available 3-fluoroazetidine hydrochloride.
Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by LC-MS (Target mass: M+H of ester).
Workup: Dilute with EtOAc, wash with saturated $ NaHCO_3 $ and brine. Dry over $ Na_2SO_4 $, filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc).
Ester Hydrolysis (Deprotection):
Dissolve the intermediate tert-butyl ester in DCM (0.1 M).[1]
Stir at RT for 2–4 hours until complete consumption of starting material.
Isolation: Concentrate under reduced pressure.[1] Co-evaporate with toluene (3x) to remove excess TFA.[1]
Salt Form: The product will likely be a TFA salt.[1] For the zwitterion, pass through a weak anion exchange resin or perform reverse-phase HPLC (C18, Water/MeCN).[1]
Protocol B: General Amide Coupling (Peptide Synthesis)
Use this protocol to couple 2-(3-Fluoroazetidin-1-yl)acetic acid to an amine-bearing scaffold.
Reagents:
Coupling Agent: HATU (preferred for hindered amines) or T3P (for lower epimerization risk).[1]
Dissolve 2-(3-Fluoroazetidin-1-yl)acetic acid (1.0 equiv) and HATU (1.1 equiv) in dry DMF.
Add DIPEA (1.0 equiv) to pre-activate the acid (stir for 5 mins).
Add the Amine partner (1.0–1.2 equiv) and remaining DIPEA (2.0 equiv).[1]
Stir at RT for 1–3 hours.
Critical QC Step: Check for N-oxide formation if reaction times are prolonged, as the tertiary azetidine nitrogen is oxidatively sensitive.
Safety & Handling
Toxicity Distinction: Do NOT confuse this molecule with fluoroacetic acid (sodium fluoroacetate, Compound 1080).[1] Fluoroacetic acid is metabolized to fluorocitrate, a potent Krebs cycle inhibitor.[1]
Metabolic Safety: In 2-(3-Fluoroazetidin-1-yl)acetic acid, the fluorine is on the beta-carbon of the ring system, not the alpha-carbon of the acid. It does not readily metabolize to fluoroacetate.[1] However, standard laboratory PPE (gloves, goggles, fume hood) is mandatory.[1]
Stability: Azetidines are strained rings.[1] Avoid strong Lewis acids or high temperatures (>100°C) which may trigger ring-opening polymerization.[1]
Application Note: Protocols for the N-Alkylation of 3-Fluoroazetidine Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 3-Fluoroazetidines The azetidine ring, a four-membered nitrogen-containing heterocycle, has become an increasingly...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-Fluoroazetidines
The azetidine ring, a four-membered nitrogen-containing heterocycle, has become an increasingly vital scaffold in modern medicinal chemistry.[1] Its unique conformational properties and ability to act as a bioisosteric replacement for other common groups make it a privileged motif in drug design. The introduction of a fluorine atom at the 3-position further modulates the molecule's properties, influencing basicity (pKa), lipophilicity, and metabolic stability. N-functionalization of the 3-fluoroazetidine core is a critical step in drug discovery campaigns, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles.
This guide provides detailed, field-proven protocols for the two most common and effective strategies for N-alkylation of 3-fluoroazetidine: Direct Alkylation via nucleophilic substitution and Reductive Amination . The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods for their specific synthetic targets.
Core Principles and Mechanistic Rationale
The nitrogen atom of 3-fluoroazetidine is a secondary amine, possessing a lone pair of electrons that renders it nucleophilic. This nucleophilicity is the basis for N-alkylation reactions. It is important to note that 3-fluoroazetidine is typically supplied as a hydrochloride salt (3-fluoroazetidine HCl) to improve its stability and handling.[2][3] Therefore, the first step in any N-alkylation protocol is the liberation of the free amine using a suitable base.
The electron-withdrawing effect of the C3-fluorine atom slightly reduces the basicity and nucleophilicity of the azetidine nitrogen compared to its non-fluorinated analog. This effect is generally modest and does not impede the desired reactions, but it is a factor to consider when selecting reaction conditions.
Method 1: Direct Alkylation with Electrophiles
This is a classic SN2 (bimolecular nucleophilic substitution) reaction. The free 3-fluoroazetidine attacks an electrophilic carbon, displacing a leaving group (e.g., halide or sulfonate).[4]
Mechanism: The reaction requires a base to neutralize the hydrochloride salt and/or to scavenge the acid byproduct generated during the reaction. The choice of base and solvent is critical for success. Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are ideal as they solvate the cation but do not hydrogen-bond with the nucleophile, thus maximizing its reactivity.
Challenges: A primary challenge is the potential for overalkylation, especially with highly reactive alkylating agents.[5] This can be minimized by controlling stoichiometry and the rate of addition.
Method 2: Reductive Amination
Reductive amination is a powerful and highly versatile method for forming C-N bonds that avoids many of the pitfalls of direct alkylation.[6][7] It is a one-pot process that proceeds in two key stages:
Iminium Ion Formation: The nucleophilic azetidine attacks the electrophilic carbon of a ketone or aldehyde, followed by dehydration, to form a transient iminium ion.
In-situ Reduction: A mild, selective reducing agent, present in the reaction mixture, reduces the iminium ion to the target N-alkylated amine.[8]
Causality: This method is often preferred because it is less prone to overalkylation and utilizes a different set of starting materials (aldehydes/ketones instead of alkyl halides), expanding synthetic possibilities.[7] The key is the use of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which is mild enough to not reduce the starting aldehyde or ketone but is highly effective at reducing the intermediate iminium ion.[9]
Experimental Protocols
Safety Note: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Alkylating agents can be toxic and should be handled with care.[10]
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the N-alkylation of 3-fluoroazetidine hydrochloride using an alkyl halide and a carbonate base.
Workflow Visualization
Caption: Workflow for Direct N-Alkylation of 3-Fluoroazetidine.
To a round-bottom flask equipped with a magnetic stir bar, add 3-fluoroazetidine hydrochloride (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
Add anhydrous acetonitrile to form a stirrable suspension (approx. 0.1-0.2 M concentration with respect to the azetidine).
Add the alkyl halide (1.1 eq) dropwise to the stirring suspension at room temperature.
Stir the reaction mixture at room temperature or heat to 40-60 °C. The optimal temperature depends on the reactivity of the alkyl halide. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
Upon completion, cool the mixture to room temperature and filter off the inorganic salts through a pad of Celite, washing the filter cake with a small amount of acetonitrile or ethyl acetate.
Concentrate the filtrate under reduced pressure.
Dissolve the resulting residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated azetidine.
Protocol 2: N-Alkylation via Reductive Amination
This protocol details the N-alkylation of 3-fluoroazetidine hydrochloride with an aldehyde using sodium triacetoxyborohydride.[11]
Workflow Visualization
Caption: Workflow for N-Alkylation via Reductive Amination.
Materials & Reagents:
3-Fluoroazetidine hydrochloride (1.0 eq)
Aldehyde or Ketone (e.g., benzaldehyde, acetone) (1.2 eq)
To a round-bottom flask under a nitrogen atmosphere, add 3-fluoroazetidine hydrochloride (1.0 eq) and dissolve or suspend it in anhydrous DCM (approx. 0.1-0.2 M).
Add triethylamine (1.1 eq) to neutralize the hydrochloride salt, followed by the aldehyde or ketone (1.2 eq).
Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the iminium ion intermediate.
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. A slight exotherm may be observed.
Stir the reaction at room temperature and monitor by TLC or LC-MS. Reactions are typically complete within 2 to 16 hours.
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
Stir vigorously for 15 minutes, then transfer the mixture to a separatory funnel. Separate the layers.
Extract the aqueous layer with DCM (2x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
Concentrate the filtrate under reduced pressure.
Purify the residue by flash column chromatography to yield the N-alkylated product.
Data Summary and Method Comparison
Feature
Protocol 1: Direct Alkylation
Protocol 2: Reductive Amination
Electrophile
Alkyl Halides (R-X), Sulfonates (R-OTs)
Aldehydes (R-CHO), Ketones (R₂C=O)
Key Reagent
Base (e.g., K₂CO₃, Et₃N)
Reducing Agent (e.g., NaBH(OAc)₃)
Typical Solvents
ACN, DMF
DCM, DCE, THF
Temperature
Room Temperature to 60 °C
Room Temperature
Pros
Simple reagent set; effective for primary and some secondary halides.
Excellent functional group tolerance; avoids over-alkylation; wide range of aldehydes/ketones available.[7]
Cons
Risk of over-alkylation; alkyl halides can be potent mutagens; may require heat.[5]
Requires stoichiometric reducing agent; sensitive to water; may be slower.
Troubleshooting and Field Insights
Incomplete Conversion: If a reaction stalls, ensure all reagents are anhydrous, particularly for reductive amination. For direct alkylation, gentle heating (40-60 °C) or switching to a more polar solvent like DMF can increase the reaction rate.
Over-alkylation (Direct Method): To minimize the formation of the quaternary ammonium salt, add the alkyl halide slowly to the reaction mixture and avoid a large excess (use 1.05-1.1 equivalents).
Purification: N-alkylated azetidines are basic and can streak on silica gel. To improve chromatographic separation, consider pre-treating the silica with triethylamine or adding 0.5-1% triethylamine to the eluent system.
Steric Hindrance: For sterically hindered alkyl halides or ketones, longer reaction times or elevated temperatures may be necessary. In some cases, a stronger, non-nucleophilic base like DBU may be required for direct alkylation.
References
Van Brabandt, W., et al. (2006). Synthesis of 3-fluoroazetidines. The Journal of Organic Chemistry, 71(18), 7100-2. [Link]
Singh, G., & Ombito, J. O. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 20-59. [Link]
Kovalenko, S. M., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkat USA. [Link]
Chernyak, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
ACS Reagent Chemicals (n.d.). N alkylation at sp3 Carbon Reagent Guide. ACS. [Link]
Application Notes and Protocols for the Strategic Incorporation of 3-Fluoroazetidine Motifs into Drug Candidates
Abstract The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] Among the various fluorinated motifs, the 3-fluoroazetidine ring has emerged as a particularly valuable building block. This four-membered heterocycle provides a unique vector for property modulation, distinct from more commonly employed fluorinated groups. This guide provides a comprehensive overview of the rationale, synthetic strategies, and practical considerations for incorporating 3-fluoroazetidine motifs into drug discovery programs. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present case studies that illustrate the tangible benefits of this chemical entity.
The Rationale: Why Choose a 3-Fluoroazetidine Motif?
The decision to incorporate a 3-fluoroazetidine is driven by its profound and predictable influence on several key drug-like properties. This motif is not merely a placeholder but an active contributor to the molecule's overall profile.
Modulation of Physicochemical Properties
The high electronegativity of the fluorine atom, combined with the constrained nature of the azetidine ring, leads to significant and advantageous alterations in basicity (pKa) and lipophilicity (LogP).
Basicity (pKa): The strong electron-withdrawing effect of the fluorine atom significantly lowers the basicity of the azetidine nitrogen. This reduction in pKa can be critical for avoiding unwanted interactions with acidic organelles (e.g., lysosomes), mitigating off-target effects, and improving the overall pharmacokinetic profile.
Lipophilicity (LogP/LogD): While fluorine is highly lipophilic, the overall impact of a 3-fluoroazetidine moiety on a molecule's LogP is context-dependent. It can fine-tune lipophilicity to optimize solubility, permeability, and metabolic stability.
Table 1: Comparative Physicochemical Properties of N-Aryl Saturated Heterocycles
Compound
Base Moiety
pKa
cLogP
Microsomal Clearance (µL/min/mg)
1a
Azetidine
8.5
2.5
150
1b
3-Fluoroazetidine
6.5
2.7
80
1c
3,3-Difluoroazetidine
3.9
2.9
45
2a
Pyrrolidine
9.2
2.8
180
2b
3-Fluoropyrrolidine
7.8
3.0
110
3a
Piperidine
9.5
3.1
220
3b
4-Fluoropiperidine
8.5
3.2
150
Data synthesized from comprehensive studies on fluorinated saturated heterocycles.
Conformational Rigidity and Vectorial Orientation
The puckered, non-planar conformation of the azetidine ring provides a rigid scaffold that can favorably orient substituents in three-dimensional space.[3] The introduction of a fluorine atom further influences this conformation through the "gauche effect," an electronic interaction that favors a gauche relationship between the fluorine and adjacent electronegative atoms or groups.[4][5][6][7] This can lock the molecule into a bioactive conformation, enhancing binding affinity and selectivity for its target.
Improved Metabolic Stability
The robust C-F bond is resistant to oxidative metabolism by cytochrome P450 enzymes.[1] By replacing a metabolically labile C-H bond with a C-F bond, the 3-fluoroazetidine motif can block a "soft spot" in a molecule, leading to a longer half-life and improved bioavailability.[8][9]
Synthetic Strategies and Protocols
The successful incorporation of a 3-fluoroazetidine motif hinges on the availability of key building blocks and robust synthetic protocols.
Synthesis of a Key Building Block: 1-Boc-3-fluoroazetidine
A common and versatile intermediate is N-Boc-protected 3-fluoroazetidine. A reliable method for its synthesis is the deoxofluorination of the corresponding alcohol using diethylaminosulfur trifluoride (DAST).
Protocol 1: Synthesis of 1-Boc-3-fluoroazetidine from 1-Boc-3-azetidinol
To a solution of 1-Boc-3-azetidinol (1.0 eq.) in anhydrous DCM (20 volumes), cooled to -78 °C under a nitrogen atmosphere, add DAST (1.2 eq.) dropwise.[10]
Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
Extract the aqueous layer with DCM (2 x 10 volumes).
Combine the organic layers and wash successively with water (2 x 10 volumes) and brine (1 x 5 volumes).[10]
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 1-Boc-3-fluoroazetidine.
Causality Behind the Choices:
DAST as Fluorinating Agent: DAST is a widely used and effective nucleophilic fluorinating agent for converting alcohols to fluorides.
Low-Temperature Addition: The dropwise addition of DAST at -78 °C is crucial to control the exothermic reaction and minimize the formation of byproducts.
Aqueous Workup: The quench with NaHCO₃ neutralizes any remaining acidic species, and the subsequent washes remove water-soluble impurities.
Caption: Synthetic workflow for 1-Boc-3-fluoroazetidine.
Incorporation into a Target Scaffold: N-Arylation
Once the protected 3-fluoroazetidine is synthesized, the Boc-protecting group can be removed, and the resulting 3-fluoroazetidine hydrochloride can be coupled with various aryl or heteroaryl partners. The Chan-Lam coupling is a mild and efficient method for this transformation.
Protocol 2: N-Arylation of 3-Fluoroazetidine Hydrochloride via Chan-Lam Coupling
Materials:
3-Fluoroazetidine hydrochloride
Arylboronic acid (1.1 eq)
Copper(II) acetate (Cu(OAc)₂, 0.1 eq)
Pyridine (2.0 eq)
Anhydrous Dichloromethane (DCM) or Toluene
Celite
Procedure:
To a suspension of 3-fluoroazetidine hydrochloride (1.0 eq), arylboronic acid (1.1 eq), and Cu(OAc)₂ (0.1 eq) in anhydrous DCM or toluene, add pyridine (2.0 eq).[11][12]
Stir the reaction mixture at room temperature under an air atmosphere for 24-72 hours.
Monitor the reaction progress by TLC or LC-MS.
Once the reaction is complete, filter the mixture through a pad of Celite, washing with DCM.
Concentrate the filtrate under reduced pressure.
Purify the residue by column chromatography on silica gel to afford the N-arylated 3-fluoroazetidine product.
Causality Behind the Choices:
Chan-Lam Coupling: This copper-catalyzed reaction is advantageous for its mild conditions and tolerance of a wide range of functional groups, making it suitable for complex drug candidates.[12]
Pyridine as Base: Pyridine serves as a base to deprotonate the azetidinium hydrochloride and facilitate the catalytic cycle.
Air Atmosphere: The reaction typically utilizes atmospheric oxygen as the terminal oxidant to regenerate the active Cu(II) catalyst.
Case Study: Optimization of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
The development of inhibitors for DPP-4, a key target in the treatment of type 2 diabetes, provides an excellent example of the successful application of the 3-fluoroazetidine motif.
A lead compound containing a non-fluorinated azetidine ring exhibited moderate potency and metabolic stability. To improve these parameters, a 3-fluoroazetidine analogue was synthesized.[13][14][15][16][17]
Table 2: Comparative Data for a DPP-4 Inhibitor Lead Optimization
Compound
Moiety
DPP-4 IC₅₀ (nM)
Metabolic Stability (t½ in HLM, min)
Lead Compound
Azetidine
50
35
Optimized Compound
3-Fluoroazetidine
15
95
HLM: Human Liver Microsomes
The introduction of the 3-fluoroazetidine motif resulted in a greater than 3-fold increase in potency and a significant improvement in metabolic stability. The increased potency can be attributed to a more favorable binding conformation and enhanced interactions within the S1 pocket of the DPP-4 enzyme. The improved metabolic stability is a direct consequence of blocking a potential site of oxidative metabolism on the azetidine ring.
Caption: Decision-making process in lead optimization.
The unambiguous characterization of 3-fluoroazetidine-containing compounds is essential for validating the synthetic outcome and ensuring the purity of the final product. A combination of NMR spectroscopy and mass spectrometry is typically employed.
NMR Spectroscopy
¹H NMR: The protons on the azetidine ring will exhibit characteristic shifts and coupling patterns. The protons on the carbons adjacent to the fluorine will show large geminal and vicinal H-F couplings.
¹³C NMR: The carbon atom bearing the fluorine will show a large one-bond C-F coupling (¹JCF), typically in the range of 200-250 Hz. The adjacent carbons will also show smaller two-bond C-F couplings (²JCF).
¹⁹F NMR: This is a highly sensitive and informative technique for fluorinated compounds.[18][19][20][21] A single fluorine atom on the azetidine ring will typically appear as a multiplet due to coupling with adjacent protons. The chemical shift will be indicative of the local electronic environment.[22]
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of the synthesized compound.[23] The fragmentation pattern can also provide structural information. Common fragmentation pathways for azetidine-containing compounds involve ring-opening or loss of substituents.[3][24][25][26]
Conclusion
The 3-fluoroazetidine motif is a powerful tool in the medicinal chemist's arsenal for lead optimization. Its ability to predictably modulate pKa, fine-tune lipophilicity, enforce a favorable conformation, and enhance metabolic stability makes it an attractive choice for addressing common challenges in drug discovery. By understanding the underlying principles and employing robust synthetic and analytical methodologies, research and development teams can effectively leverage this unique building block to design and synthesize superior drug candidates.
References
Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Retrieved February 18, 2026, from [Link]
Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies.
De Clercq, E., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. PubMed.
Nanjing Furun Kaide Biological Pharmaceutical Co Ltd. (2017). The synthetic method of 3 fluoro azetidine derivatives.
Anonymous. (2014). Discovery of dipeptidyl peptidase IV (DPP4) inhibitors based on a novel indole scaffold.
Ananda, K., & Gopi, H. N. (1999).
Anonymous. (n.d.). Fluorine MAS NMR API revised.
Wikipedia. (n.d.). Gauche effect. Retrieved February 18, 2026, from [Link]
Anonymous. (n.d.). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. PMC.
Dutter, B. F., et al. (n.d.).
Wiley-VCH. (2007).
Anonymous. (n.d.). Optimization of metabolic stability as a goal of modern drug design. PubMed.
Anonymous. (2022). Recent advances in structural modification strategies for lead optimization of tyrosine kinase inhibitors to explore novel anticancer agents. PubMed.
Reich, H. (2020). NMR Spectroscopy :: 19F NMR Chemical Shifts.
Anonymous. (2025). Synthetic Overview of FDA-Approved Dipeptidyl Peptidase-4 Inhibitors (DPP-4I).
3Biotech. (n.d.). Lead Optimization and Selection for biotech and Pharmaceutical Companies. Retrieved February 18, 2026, from [Link]
BenchChem. (2025). Application Notes and Protocols for N-Functionalization of 3-(2,4,5-Trichlorophenoxy)azetidine.
Anonymous. (2014). Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect.
Anonymous. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). MDPI.
Anonymous. (n.d.). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar.
Anonymous. (n.d.). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors.
Anonymous. (2016). The Fluorine Gauche Effect: A Brief History.
Xin, J., & Leng, F. (2019).
Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium.
Anonymous. (2015). Fluorine in drug design: a case study with fluoroanisoles. PubMed.
Anonymous. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed.
ResearchGate. (2025). Optimization of Metabolic Stability as a Goal of Modern Drug Design.
Anonymous. (n.d.). 19F NMR Reference Standards.
Anonymous. (n.d.). Molecular basis for high affinity agonist binding in GPCRs. PMC.
ResearchGate. (2025). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar.
Anonymous. (2024). Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids.
BenchChem. (2025). Application Notes and Protocols for N-arylation of 3-Chloroquinoline Hydrochloride via Chan-Lam Coupling.
RSC Publishing. (n.d.).
ResearchGate. (n.d.). The effect of GPCR mutations on agonist binding affinity. Most class A....
Anonymous. (2015). 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. PubMed.
Anonymous. (n.d.). Investigation of fragmentation behaviors of steroidal drugs with Li+, Na+, K+ adducts by tandem mass spectrometry aided with com.
ResearchGate. (n.d.).
ChemRxiv. (n.d.).
McCullagh, M., et al. (n.d.).
Anonymous. (n.d.). Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides.
Technical Guide: Efficient Amide Coupling of 2-(3-Fluoroazetidin-1-yl)acetic Acid
Abstract & Strategic Value The incorporation of 2-(3-Fluoroazetidin-1-yl)acetic acid into drug scaffolds is a high-value strategy in modern medicinal chemistry. This building block introduces the 3-fluoroazetidine motif,...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Value
The incorporation of 2-(3-Fluoroazetidin-1-yl)acetic acid into drug scaffolds is a high-value strategy in modern medicinal chemistry. This building block introduces the 3-fluoroazetidine motif, a metabolically stable, polar surrogate for morpholine or piperidine rings. The fluorine atom at the 3-position lowers the pKa of the ring nitrogen (approx. pKa 6.5–7.5) compared to the non-fluorinated analog, reducing lysosomal trapping while maintaining aqueous solubility.
However, successful coupling of this fragment requires specific attention to its zwitterionic nature and the ring strain inherent to the azetidine system. This guide provides validated protocols to maximize yield and purity while mitigating common pitfalls like ring opening or poor solubility.
Critical Pre-Reaction Considerations
Structural Integrity & Safety
Ring Strain: The azetidine ring has a strain energy of ~25 kcal/mol. While 3-fluoroazetidines are significantly more stable than 3-hydroxyazetidines (which are prone to ring-opening/polymerization), highly acidic conditions at elevated temperatures (>60°C) should be avoided.
Toxicity Distinction: Do not confuse this molecule with fluoroacetic acid (sodium fluoroacetate). The fluorine here is on the beta-carbon relative to the nitrogen, not the alpha-carbon of the carboxylate. However, standard laboratory PPE is mandatory.
Salt Forms and Solubility
Commercial supplies of this building block typically come in two forms:
Internal Salt (Zwitterion): Poor solubility in DCM or EtOAc; requires polar aprotic solvents (DMF, DMSO, NMP).
HCl or TFA Salt: Better solubility in polar organic solvents but requires extra base equivalents during coupling.
Recommendation: For all protocols below, assume the use of DMF or DMA as the co-solvent to ensure complete dissolution of the zwitterion before coupling agents are added.
Dissolution: In a dry vial, charge the acid (1.0 equiv) and HATU (1.1 equiv). Add anhydrous DMF (concentration ~0.1 M).
Activation: Add DIPEA (2.0 equiv) dropwise. Note: The solution should turn yellow. Stir for 5 minutes to pre-activate the acid.
Addition: Add the amine (1.1 equiv) dissolved in minimal DMF. If the amine is a salt (e.g., HCl salt), add the remaining DIPEA (1.0–2.0 equiv) to the amine solution before combining.
Reaction: Stir at room temperature for 2–4 hours. Monitor by LCMS.
Checkpoint: The product will likely be more polar than standard amides due to the tertiary amine.
Quench: Dilute with 10% brine.
Workup Strategy (Critical):
Do NOT use acidic washes (1N HCl). The basic azetidine nitrogen will protonate, and your product will be lost in the aqueous layer.
Extraction: Extract with EtOAc or DCM/iPrOH (3:1). Wash organics with saturated NaHCO₃ and brine.
Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% NH₄OH or Formic Acid) is recommended over normal phase silica due to streaking.
Protocol B: Scalable Process (T3P Method)
Best for: Gram-scale (>1 g), ease of workup, and low epimerization risk.
Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)
Solvent: EtOAc (or 2-MeTHF) / DMF (4:1 ratio)
Step-by-Step Procedure:
Slurry: Suspend the acid and amine in EtOAc (or 2-MeTHF). If the acid is insoluble, add DMF dropwise until a clear solution or fine suspension is achieved.
Base Addition: Add Pyridine (3.0 equiv). Cool the mixture to 0°C.
Coupling: Add T3P solution dropwise over 10 minutes.
Warm & Stir: Allow to warm to room temperature and stir for 12 hours. T3P kinetics are slower than HATU but cleaner.
Wash the organic layer with saturated NaHCO₃ (removes excess acid) and Brine .
Reminder: Avoid acidic washes.
Troubleshooting & Optimization Logic
Issue
Root Cause
Scientific Solution
Low Yield (Aqueous Loss)
Product protonation during workup.
Switch to DCM/Isopropanol (3:1) for extraction. Keep aqueous phase pH > 8.
Incomplete Reaction
Zwitterion insolubility.
Increase DMF/DMSO ratio. Use HBTU or COMU if HATU fails, but ensure solubility first.
Ring Opening
High temperature or strong acid.
Keep reaction < 40°C . Avoid using acyl chlorides or thionyl chloride for activation.
Streaking on Silica
Basic nitrogen interaction with silanols.
Add 1% Triethylamine to the eluent or use Amino-functionalized silica .
Workflow Visualization
The following diagram illustrates the decision logic for selecting the correct protocol and workup strategy based on scale and substrate properties.
Figure 1: Decision tree for amide coupling and workup of azetidine-containing acids.
References
Couturier, M., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Link
Dunetz, J. R., et al. (2011).[2] T3P (Propylphosphonic Anhydride) in Organic Synthesis. Organic Process Research & Development. Link
PubChem. (2025). 2-(3-Fluoroazetidin-1-yl)acetic acid Compound Summary. National Library of Medicine. Link
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link
Vertex AI Search. (2025). Stability of 3-fluoroazetidine ring in amide coupling. 3
Use of 2-(3-Fluoroazetidin-1-yl)acetic acid in agrochemical synthesis
Application Note: Strategic Integration of 2-(3-Fluoroazetidin-1-yl)acetic acid in Agrochemical Design Executive Summary This guide details the synthesis, handling, and application of 2-(3-Fluoroazetidin-1-yl)acetic acid...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Integration of 2-(3-Fluoroazetidin-1-yl)acetic acid in Agrochemical Design
Executive Summary
This guide details the synthesis, handling, and application of 2-(3-Fluoroazetidin-1-yl)acetic acid (3-FAZA) as a high-value building block in agrochemical discovery. As the industry moves toward lower dose rates and higher specificity, the modulation of physicochemical properties via fluorinated saturated heterocycles has become a cornerstone strategy.
Why this Building Block?
Metabolic Hardening: The C3-fluorine atom blocks metabolic oxidation (P450-mediated hydroxylation) common in non-fluorinated azetidines and pyrrolidines.
Conformational Control: The strained azetidine ring creates a rigid "kink" in peptide-like chains, mimicking proline but with a distinct vector and reduced lipophilicity.
pKa Modulation: The electron-withdrawing fluorine lowers the basicity of the ring nitrogen (approx. pKa 8.4 vs. 11.0 for azetidine), reducing lysosomotropic trapping and improving membrane permeability of the neutral species.
Chemical Profile & Stability
Property
Specification
Notes
IUPAC Name
2-(3-Fluoroazetidin-1-yl)acetic acid
Molecular Weight
133.12 g/mol
Low MW allows for high ligand efficiency.
Physical State
White crystalline solid (Zwitterion)
Hygroscopic; store under desiccant.
pKa (N-H+)
~8.4 (Predicted)
Less basic than non-fluorinated analogs.
Stability
Moderate
Critical: Avoid strong nucleophiles at >60°C to prevent ring opening. Stable to standard amide coupling conditions.
Synthetic Protocol: Preparation of the Linker
While 3-fluoroazetidine hydrochloride is commercially available, the N-acetic acid derivative is often synthesized in-house to ensure freshness and avoid zwitterionic aggregation issues during storage.
Workflow Diagram: Synthesis of 3-FAZA
Caption: Two-step synthesis of 3-FAZA avoiding aqueous workup of the zwitterionic final product.
Detailed Protocol
Step 1: N-Alkylation
Charge: To a round-bottom flask, add 3-Fluoroazetidine HCl (1.0 eq) and anhydrous Acetonitrile (10 mL/g).
Base: Add DIPEA (2.5 eq) dropwise at 0°C. Stir for 15 min.
Reaction: Warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by LC-MS (Target M+H: ~190).
Workup: Concentrate solvent. Partition residue between EtOAc and sat. NaHCO3. Wash organic layer with brine, dry over Na2SO4, and concentrate.[1]
Note: The t-butyl ester is lipophilic and easy to extract. Do not use the ethyl ester if you plan to hydrolyze with LiOH, as the zwitterionic product is difficult to extract from water.
Step 2: Deprotection (Acidolysis)
Dissolve: Dissolve the t-butyl ester intermediate in DCM (5 mL/g).
Acidify: Add Trifluoroacetic acid (TFA) (10 eq) dropwise at 0°C.
Reaction: Stir at RT for 2–4 hours.
Isolation: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove excess TFA.
Result: The product is obtained as the TFA salt. Used directly in coupling steps to avoid desalt losses.
Application Protocol: Amide Coupling
Using 3-FAZA to install the fluorinated tail onto an amine scaffold (e.g., an aniline or aliphatic amine agrochemical core).
Critical Control Points
Activation: The carboxylic acid is sterically accessible, but the basic nitrogen in the ring can interfere if not protonated or masked. Using the TFA salt from the synthesis above is advantageous.
Ring Strain: Avoid high temperatures (>80°C) or strong Lewis acids which can trigger ring opening or polymerization.
Standard Coupling Procedure (HATU Method)
Preparation: Dissolve the Amine Scaffold (1.0 eq) and 3-FAZA (TFA salt) (1.2 eq) in anhydrous DMF or DMAc .
Base: Add DIPEA (4.0 eq) to neutralize the TFA salt and free the amine.
Checkpoint: Ensure pH is >8 (wet pH paper).
Coupling: Add HATU (1.3 eq) in one portion at 0°C.
Incubation: Stir at 0°C for 30 min, then warm to RT for 2–6 hours.
Quench: Dilute with water/ice.
Purification: Extract with EtOAc. If the product is polar, use n-Butanol or purify directly via Reverse Phase Preparative HPLC (C18, Water/MeCN + 0.1% Formic Acid).
Design Rationale & Case Study
When should you use 2-(3-Fluoroazetidin-1-yl)acetic acid?
Decision Matrix: Selecting the Right Linker
Caption: Selection logic for fluorinated azetidine linkers based on ADME requirements.
Case Study Context:
In the development of herbicides targeting PPO (Protoporphyrinogen Oxidase), N-linked heterocycles are common. Replacing a standard pyrrolidin-1-yl acetic acid tail with 2-(3-Fluoroazetidin-1-yl)acetic acid typically results in:
Lower LogD: Improved translocation in phloem.
Blocked Metabolism: Prevention of alpha-hydroxylation on the ring.
Maintained Potency: The vector of the carbonyl remains similar to the pyrrolidine analog, preserving binding interactions.
References
Synthesis of 3-Fluoroazetidines: Van Brabandt, W., et al. (2006). "Synthesis of 3-fluoroazetidines." Journal of Organic Chemistry, 71(18), 7100-7102. Link
Metabolic Stability of Azetidines: Stepan, A. F., et al. (2011). "Metabolism-Directed Design of Oxetanes and Azetidines." Journal of Medicinal Chemistry, 54(22), 7772-7783. Link
Fluorine in Agrochemicals: Fujiwara, T., & O'Hagan, D. (2014). "Successful fluorine-containing herbicide agrochemicals." Journal of Fluorine Chemistry, 167, 16-29. Link
Azetidine Ring Strain & Reactivity: Couty, F., & Evano, G. (2006). "Azetidines: new tools for the synthesis of nitrogen heterocycles." Organic Preparations and Procedures International, 38(5), 427-465. Link
Continuous flow synthesis of 2-(3-Fluoroazetidin-1-yl)acetic acid derivatives
An Application Note and Protocol for the Continuous Flow Synthesis of 2-(3-Fluoroazetidin-1-yl)acetic Acid Derivatives Authored by: Gemini, Senior Application Scientist Abstract The azetidine ring is a privileged structu...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol for the Continuous Flow Synthesis of 2-(3-Fluoroazetidin-1-yl)acetic Acid Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The azetidine ring is a privileged structural motif in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] The introduction of a fluorine atom can further enhance these characteristics. This document provides a detailed application note and a robust protocol for the continuous flow synthesis of 2-(3-fluoroazetidin-1-yl)acetic acid derivatives, key building blocks for drug discovery programs. By leveraging the advantages of continuous flow chemistry—including enhanced safety, precise reaction control, and superior scalability—this protocol offers a significant improvement over traditional batch methods.[2][3][4] We will detail a two-step process beginning with the N-alkylation of 3-fluoroazetidine with an α-haloacetate, followed by saponification to yield the target acid. The causality behind experimental choices, self-validating system design, and authoritative grounding are emphasized throughout.
Introduction: The Strategic Advantage of Flow Chemistry for Fluorinated Azetidines
Azetidine-containing compounds have demonstrated a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The incorporation of fluorine, the most electronegative element, can profoundly influence a molecule's pKa, conformation, and binding affinity, making fluorinated azetidines highly sought-after scaffolds in drug development.[5]
However, the synthesis of these strained, four-membered rings can be challenging. Traditional batch processing often involves hazardous reagents, intermediates with limited stability, or highly exothermic reactions that are difficult to control on a large scale. Continuous flow chemistry mitigates these issues by conducting reactions in a continuously flowing stream within a small-volume reactor.[2][6] This methodology offers numerous advantages:
Enhanced Safety: The small internal volume of flow reactors minimizes the quantity of hazardous material present at any given time, drastically reducing the risk of runaway reactions.[6][7]
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio of microreactors allows for extremely efficient thermal control, preventing the formation of hot spots and improving reaction selectivity.[6][7]
Increased Efficiency and Yield: Precise control over parameters like temperature, pressure, and residence time leads to optimized reaction conditions, often resulting in higher yields and purity compared to batch processes.[2][3][8][9]
Seamless Scalability: Scaling up production in flow chemistry is often a matter of "numbering up" (running multiple reactors in parallel) or simply running the system for a longer duration, bypassing the complex revalidation required for batch reactor scale-up.[3][6]
This guide presents a protocol for the N-alkylation of 3-fluoroazetidine, a key step in producing the target acetic acid derivatives, using a robust and scalable continuous flow platform.
Proposed Synthetic Pathway
The synthesis is designed as a two-stage process. The first, critical step is the N-alkylation of 3-fluoroazetidine with ethyl bromoacetate, which is ideally suited for continuous flow. The second step is a standard ester hydrolysis to yield the final carboxylic acid.
Diagram 1: Overall Synthetic Workflow
Caption: Workflow for the two-step synthesis of the target compound.
This protocol details the synthesis of Ethyl 2-(3-fluoroazetidin-1-yl)acetate.
Reagent and Solution Preparation
Solution A (Nucleophile): Prepare a 0.2 M solution of 3-fluoroazetidine hydrochloride in a 2:1 mixture of acetonitrile (MeCN) and water.
Solution B (Electrophile & Base): Prepare a solution containing ethyl bromoacetate (0.22 M, 1.1 equivalents) and potassium carbonate (K₂CO₃) (0.44 M, 2.2 equivalents) in a 2:1 mixture of MeCN/water.
Expert Insight: Using a biphasic solvent system or an organic solvent with a phase-transfer catalyst can also be effective. However, a homogenous MeCN/water system with an inorganic base is often simpler for initial process development. K₂CO₃ is chosen as a cost-effective and moderately strong base sufficient for deprotonating the azetidinium salt in situ.
Flow Reactor Setup
The system consists of two syringe pumps, a T-shaped micromixer, a heated coil reactor, and a back-pressure regulator (BPR).
Pumps: Two high-pressure syringe pumps (e.g., from Syrris, Vapourtec, or similar) are used to deliver the reagent solutions at precise flow rates.
Micromixer: A T-mixer (e.g., Swagelok, 250 µm internal diameter) ensures rapid and efficient mixing of the two reagent streams.
Reactor: A PFA or stainless steel tubing coil (e.g., 10 mL volume) is placed in a temperature-controlled heating block or oil bath.
Causality: The narrow diameter of the tubing ensures a high surface-area-to-volume ratio for excellent heat transfer and a defined, narrow residence time distribution for all molecules.[6]
Back-Pressure Regulator (BPR): A BPR (e.g., 100 psi / ~7 bar) is installed after the reactor to keep the solvent system in a single phase, preventing outgassing and ensuring reproducible flow conditions, especially when heating above the solvent's atmospheric boiling point.
Protocol Execution
System Priming: Prime both pumps and their respective lines with the MeCN/water solvent mixture to ensure the system is free of air bubbles.
Reagent Introduction: Load Solution A and Solution B into their respective syringes and place them on the pumps.
Initiate Flow: Set the flow rates for both pumps. To achieve a 10-minute residence time in a 10 mL reactor, the total flow rate should be 1.0 mL/min. Therefore, set Pump A (Solution A) to 0.5 mL/min and Pump B (Solution B) to 0.5 mL/min.
Set Reaction Conditions: Set the temperature of the coil reactor to 60 °C.
Justification: Moderate heating accelerates the Sₙ2 reaction rate without causing significant degradation of the reactants or product. Flow chemistry allows for safe operation at temperatures above the solvent's boiling point due to the pressurized system.[7]
Equilibration and Collection: Allow the system to run for at least three residence times (30 minutes) to reach a steady state. Discard the output during this time.
Product Collection: Once the system is stable, begin collecting the reactor output in a flask. For a 1-hour run, you will collect approximately 60 mL of the reaction mixture.
System Shutdown: After collection, switch the pump inlets back to the pure solvent to flush the entire system.
Work-up and Purification
Transfer the collected reaction mixture to a separation funnel.
Add ethyl acetate (100 mL) and water (50 mL) to the mixture.
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2x 50 mL).
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl 2-(3-fluoroazetidin-1-yl)acetate.
The crude product can be purified by silica gel column chromatography if necessary.
Data Summary
The following table outlines the key parameters and expected results for the N-alkylation protocol.
Parameter
Value
Rationale
Concentration (3-Fluoroazetidine)
0.2 M
Balances throughput with solubility and reaction kinetics.
Equivalents (Ethyl Bromoacetate)
1.1 eq.
A slight excess of the electrophile ensures complete consumption of the limiting azetidine.
Equivalents (K₂CO₃)
2.2 eq.
Ensures complete neutralization of the HCl salt and the HBr formed during the reaction.
Solvent
MeCN / H₂O (2:1)
A polar aprotic solvent system that solubilizes both the organic reagents and the inorganic base.
Reactor Volume
10 mL
A standard volume for lab-scale flow synthesis, allowing for sufficient material generation.
Flow Rate (Total)
1.0 mL/min
Set to achieve the desired residence time.
Residence Time
10 min
Optimized to allow for complete reaction while maximizing throughput.
Temperature
60 °C
Accelerates the reaction rate within a safe and controllable range.[7]
Pressure (BPR)
100 psi (~7 bar)
Prevents solvent boiling and ensures stable, non-pulsating flow.
Expected Yield
>85%
Continuous flow often leads to higher yields due to minimized side reactions.[2]
Productivity
~1.2 mmol/hour
Calculated based on the flow rate and concentration.
Reaction Mechanism
The core of the synthesis is a standard bimolecular nucleophilic substitution (Sₙ2) reaction.
Diagram 2: N-Alkylation Reaction Mechanism
Caption: Sₙ2 mechanism for the N-alkylation of 3-fluoroazetidine.
Protocol for Ester Hydrolysis (Step 2)
The ethyl ester produced via the flow protocol can be readily converted to the final carboxylic acid using standard batch procedures.
Dissolve the purified ethyl 2-(3-fluoroazetidin-1-yl)acetate in a mixture of tetrahydrofuran (THF) and water (3:1).
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
Acidify the reaction mixture to pH ~3 using 1M HCl.
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final product, 2-(3-fluoroazetidin-1-yl)acetic acid.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the continuous flow synthesis of a key fluorinated azetidine building block. By adopting flow chemistry, researchers can achieve higher efficiency, improved safety, and greater control compared to traditional batch methods.[3][4] The detailed steps and justifications herein are designed to be a self-validating system, enabling drug development professionals to confidently and robustly produce 2-(3-fluoroazetidin-1-yl)acetic acid derivatives for their research programs. The principles outlined can be adapted for the synthesis of a wide array of other N-substituted azetidines, further highlighting the versatility of continuous flow technology.
References
Caputo, F. et al. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. ACS Publications. Available at: [Link]
Syrris. Flow Chemistry in the Pharmaceutical Industry. Available at: [Link]
Degennaro, L. et al. (2021). Forging C-S Bonds on the Azetidine Ring by Continuous Flow Photochemical Addition of Thiols and Disulfides to Azetines. Chemistry – A European Journal. Available at: [Link]
ResearchGate. The advantages of flow chemistry for the pharmaceutical industry. Available at: [Link]
Degennaro, L. et al. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. ResearchGate. Available at: [Link]
University of Bari. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. Available at: [Link]
ResearchGate. Continuous flow synthesis of azetidine boronic esters via a telescoped cyclization/lithiation/electrophilic trapping and strain release sequence. Available at: [Link]
ResearchGate. Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline. Available at: [Link]
Van Hende, E. et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. PubMed. Available at: [Link]
MDPI. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Available at: [Link]
De Kimpe, N. et al. (2006). Synthesis of 3-Fluoroazetidines. The Journal of Organic Chemistry. Available at: [Link]
Google Patents. (2017). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
Samadhiya, P. et al. (2012). Synthesis and Biological Significance of Some 2-Azetidinone Derivatives. Organic Chemistry International. Available at: [Link]
MDPI. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Available at: [Link]
The Pharma Innovation. (2019). Synthesis and biological study of Azetidinone derivatives. Available at: [Link]
Tortoioli, S. et al. (2020). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Conditions. ChemRxiv. Available at: [Link]
ChemRxiv. (2020). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Conditions. Available at: [Link]
Application Note & Protocol Guide Introduction: The Enduring Architectural Marvel of the β-Lactam Ring The azetidin-2-one, or β-lactam, is a four-membered heterocyclic amide that stands as one of the most vital structura...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol Guide
Introduction: The Enduring Architectural Marvel of the β-Lactam Ring
The azetidin-2-one, or β-lactam, is a four-membered heterocyclic amide that stands as one of the most vital structural motifs in medicinal chemistry. Its fame originates from the discovery of penicillin, where the strained four-membered ring was identified as the key pharmacophore responsible for its potent antibacterial activity. This reactivity, stemming from significant ring strain and the non-planar nature of the amide bond, allows β-lactams to act as potent acylating agents, irreversibly inhibiting bacterial cell wall transpeptidases. Beyond antibiotics like penicillins, cephalosporins, carbapenems, and monobactams, the azetidinone core is a versatile synthetic intermediate for constructing more complex molecules and serves as a privileged scaffold in drug discovery.
The construction of this strained ring system has been a central challenge in synthetic organic chemistry for nearly a century. Among the myriad of strategies developed, cycloaddition reactions have emerged as the most direct and powerful methods for their de novo synthesis. These reactions, which form the cyclic core in a single topological step, offer exceptional control over stereochemistry, a critical parameter for biological activity.
This guide provides an in-depth exploration of the two preeminent cycloaddition strategies for azetidinone synthesis: the Staudinger [2+2] Cycloaddition and the Kinugasa Reaction . We will dissect their mechanisms, provide field-tested experimental protocols, and offer expert insights into the critical parameters that govern their success.
The Staudinger [2+2] Cycloaddition: The Cornerstone of β-Lactam Synthesis
First reported by Hermann Staudinger in 1907, the [2+2] cycloaddition between a ketene and an imine remains the most widely utilized method for constructing the azetidinone ring. Its reliability, predictability, and stereochemical fidelity have cemented its status as the workhorse reaction in this field.
Mechanism and Stereochemical Control: A Tale of Two Pathways
The reaction proceeds by the combination of a ketene (a 2π component) and an imine (a 2π component). The precise mechanism has been a subject of extensive study, with evidence pointing towards a stepwise pathway involving a zwitterionic intermediate rather than a concerted [π2s + π2a] cycloaddition. This stepwise nature is the key to understanding and controlling the reaction's stereochemical outcome.
The Critical Steps:
Nucleophilic Attack: The imine nitrogen attacks the central carbon of the ketene, forming a C-N bond and generating a zwitterionic intermediate.
Conrotatory Ring Closure: Before ring closure can occur, rotation around the newly formed C-C single bond is possible. The stereochemical course is dictated by the relative rates of bond rotation and cyclization, which are influenced by steric and electronic factors. Generally, the process favors the formation of the thermodynamically more stable intermediate, which then proceeds to the final product.
Product Formation: A 4π-conrotatory electrocyclization of the enolate portion of the intermediate closes the four-membered ring to yield the β-lactam.
For most cases, particularly with non-enolizable imines, the reaction exhibits remarkable stereoselectivity. The stereochemistry of the imine is typically transferred to the product, with (E)-imines yielding trans-β-lactams and (Z)-imines yielding cis-β-lactams. The substituents on the ketene also play a crucial role, with more sterically demanding groups influencing the rotational equilibrium of the intermediate.
Caption: The Staudinger cycloaddition proceeds via a zwitterionic intermediate.
Experimental Protocol: Synthesis of a cis-Azetidinone
This protocol details the synthesis of a cis-β-lactam from phenoxyacetyl chloride (a ketene precursor) and a (Z)-imine derived from benzaldehyde and aniline. The in situ generation of the ketene in the presence of the imine is a common and effective strategy.
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (E)-N-Benzylideneaniline (1.81 g, 10.0 mmol) and anhydrous dichloromethane (50 mL).
Cooling: Cool the solution to 0 °C in an ice-water bath with gentle stirring.
Base Addition: Add triethylamine (1.7 mL, 12.0 mmol) to the solution.
Ketene Precursor Addition: Add a solution of phenoxyacetyl chloride (1.4 mL, 11.0 mmol) in 10 mL of anhydrous DCM dropwise to the stirred solution over 30 minutes using a syringe pump.
Expert Insight: The slow addition of the acid chloride is paramount. This maintains a low concentration of the highly reactive phenoxyketene, minimizing ketene dimerization and other side reactions, thereby maximizing the yield of the desired β-lactam.
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Workup:
Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution.
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
Purification:
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude solid by recrystallization from ethanol or by flash column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to yield the pure cis-β-lactam.
The Kinugasa Reaction: A Copper-Catalyzed Route to Versatile β-Lactams
The Kinugasa reaction, a copper(I)-catalyzed [3+2] cycloaddition of a nitrone and a terminal alkyne, offers a powerful and convergent alternative to the Staudinger synthesis. A key advantage is its ability to produce N-unsubstituted β-lactams, which are valuable precursors for a wide range of biologically active molecules.
Mechanism: A Copper-Mediated Cycloaddition and Rearrangement
The currently accepted mechanism involves a fascinating cascade of events initiated by copper:
Copper Acetylide Formation: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide complex. This is the active nucleophile.
[3+2] Cycloaddition: The copper acetylide adds to the nitrone (a 1,3-dipole) in a 1,3-dipolar cycloaddition fashion. This forms a five-membered metallacycle intermediate (a copper-containing isoxazolidine).
Rearrangement Cascade: This is the key step. The unstable five-membered ring undergoes a series of rapid rearrangements, often proposed to involve a ketenimine intermediate, which ultimately contracts to the thermodynamically stable four-membered β-lactam ring.
Catalyst Regeneration: The β-lactam product is released, and the copper(I) catalyst is regenerated, allowing the cycle to continue.
Caption: The Kinugasa reaction involves a copper-catalyzed cycloaddition-rearrangement cascade.
Experimental Protocol: Copper(I)-Catalyzed Synthesis of a 4-Ethynyl-β-Lactam
This protocol describes a typical Kinugasa reaction for the synthesis of a β-lactam from a nitrone and a terminal alkyne using a copper(I) iodide catalyst.
Setup: To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add C-phenyl-N-methylnitrone (135 mg, 1.0 mmol) and copper(I) iodide (19 mg, 0.1 mmol).
Solvent and Reagents: Add anhydrous toluene (10 mL), followed by triethylamine (0.21 mL, 1.5 mmol) and phenylacetylene (0.13 mL, 1.2 mmol) via syringe.
Expert Insight: The choice of a non-nucleophilic base like triethylamine is crucial. It is strong enough to facilitate the deprotonation of the alkyne but does not compete as a nucleophile, preventing unwanted side reactions. The purity of the copper catalyst is also important; using freshly purchased or purified CuI is recommended for reproducibility.
Reaction: Heat the reaction mixture to 80 °C and stir for 24 hours. The reaction should be monitored by TLC or LC-MS to confirm the consumption of the starting nitrone.
Workup:
Cool the reaction mixture to room temperature.
Dilute with ethyl acetate (30 mL) and filter through a pad of Celite to remove the copper salts. Wash the Celite pad with additional ethyl acetate (10 mL).
Combine the organic filtrates and wash sequentially with 1 M HCl (15 mL), saturated aqueous sodium bicarbonate (15 mL), and brine (15 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: gradient of 10% to 40% ethyl acetate in hexanes) to afford the pure β-lactam product.
Comparative Analysis of Reaction Parameters
The yield and efficiency of the Kinugasa reaction can be highly dependent on the choice of catalyst, solvent, and base. The following table summarizes typical findings from optimization studies.
Cycloaddition reactions are the bedrock of modern β-lactam synthesis. The Staudinger [2+2] cycloaddition provides a robust and stereochemically reliable method, particularly for highly substituted azetidinones. In parallel, the copper-catalyzed Kinugasa reaction offers a complementary and powerful strategy for accessing different substitution patterns, most notably N-unsubstituted β-lactams, under mild conditions.
The choice between these methods depends on the desired substitution pattern, stereochemistry, and the available starting materials. A thorough understanding of their underlying mechanisms is not merely academic; it is essential for troubleshooting, optimization, and the rational design of new synthetic routes. As the quest for novel therapeutics continues, the development of new catalytic and asymmetric variants of these classic cycloadditions will undoubtedly pave the way for the next generation of β-lactam-containing molecules.
References
Title: The β-Lactam Ring: A Privileged Scaffold in Medicinal Chemistry
Source: Chemical Reviews
URL: [Link]
Title: Penicillins and Cephalosporins
Source: Ullmann's Encyclopedia of Industrial Chemistry
URL: [Link]
Title: Zur Kenntniss der Ketene. Diphenylketen
Source: Justus Liebigs Annalen der Chemie
URL: [Link]
Title: The Mechanism of the Staudinger Reaction
Source: The Journal of Organic Chemistry
URL: [Link]
Title: Staudinger Synthesis of β-Lactams (Azetidin-2-ones)
Source: Comprehensive Organic Name Reactions and Reagents
URL: [Link]
Title: A novel synthesis of β-lactams by 1,3-dipolar cycloaddition of nitrones to copper acetylides
Source: Tetrahedron Letters
URL: [Link]
Title: The Kinugasa Reaction: A Versatile Tool for the Synthesis of β-Lactams
Source: European Journal of Organic Chemistry
URL: [Link]
Title: Recent advances in the Kinugasa reaction
Source: Organic & Biomolecular Chemistry
URL: [Link]
Title: A Mild and Catalytic Kinugasa Reaction Using Copper(I) Bromide-Dimethyl Sulfide Complex
Source: Organic Letters
URL: [Link]
Method
Application Notes and Protocols for the Derivatization of 2-(3-Fluoroazetidin-1-yl)acetic Acid for Biological Screening
Introduction: The Strategic Value of the Fluoroazetidine Motif in Drug Discovery In the landscape of modern medicinal chemistry, the incorporation of fluorine and strained ring systems into molecular scaffolds is a well-...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of the Fluoroazetidine Motif in Drug Discovery
In the landscape of modern medicinal chemistry, the incorporation of fluorine and strained ring systems into molecular scaffolds is a well-established strategy for optimizing physicochemical and pharmacokinetic properties.[1][2] The 3-fluoroazetidine moiety, in particular, has emerged as a valuable building block.[3][4] Its rigid, three-dimensional structure can enhance binding affinity and selectivity, while the presence of fluorine can modulate pKa, improve metabolic stability, and increase membrane permeability.[2][4] 2-(3-Fluoroazetidin-1-yl)acetic acid is a key starting material that combines this privileged scaffold with a versatile carboxylic acid handle, making it an ideal candidate for the generation of diverse compound libraries for high-throughput screening (HTS).[5][][7][8]
This guide provides a comprehensive overview and detailed protocols for the derivatization of 2-(3-fluoroazetidin-1-yl)acetic acid into amides and esters. These protocols are designed to be robust and adaptable for the creation of compound libraries suitable for a wide range of biological assays.
Core Principles of Derivatization for Biological Screening
The primary goal of derivatizing a core scaffold like 2-(3-fluoroazetidin-1-yl)acetic acid is to explore the surrounding chemical space to identify structure-activity relationships (SAR).[4] By systematically introducing a variety of chemical groups through amide and ester linkages, researchers can rapidly generate a library of molecules with diverse properties to probe biological targets.[9]
Amide Bond Formation: The Workhorse of Medicinal Chemistry
Amide bonds are prevalent in pharmaceuticals due to their high stability and ability to participate in hydrogen bonding interactions. The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous process and requires the activation of the carboxylic acid.[10] A plethora of coupling reagents have been developed to facilitate this transformation, each with its own advantages and limitations.[11]
Ester Synthesis: Modulating Polarity and Pro-drug Potential
Esterification is another key derivatization strategy that can be used to modify the properties of a lead compound. Esters are generally more lipophilic than their corresponding carboxylic acids, which can improve cell permeability. They can also be designed as pro-drugs that are hydrolyzed in vivo to release the active carboxylic acid.[12]
Experimental Workflows and Protocols
The following sections provide detailed, step-by-step protocols for the derivatization of 2-(3-fluoroazetidin-1-yl)acetic acid. These protocols are designed to be self-validating, with clear guidance on reaction setup, monitoring, and purification.
Diagram of the General Derivatization Workflow
Caption: General workflow for the derivatization of 2-(3-fluoroazetidin-1-yl)acetic acid.
Protocol 1: Amide Library Synthesis via Carbodiimide Coupling
This protocol utilizes the widely used and cost-effective carbodiimide coupling reagents, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt).[10]
Rationale: Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine to form the amide bond. The addition of HOBt minimizes side reactions and reduces the risk of racemization if chiral amines are used.[10]
Materials:
2-(3-Fluoroazetidin-1-yl)acetic acid
Amine of choice (e.g., from a diverse amine library)
Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC)
1-Hydroxybenzotriazole (HOBt)
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate or sodium sulfate
Solvents for purification (e.g., ethyl acetate, hexanes)
Step-by-Step Methodology:
To a solution of 2-(3-fluoroazetidin-1-yl)acetic acid (1.0 eq) in anhydrous DCM or DMF, add HOBt (1.2 eq).
Stir the mixture at room temperature for 10 minutes.
Add the amine (1.1 eq) and TEA or DIPEA (1.5 eq) to the reaction mixture.
Cool the mixture to 0 °C in an ice bath.
Slowly add a solution of DIC or DCC (1.2 eq) in anhydrous DCM or DMF.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, filter the reaction mixture to remove the urea byproduct (dicyclohexylurea or diisopropylurea).
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Self-Validation and Troubleshooting:
Expected Outcome: Formation of the desired amide, typically with yields ranging from 60-90%, depending on the amine used.
Potential Pitfall: Low conversion.
Troubleshooting: Ensure all reagents and solvents are anhydrous. Increase the reaction time or slightly warm the reaction mixture (e.g., to 40 °C).
Potential Pitfall: Formation of N-acylurea byproduct.
Troubleshooting: Add the carbodiimide slowly at 0 °C. Ensure the use of HOBt to trap the active intermediate.
Protocol 2: Amide Synthesis for Sterically Hindered Amines using HATU
For sterically hindered or electron-deficient amines, more potent coupling reagents are often required. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient aminium-based coupling reagent.[10][11]
Rationale: HATU reacts with the carboxylic acid to form an activated acyl-OAt ester, which is highly reactive towards amines, even those that are sterically demanding or poorly nucleophilic.[13]
Materials:
2-(3-Fluoroazetidin-1-yl)acetic acid
Sterically hindered or electron-deficient amine
HATU
Anhydrous DMF
Diisopropylethylamine (DIPEA)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Solvents for purification
Step-by-Step Methodology:
In a round-bottom flask, dissolve 2-(3-fluoroazetidin-1-yl)acetic acid (1.0 eq) and the amine (1.1 eq) in anhydrous DMF.
Add DIPEA (2.5 eq) to the solution.
In a separate flask, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.
Add the HATU solution to the reaction mixture at room temperature.
Stir the reaction for 2-12 hours, monitoring by TLC or LC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the residue by flash column chromatography.
Self-Validation and Troubleshooting:
Expected Outcome: Successful coupling to form the desired amide, with yields often exceeding 70%, even with challenging amines.
Potential Pitfall: Racemization of chiral amines.
Troubleshooting: While HATU is known for low racemization, ensure the reaction is not heated and that the minimum necessary amount of base is used.
Potential Pitfall: Difficulty in removing DMF.
Troubleshooting: Perform multiple aqueous washes. If the product is stable, azeotropic removal with toluene under reduced pressure can be effective.
Protocol 3: Ester Library Synthesis via Fischer Esterification
For the synthesis of simple alkyl esters (e.g., methyl, ethyl), the Fischer esterification is a classical and atom-economical method.[14][15]
Rationale: In the presence of a strong acid catalyst, the carboxylic acid is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is an equilibrium, so using the alcohol as the solvent drives the reaction towards the ester product.[14][15]
Materials:
2-(3-Fluoroazetidin-1-yl)acetic acid
Alcohol of choice (e.g., methanol, ethanol)
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Solvents for purification
Step-by-Step Methodology:
Suspend or dissolve 2-(3-fluoroazetidin-1-yl)acetic acid (1.0 eq) in the desired alcohol (used in large excess, as the solvent).
Carefully add a catalytic amount of concentrated sulfuric acid or TsOH (e.g., 5 mol%).
Heat the reaction mixture to reflux and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.
After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude ester by flash column chromatography.
Self-Validation and Troubleshooting:
Expected Outcome: Formation of the corresponding ester, with yields typically in the moderate to high range.
Potential Pitfall: Incomplete reaction.
Troubleshooting: Increase the reaction time or the amount of acid catalyst. Ensure efficient removal of water, for example, by using a Dean-Stark apparatus if the reaction is conducted in a non-alcoholic solvent like toluene.
Potential Pitfall: Decomposition of acid-sensitive substrates.
Troubleshooting: If the fluoroazetidine ring proves unstable under strongly acidic conditions, alternative, milder esterification methods should be employed (see Protocol 4).
Protocol 4: Mild Esterification for Complex Alcohols using DCC and DMAP
For more complex, acid-sensitive, or sterically hindered alcohols, a milder esterification protocol is necessary. The use of DCC with a catalytic amount of 4-dimethylaminopyridine (DMAP) is a highly effective method.[16]
Rationale: DCC activates the carboxylic acid, and DMAP acts as a potent nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that is readily attacked by the alcohol.[16]
Materials:
2-(3-Fluoroazetidin-1-yl)acetic acid
Alcohol of choice
Dicyclohexylcarbodiimide (DCC)
4-Dimethylaminopyridine (DMAP)
Anhydrous Dichloromethane (DCM)
Dilute aqueous hydrochloric acid (e.g., 1 M HCl)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Step-by-Step Methodology:
Dissolve 2-(3-fluoroazetidin-1-yl)acetic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
Cool the mixture to 0 °C.
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.
Allow the reaction to warm to room temperature and stir for 4-18 hours, monitoring by TLC.
Once the reaction is complete, filter off the dicyclohexylurea byproduct.
Wash the filtrate with 1 M HCl (to remove residual DMAP), followed by saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the product by flash column chromatography.
Self-Validation and Troubleshooting:
Expected Outcome: High yields of the desired ester, even with challenging alcohols.
Potential Pitfall: Formation of N-acylurea byproduct.
Troubleshooting: This can become significant with very hindered alcohols.[16] Running the reaction at 0 °C and adding the DCC slowly can minimize this side reaction.
Potential Pitfall: Difficulty removing the urea byproduct.
Troubleshooting: If the urea is soluble in the reaction solvent, switching to a solvent where it is less soluble (e.g., diethyl ether) can facilitate its removal by filtration.
Data Summary and Screening Considerations
The following table provides a general overview of the reaction conditions and expected outcomes for the derivatization of 2-(3-fluoroazetidin-1-yl)acetic acid.
Mild conditions, suitable for complex alcohols.[16]
For biological screening, the resulting library of amides and esters should be dissolved in a suitable solvent, typically DMSO, to create stock solutions (e.g., at 10 mM). These can then be further diluted for use in various high-throughput screening assays.[5]
Conclusion and Future Perspectives
The derivatization of 2-(3-fluoroazetidin-1-yl)acetic acid provides a powerful platform for the generation of novel chemical entities for biological screening. The protocols outlined in this guide offer robust and versatile methods for the synthesis of amide and ester libraries. The choice of derivatization strategy will depend on the specific properties of the building blocks being used and the goals of the screening campaign. The continued exploration of the chemical space around the 3-fluoroazetidine scaffold holds significant promise for the discovery of new therapeutic agents.
References
High‐Throughput Synthesis and Screening of a Cyanimide Library Identifies Selective Inhibitors of ISG15‐Specific Protease mUSP18 - PMC. Available at: [Link]
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]
Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. Available at: [Link]
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D. Available at: [Link]
Esterification of Carboxylic Acids with - Organic Syntheses Procedure. Available at: [Link]
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Available at: [Link]
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]
Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications - PubMed. Available at: [Link]
Converting Carboxylic Acids to Esters - Chemistry Steps. Available at: [Link]
Ester synthesis by esterification - Organic Chemistry Portal. Available at: [Link]
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC. Available at: [Link]
3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar - PubMed. Available at: [Link]
Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications | Request PDF - ResearchGate. Available at: [Link]
Fluorine in drug discovery: Role, design and case studies. Available at: [Link]
Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles - Beilstein Journals. Available at: [Link]
CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents.
Synthesis and Biological Significance of Some 2-Azetidinone Derivatives. Available at: [Link]
High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Available at: [Link]
High-throughput screening (HTS) | BMG LABTECH. Available at: [Link]
Synthesis and biological study of Azetidinone derivatives. Available at: [Link]
Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update - MDPI. Available at: [Link]
Azetidines in medicinal chemistry: emerging applications and approved drugs. Available at: [Link]
Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Co - Amazon S3. Available at: [Link]
Technical Support Center: Synthesis of 2-(3-Fluoroazetidin-1-yl)acetic acid
Welcome to the technical support guide for the synthesis of 2-(3-Fluoroazetidin-1-yl)acetic acid. This document is designed for researchers, medicinal chemists, and process development professionals.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of 2-(3-Fluoroazetidin-1-yl)acetic acid. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights. Our goal is to empower you to diagnose and resolve common experimental challenges, ensuring a successful and efficient synthesis.
The most common and direct route to synthesizing 2-(3-Fluoroazetidin-1-yl)acetic acid involves a two-step process:
N-Alkylation: Nucleophilic substitution of a haloacetate ester, typically ethyl chloroacetate or ethyl bromoacetate, with 3-fluoroazetidine.
Saponification: Hydrolysis of the resulting ethyl 2-(3-fluoroazetidin-1-yl)acetate intermediate to yield the final carboxylic acid product.
This guide is structured to address issues that may arise during each of these critical stages.
Experimental Workflow Overview
Caption: General two-step synthesis pathway.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis in a question-and-answer format.
Part A: N-Alkylation Step
Question 1: My alkylation reaction shows very low conversion, and I've recovered most of my 3-fluoroazetidine starting material. What went wrong?
Potential Cause 1: Inactive Amine. The starting material is typically 3-fluoroazetidine hydrochloride (HCl salt)[1]. The protonated azetidinium ion is not nucleophilic. An insufficient amount or an inappropriate choice of base will fail to generate the required free amine for the reaction to proceed.
Recommended Solution:
Verify Base Stoichiometry: Ensure you are using at least 2.0 equivalents of base. One equivalent is consumed to neutralize the HCl salt, and a second equivalent is needed to scavenge the acid (HCl or HBr) generated during the alkylation. A common choice is anhydrous potassium carbonate (K₂CO₃).
Base Selection: While organic bases like triethylamine (TEA) can be used, an inorganic base like K₂CO₃ is often preferred in a polar aprotic solvent like acetonitrile or DMF. This combination facilitates the reaction and simplifies work-up, as the inorganic salts can be easily filtered off.
Moisture Control: 3-Fluoroazetidine HCl is hygroscopic. Moisture can inhibit the reaction. Ensure you are using an anhydrous solvent and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon)[1].
Question 2: My reaction is messy, and TLC/LC-MS analysis shows multiple product spots, including a higher molecular weight species.
Potential Cause: Over-alkylation or Side Reactions. The product, ethyl 2-(3-fluoroazetidin-1-yl)acetate, is also a secondary amine and can theoretically react with another molecule of ethyl chloroacetate. While sterically hindered, this can occur under harsh conditions. More commonly, if a very strong and hindered base is not used, the azetidine itself can act as a base, leading to complex side products[2].
Recommended Solution:
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the 3-fluoroazetidine HCl relative to the ethyl chloroacetate. This ensures the alkylating agent is the limiting reagent, minimizing the chance of dialkylation.
Temperature Control: Start the reaction at room temperature. If the reaction is slow, gently heat to 40-60°C. Avoid excessively high temperatures, which can promote side reactions.
Monitor Closely: Track the reaction's progress by TLC or LC-MS every 1-2 hours. Stop the reaction as soon as the limiting reagent is consumed.
Caption: Decision workflow for low alkylation yield.
Part B: Saponification (Hydrolysis) Step
Question 3: My hydrolysis is incomplete, even after extended reaction times. How can I drive it to completion?
Potential Cause: Insufficient Hydrolysis Conditions. Ester hydrolysis is a reversible equilibrium. Insufficient base, low temperature, or the presence of non-aqueous co-solvents can slow the reaction or prevent it from reaching completion.
Recommended Solution:
Choice of Base: Lithium hydroxide (LiOH) is often more effective than NaOH or KOH for the hydrolysis of sterically hindered esters or for reactions at lower temperatures.
Stoichiometry and Solvent: Use a molar excess of the base (typically 1.5-3.0 equivalents). A solvent system like Tetrahydrofuran (THF)/Water or Methanol/Water (e.g., in a 2:1 or 3:1 ratio) is ideal as it ensures solubility for both the ester and the hydroxide salt.
Temperature: While many hydrolyses proceed at room temperature, gentle heating to 40°C can significantly increase the rate without causing degradation of the azetidine ring. The rate of base-mediated hydrolysis is highly dependent on conditions[3].
Question 4: After acidifying my reaction mixture to isolate the product, I get a low yield or an oily substance that is difficult to purify. What is happening?
Potential Cause: Product Solubility and Isolation Issues. 2-(3-Fluoroazetidin-1-yl)acetic acid is an amino acid. At its isoelectric point (pI), it exists as a zwitterion, which often has high solubility in water and poor solubility in common organic solvents. Simple extraction is therefore often inefficient.
Recommended Solution:
Careful pH Adjustment: After hydrolysis, cool the reaction mixture in an ice bath. Slowly add 1M HCl to adjust the pH. The goal is to reach the isoelectric point of the amino acid, where its solubility in water is minimal. This pH is typically between 3 and 5. Monitor the pH carefully with a calibrated meter or pH paper.
Product Isolation:
Evaporation: The most reliable method is often to remove all solvents (aqueous and organic) under reduced pressure to obtain a crude solid. This solid will contain your product and inorganic salts (e.g., LiCl).
Purification: The crude product can be purified by triturating with a solvent in which the product is insoluble but the salts are soluble (e.g., isopropanol or ethanol), followed by filtration. Alternatively, purification via ion-exchange chromatography is a highly effective method for amino acids[4].
Avoid Emulsions: During work-up, if you are attempting an extraction, vigorous shaking can lead to emulsions. Gentle inversions are recommended.
Frequently Asked Questions (FAQs)
Q: What are the critical safety precautions for handling 3-fluoroazetidine hydrochloride?A: 3-Fluoroazetidine hydrochloride is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation, and may cause respiratory irritation[5][6]. Always handle this reagent in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[5].
Q: What are the recommended storage conditions for the starting material and final product?A: 3-Fluoroazetidine hydrochloride should be stored in a tightly sealed container in a freezer to prevent degradation from moisture and heat. The final product, being an amino acid, is generally a stable solid but should also be stored in a cool, dry place, tightly sealed to protect from atmospheric moisture.
Q: How can I reliably confirm the structure and purity of my final product?A: A combination of analytical techniques is recommended:
¹H and ¹³C NMR: Provides definitive structural confirmation. Look for the characteristic signals of the azetidine ring protons and the methylene protons of the acetic acid moiety.
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should show the [M+H]⁺ ion, confirming the molecular weight.
LC-MS: This is the best method for assessing purity. An ideal method might use a C8 or C18 reversed-phase column with a mobile phase of water and acetonitrile containing a small amount of acid like formic or acetic acid to ensure good peak shape[7].
Q: Can I use bromoacetic acid or tert-butyl bromoacetate instead of ethyl chloroacetate?A: Yes. Ethyl bromoacetate is more reactive than ethyl chloroacetate and may allow the reaction to proceed at a lower temperature or in a shorter time. Using a tert-butyl ester is also a common strategy. The tert-butyl group can be removed under acidic conditions (e.g., with trifluoroacetic acid), which can sometimes be a cleaner deprotection method than saponification if your molecule is base-sensitive[2].
Key Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(3-fluoroazetidin-1-yl)acetate
To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-fluoroazetidine hydrochloride (1.0 eq).
Add anhydrous acetonitrile (approx. 10 mL per gram of starting material).
Add anhydrous potassium carbonate (2.5 eq) to the suspension.
Stir the mixture vigorously for 15 minutes at room temperature.
Add ethyl chloroacetate (1.05 eq) dropwise via syringe.
Stir the reaction at room temperature and monitor by TLC (Mobile Phase: 50% Ethyl Acetate in Hexane). If the reaction is slow, heat to 50°C.
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
Filter the mixture through a pad of celite to remove inorganic salts, washing the pad with acetonitrile.
Concentrate the filtrate under reduced pressure to yield the crude ester, which can be used directly in the next step or purified by flash column chromatography.
Protocol 2: Synthesis of 2-(3-Fluoroazetidin-1-yl)acetic acid
Dissolve the crude ethyl 2-(3-fluoroazetidin-1-yl)acetate (1.0 eq) in a mixture of THF and water (3:1 v/v).
Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature.
Monitor the reaction by LC-MS until all the starting ester is consumed (typically 2-4 hours).
Cool the reaction mixture in an ice bath.
Carefully adjust the pH to ~4 by the dropwise addition of 1M HCl.
Concentrate the entire mixture to dryness under reduced pressure.
To the resulting solid, add isopropanol and stir vigorously for 30 minutes.
Filter the solid, washing with a small amount of cold isopropanol, to isolate the product from the inorganic salts.
Dry the white solid under vacuum to obtain the final product.
Data Summary
Step
Key Reagents
Solvent
Temperature
Typical Time
Typical Yield
N-Alkylation
3-Fluoroazetidine HCl, Ethyl Chloroacetate, K₂CO₃
Acetonitrile
25-50°C
4-12 h
75-90%
Saponification
Ethyl Ester Intermediate, LiOH·H₂O
THF / Water
25°C
2-4 h
85-95%
References
Vertex AI Search Result[1] - MSDS of 3-Fluoroazetidine hydrochloride. (2016, February 5). Google. Retrieved from
Fisher Scientific. (2024, February 4). SAFETY DATA SHEET - 3-Fluoroazetidine hydrochloride. Fisher Scientific.
Fisher Scientific. (2012, November 22). SAFETY DATA SHEET - 3-Fluoroazetidine hydrochloride. Fisher Scientific.
Liu, Z., et al. (2015). 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds. The Journal of Organic Chemistry, 80(9), 4244–4258. Retrieved from [Link]
Singh, V., et al. (2024). Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. ResearchGate.
Magnuson, M. L., et al. (2012). Direct aqueous injection of the fluoroacetate anion in potable water for analysis by liquid chromatography tandem mass-spectrometry. Analytica Chimica Acta, 715, 86-92. Retrieved from [Link]
[Determination of fluoroacetic acid in human blood and urine by accelerated solvent extraction-ion chromatography-mass spectrometry]. (2023). SciSpace.
Bracher, P. J., & Whitesides, G. M. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Origins of Life and Evolution of Biospheres, 41(4), 399-412. Retrieved from [Link]
Technical Support Center: Optimizing Reaction Conditions for Fluoroazetidine Derivatives
Welcome to the Technical Support Center for the synthesis and optimization of fluoroazetidine derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the synthesis and optimization of fluoroazetidine derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of incorporating the fluoroazetidine motif into their molecules. The unique properties imparted by fluorine, such as altered basicity, metabolic stability, and conformational rigidity, make fluoroazetidines highly sought-after building blocks.[1][2] However, their synthesis is not without challenges. This guide provides in-depth, experience-driven advice in a question-and-answer format to directly address common issues encountered in the lab.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis of fluoroazetidine derivatives.
Q1: What are the most common strategies for synthesizing 3-fluoroazetidines?
A1: The primary methods for synthesizing 3-fluoroazetidines generally fall into two categories:
Deoxyfluorination of 3-azetidinols: This is a widely used method that involves the treatment of a 3-hydroxyazetidine precursor with a deoxyfluorinating agent.[1][3] Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor®, are common reagents for this transformation.[1][4]
Ring-opening of 1-azabicyclo[1.1.0]butanes: This approach utilizes strained bicyclic precursors that can be opened with a fluoride source, such as Olah's reagent (pyridine-HF), to yield 3-fluoroazetidines.[1][3] While effective, the synthesis of the starting 1-azabicyclo[1.1.0]butane can be a multi-step and challenging process.[1][3]
Cyclization of bromofluoroamines: A newer, efficient three-step synthesis involves the cyclization of N-(alkylidene or 1-arylmethylidene)-3-bromo-2-fluoropropylamines.[3][5]
Q2: How do I choose the right fluorinating agent for my specific substrate?
A2: The choice of fluorinating agent is critical and depends on the nature of your substrate and the desired outcome.
For nucleophilic fluorination of precursors with a good leaving group (e.g., tosylate, mesylate), alkali metal fluorides like KF or CsF can be used, often with a phase-transfer catalyst to improve solubility.[6]
For deoxyfluorination of alcohols, DAST and Deoxo-Fluor® are common choices. Deoxo-Fluor® is generally preferred for its increased thermal stability.[4] For more sensitive or complex molecules, newer reagents like AlkylFluor may offer better yields.[7]
For electrophilic fluorination to introduce fluorine at a nucleophilic carbon, reagents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are widely used.[8][9]
Q3: What are the key safety precautions when working with fluorinating agents?
A3: Many fluorinating agents are hazardous and require careful handling.
DAST and Deoxo-Fluor®: These reagents can release toxic and corrosive HF upon contact with moisture. They should be handled in a well-ventilated fume hood, and all glassware must be scrupulously dried. Reactions are often performed at low temperatures to control reactivity.[4]
Selectfluor®: While more stable and easier to handle than many other fluorinating agents, it is still a strong oxidant and should be handled with care.
Olah's Reagent (Pyridine-HF): This is highly corrosive and toxic. Appropriate personal protective equipment (PPE), including acid-resistant gloves and face shield, is essential.
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Low Yield in Deoxyfluorination of 3-Azetidinol
Q: I am attempting to synthesize a 3-fluoroazetidine derivative from the corresponding 3-azetidinol using DAST, but my yields are consistently low. What are the likely causes and how can I improve the outcome?
A: Low yields in DAST-mediated deoxyfluorination of 3-azetidinols are a common problem. The primary culprits are often side reactions and incomplete conversion.
Troubleshooting Steps:
Strictly Anhydrous Conditions: DAST reacts violently with water. Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere. Use anhydrous solvents. Even trace amounts of moisture can quench the reagent and lead to the formation of byproducts.[4]
Temperature Control: The stability of the intermediate formed from the alcohol and DAST is temperature-dependent.
Initial Low Temperature: Start the reaction at a low temperature, typically -78 °C, to control the initial exothermic reaction.
Slow Warming: Allow the reaction to warm slowly to room temperature. This can favor the desired SN2 substitution over elimination pathways.
Solvent Choice: The choice of solvent can influence the reaction outcome. Dichloromethane (DCM) is a common choice. However, for substrates prone to elimination, less polar solvents might be beneficial.
Reagent Quality: Ensure your DAST is of high quality and has been stored properly to prevent degradation.
Consider Alternative Reagents: If optimizing the conditions for DAST fails, consider using a more thermally stable alternative like Deoxo-Fluor®. For particularly sensitive substrates, newer reagents like AlkylFluor might provide a cleaner reaction profile.[7]
Workflow for Troubleshooting Low Deoxyfluorination Yield:
Caption: Troubleshooting workflow for low deoxyfluorination yield.
Issue 2: Ring-Opening as a Side Reaction
Q: During the fluorination of my N-protected azetidine, I am observing significant amounts of a ring-opened product. How can I prevent this?
A: Azetidines are strained four-membered rings, and under certain conditions, particularly with strong Lewis acids or highly activated substrates, they can undergo nucleophilic ring-opening.[10][11][12]
Strategies to Minimize Ring-Opening:
Choice of N-Protecting Group: The nature of the nitrogen protecting group significantly influences the stability of the azetidine ring. Electron-withdrawing groups can make the ring more susceptible to nucleophilic attack. Consider using a less electron-withdrawing protecting group if possible.
Milder Fluorinating Agents: If you are using a highly reactive fluorinating agent that may also act as a Lewis acid, switching to a milder, neutral reagent could be beneficial. For example, if using a reagent that generates strong acids in situ, consider an alternative like Selectfluor® under buffered conditions.[8]
Control of Reaction pH: If acidic conditions are promoting ring-opening, the addition of a non-nucleophilic base can help to neutralize any acid generated during the reaction.
Lower Reaction Temperature: As with many side reactions, lowering the reaction temperature can increase the selectivity for the desired fluorination over the ring-opening pathway.
Issue 3: Purification Challenges of Fluoroazetidine Derivatives
Q: My crude reaction mixture shows the desired fluoroazetidine product by NMR, but I am struggling to purify it by column chromatography. What are some effective purification strategies?
A: Fluoroazetidines can be challenging to purify due to their polarity and potential for volatility.
Purification Tips:
Column Chromatography with Deactivated Silica: The basic nitrogen of the azetidine ring can interact strongly with acidic silica gel, leading to streaking and poor separation. Consider using silica gel that has been pre-treated with a base, such as triethylamine, in the eluent system.
Alternative Stationary Phases: If silica gel is problematic, consider using alumina (basic or neutral) or a C18 reversed-phase column.
Salt Formation and Extraction: For basic fluoroazetidine products, converting them to a hydrochloride or other salt can facilitate purification. The salt can often be precipitated or extracted into an aqueous layer, separating it from non-basic impurities. The free base can then be regenerated.
Distillation or Kugelrohr Apparatus: For low-boiling point fluoroazetidine derivatives, distillation under reduced pressure using a Kugelrohr apparatus can be a highly effective purification method.
Part 3: Experimental Protocols
This section provides a detailed, step-by-step methodology for a common synthesis of a 3-fluoroazetidine derivative.
Protocol: Synthesis of N-Boc-3-fluoroazetidine from N-Boc-3-azetidinol using Deoxo-Fluor®
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for inert atmosphere reactions.
Procedure:
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-3-azetidinol (1.0 eq) in anhydrous DCM (to a concentration of ~0.1 M) in a flame-dried round-bottom flask equipped with a magnetic stirrer.
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Reagent Addition: Add Deoxo-Fluor® (1.2 eq) dropwise to the stirred solution via a syringe or dropping funnel over 15-20 minutes.
Reaction: Allow the reaction mixture to stir at -78 °C for 1 hour, and then let it slowly warm to room temperature and stir overnight.
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
Quenching: Once the reaction is complete, carefully and slowly add the reaction mixture to a stirred, ice-cold saturated aqueous solution of NaHCO₃ to quench the excess Deoxo-Fluor®. Caution: This quenching process can be exothermic and may release gas.
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) using a hexane/ethyl acetate gradient.
Reaction Scheme:
Caption: Synthesis of N-Boc-3-fluoroazetidine.
Part 4: Data Presentation
Table 1: Comparison of Common Deoxyfluorinating Agents
Reagent
Structure
Typical Conditions
Advantages
Disadvantages
DAST
Et₂NSF₃
DCM, -78°C to RT
Readily available
Thermally unstable, can decompose explosively
Deoxo-Fluor®
(MeOCH₂CH₂)₂NSF₃
DCM, -78°C to RT
More thermally stable than DAST
More expensive than DAST
AlkylFluor
C₁₂H₂₅N(CH₂CH₂F)₂
MeCN, 80°C
High yields for complex molecules
Requires higher temperatures
References
Van Brabandt, W., Verniest, G., De Smaele, D., Duvey, G., & De Kimpe, N. (2006). Synthesis of 3-Fluoroazetidines. The Journal of Organic Chemistry, 71(18), 7075–7078. [Link]
Van Brabandt, W., Verniest, G., De Smaele, D., Duvey, G., & De Kimpe, N. (2006). Synthesis of 3-Fluoroazetidines. ACS Publications. [Link]
Various Authors. (2020-2025). Nucleophilic ring-opening of azetidine derivatives. ResearchGate. [Link]
Various Authors. (2004). Ring opening of aziridines by different fluorinating reagents: three synthetic routes to .alpha.,.beta.-fluoro amines with different stereochemical pathways. The Journal of Organic Chemistry. [Link]
Liu, Z., et al. (2015). 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. PubMed. [Link]
Kalow, J. A., & Doyle, A. G. (2013). Enantioselective fluoride ring opening of aziridines enabled by cooperative Lewis acid catalysis. The Doyle Group, Princeton University. [Link]
Van Brabandt, W., Verniest, G., De Smaele, D., Duvey, G., & De Kimpe, N. (2006). Synthesis of 3-Fluoroazetidines. The Journal of Organic Chemistry, 71(18), 7075–7078. [Link]
Zhu, L., et al. (2019). Highly efficient regio-selective ring-opening nucleophilic fluorination of aziridines and azetidines: access to β- or γ-fluorinated amino acid derivatives. Organic & Biomolecular Chemistry. [Link]
Various Authors. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. ResearchGate. [Link]
Kalow, J. A., & Doyle, A. G. (2013). Enantioselective fluoride ring opening of aziridines enabled by cooperative Lewis acid catalysis. Princeton University. [Link]
Various Authors. (2020). Achieving regio- and stereo-control in the fluorination of aziridines under acidic conditions. Chemical Communications. [Link]
Various Authors. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]
Various Authors. (2021). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. PMC. [Link]
Various Authors. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]
Various Authors. (2020). Fluorination can rigidify a substituted azepane, but only if it acts in synergy with the other substituents. ResearchGate. [Link]
Liu, Z., et al. (2015). 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. The Journal of Organic Chemistry. [Link]
Various Authors. (n.d.). Electrophilic Fluorination. Bryn Mawr College. [Link]
Various Authors. (2023). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their precursors) as templates for drug design. ResearchGate. [Link]
Various Authors. (2021). Overcoming inaccessibility of fluorinated imines – synthesis of functionalized amines from readily available fluoroacetamides. Chemical Communications. [Link]
Various Authors. (2016). The synthetic method of 3 fluoro azetidine derivatives.
Various Authors. (2013). Characterization of fluoroelastomers by various analytical techniques including pyrolysis gas chromatography/mass spectrometry. ResearchGate. [Link]
Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]
Various Authors. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. MDPI. [Link]
Various Authors. (2009). Techniques for the Characterization of Fluoroelastomers. ResearchGate. [Link]
Various Authors. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC. [Link]
Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]
Various Authors. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. PMC. [Link]
Teskey, C. (2019). α-Fluorination of carbonyls using nucleophilic fluorine. Springer Nature Research Communities. [Link]
Various Authors. (2022). Renewable Reagent for Nucleophilic Fluorination. ResearchGate. [Link]
Various Authors. (2022). The Effect of Different Outer Cations on the Stability of Fluorotitanium Complex. MDPI. [Link]
Various Authors. (2022). Identification of Two Novel Fluorinases From Amycolatopsis sp. CA-128772 and Methanosaeta sp. PtaU1.Bin055 and a Mutant With Improved Catalytic Efficiency With Native Substrate. Frontiers. [Link]
Various Authors. (2018). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. ACS Publications. [Link]
Various Authors. (2022). Accessing diverse fluorinated organic molecules by fluoro-functionalization reactions of enaminones. Chemical Communications. [Link]
Various Authors. (2008). Synthesis of fluorine-18 functionalized nanoparticles for use as in vivo molecular imaging agents. PubMed. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Small Heterocycles.Subject: Polar Azetidine Compounds (3-carbon, 1-nitrogen rings).
Expertise Level: Senior Application Scientist.
Core Technical Brief: The Azetidine Paradox
Before attempting purification, you must understand the two physical properties that make azetidines "difficult" substrates:
Extreme Ring Strain (~25.4 kcal/mol): Unlike pyrrolidines (5-membered rings), azetidines are kinetically primed to ring-open.[1] This is often triggered by acidic protonation of the nitrogen, followed by nucleophilic attack (e.g., by
or solvent) [1].
High Basicity (
~11.3): The secondary amine in an azetidine is significantly more basic than many other heterocycles.[2] On standard silica gel ( ~5), the azetidine protonates immediately, forming a strong ionic bond with silanols (). This causes "streaking," yield loss, or total irreversible adsorption [2].[2]
Decision Matrix: Selecting the Right Method
Do not default to C18 Reverse Phase. Use this logic flow to select your stationary phase.
Figure 1: Purification Decision Matrix.[2] Note that standard silica is absent due to high risk of degradation.
Troubleshooting Guide: Flash Chromatography
Issue: "My compound streaks from
0.5 to 0.0 on silica TLC."
Diagnosis: Silanol interaction.[3] The basic azetidine nitrogen is hydrogen-bonding or ionically bonding with acidic silanols on the silica surface.
Protocol A: The "Basified" Silica Slurry (Standard Silica)
If you cannot afford amine-functionalized silica, you must deactivate the standard silica surface.
Mobile Phase Prep: Prepare DCM:MeOH (e.g., 95:5) containing 1% Triethylamine (TEA) or 1%
Column Pre-treatment: Flush the packed silica column with 3 column volumes (CV) of this basified solvent before loading your sample.[2] This saturates the acidic sites with the volatile base.
Elution: Run your gradient.
Critical Warning: Do not use Acetone or Ethyl Acetate with primary/secondary azetidines if the purification takes >2 hours; slow nucleophilic attack or Schiff base formation can occur on the strained ring.
Protocol B: Amine-Functionalized Silica (-Silica)
Recommendation: This is the gold standard for azetidines [3].[2]
Mechanism: The stationary phase is bonded with propyl-amine groups. The surface is basic (
~9.0), preventing the azetidine from protonating and sticking.
Solvent System: Hexane/Ethyl Acetate or DCM/MeOH.[1][2]
Benefit: No TEA additive required (cleaner NMR/MS).
Troubleshooting Guide: HPLC & HILIC
Issue: "Compound elutes in the void volume (dead time) on C18."
Diagnosis: The compound is too polar (LogP < 0) to interact with the hydrophobic C18 chains.
HILIC creates a water-rich layer on a polar stationary phase.[2][4] Polar azetidines partition into this water layer [4].
Parameter
Recommendation
Rationale
Column
Bare Silica, Amide, or Zwitterionic (ZIC-HILIC)
Provides polar surface for water layer formation.[2]
Mobile Phase A
10 mM Ammonium Formate (pH 3.[2]0) or Acetate (pH 5.[2]8)
Provides counter-ions.[2] Note: Azetidines are stable at pH 3-6 in BUFFER, just not in strong acid concentrates.
Mobile Phase B
Acetonitrile (ACN)
Acts as the "weak" solvent in HILIC.
Gradient
Start 95% B 60% B
Elution is "reverse" of C18; water elutes the compound.
Critical Stability & Isolation Protocol
Issue: "My yield was 90% by LCMS, but 20% after rotary evaporation."
Diagnosis: Acid-mediated ring opening (polymerization) during concentration.[2] This usually happens when concentrating TFA salts or heating the water bath too high.[2]
The "Cold-Trap" Isolation Workflow
Figure 2: Isolation workflow to prevent ring-opening decomposition.
Step-by-Step Isolation:
Avoid TFA: If possible, use Formic Acid or Acetic Acid in your mobile phase.[2] TFA salts of azetidines are hygroscopic and highly acidic; upon concentration, the local acidity spikes, triggering ring opening [5].
Neutralization (SCX-2):
Pass your acidic fractions through a Strong Cation Exchange (SCX-2) cartridge.
Result: You obtain the free base azetidine, which is often more stable than its acid salt during concentration.
Temperature Control: Never set the rotary evaporator bath >30°C. If the compound is high-boiling, use a lyophilizer (freeze dryer).
Frequently Asked Questions (FAQ)
Q: I cannot see my azetidine on UV (254 nm). How do I detect it?A: Most aliphatic azetidines lack a chromophore.[2]
Universal Detection: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detection).[2]
Stains (TLC): Use Ninhydrin (stains amines red/purple) or Potassium Permanganate (
) .[2] Iodine chambers are also effective for temporary visualization.
Q: Can I distill my azetidine?A: Only if it is a simple, low-molecular-weight azetidine (like azetidine itself) and you have explosion shielding. For functionalized drug intermediates, distillation is not recommended due to thermal instability.[2]
Q: Why does my NMR show broad peaks after purification?A: This is likely "rotameric broadening" or intermediate protonation states.[2]
Fix: Run the NMR at an elevated temperature (e.g., 40-50°C) to coalesce the peaks, or add a drop of
to exchange the proton. If it is a salt, ensure it is fully protonated (add trace ) or fully free-based (add ) to sharpen the signals.
References
Padwa, A. (2011). Synthesis and Reactivity of Azetidines. Comprehensive Heterocyclic Chemistry III. Link
Biotage Application Note. (2023). When should I use an amine-bonded silica for flash chromatography?Link
Couture, G., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances. Link
Thermo Fisher Scientific. (2020).[2] HILIC Separations: Practical Guide to Mechanisms and Method Development. Link
Wuitschik, G., et al. (2010). Oxetanes and Azetidines as Carboxylic Acid Surrogates: Synthesis and Physical Properties. Journal of Medicinal Chemistry. Link
Technical Support Center: Stereoselective Azetidine Synthesis
Status: Operational Ticket ID: AZT-STEREO-001 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Introduction: The "Deceptive Simplicity" of the Four-Membered Ring Welcome to the Azetidine...
Introduction: The "Deceptive Simplicity" of the Four-Membered Ring
Welcome to the Azetidine Synthesis Technical Hub. You are likely here because the 4-membered nitrogen ring is behaving unpredictably. Unlike pyrrolidines (5-membered) or piperidines (6-membered), azetidines possess significant ring strain (~26 kcal/mol). This thermodynamic instability creates a unique set of challenges:
Kinetic vs. Thermodynamic Control: The ring fights closure; once formed, it fights to open.
Puckering Effect: The ring is not planar; it puckers to relieve torsional strain, creating complex steric environments that complicate stereocontrol (cis/trans selectivity).
Nitrogen Inversion: The low barrier to N-inversion can sometimes scramble stereocenters if not rigidified.
This guide moves beyond basic textbook definitions to troubleshoot the specific failure modes of stereoselective synthesis.
Module 1: Intramolecular Cyclization (
)
The "Classic" Route: Amino Alcohols/Halides
Azetidines
Troubleshooting Guide
Symptom
Probable Cause
Technical Diagnosis & Solution
Loss of Enantiopurity (ee%)
Pathway Leakage
Diagnosis: If your leaving group (LG) is too labile or the carbocation is stabilized (e.g., benzylic), the mechanism shifts from concerted (inversion) to stepwise (racemization).Solution: Switch to a "harder" nucleophile/LG pair. Ensure the reaction stays under kinetic control. Use non-polar, aprotic solvents to disfavor ion-pair separation.
Low Yield / Polymerization
Intermolecular Reaction
Diagnosis: The rate of dimerization () exceeds the rate of cyclization ().Solution:High Dilution Technique. Run the reaction at <0.05 M. Add the substrate slowly (syringe pump) to the base/catalyst solution to keep instantaneous concentration low.[1]
No Reaction (Stalled)
Rotamer Lock
Diagnosis: The precursor adopts a conformation where the nucleophile (N) and electrophile (C-LG) are anti-periplanar, preventing overlap.Solution: Use the Thorpe-Ingold Effect . Bulky substituents (gem-dimethyl) on the backbone compress the bond angle, forcing the reactive centers closer.
Visual Workflow: Stereospecific Cyclization Logic
Caption: Logic flow for maintaining stereochemical integrity during nucleophilic ring closure.
Module 2: Photochemical [2+2] Cycloaddition
The "Modern" Route: Imines + Alkenes (Aza-Paternò-Büchi)
This method constructs the ring from two fragments, offering rapid complexity but difficult diastereocontrol (cis/trans).
Critical Parameter: Triplet Energy Matching
In visible-light photocatalysis, the catalyst must have a triplet energy (
) higher than the substrate (usually the oxime/imine) to effect Energy Transfer (EnT).
Failure Mode: If
, no reaction occurs.
Optimization:
Standard:
( kcal/mol).
High Energy Requirement: Thioxanthone organic catalysts (
kcal/mol).
Troubleshooting Guide
Issue
Diagnosis
Corrective Action
Poor Diastereoselectivity (dr ~ 1:1)
Uncontrolled Radical Recombination
Solution: Switch to Glyoxylate Oximes . The ester group provides a steric handle and electronic bias that favors the trans-isomer via a minimized dipole transition state.
Regioisomer Mixtures
Alkene Polarization
Solution: Match the electronics. Electron-rich alkenes (styrenes) react best with electron-deficient imines. For unactivated alkenes, use intramolecular tethers to enforce regiochemistry.
This route relies on the [1,2]-Stevens rearrangement or [3+1] insertion . The key advantage is that aziridines are easily synthesized in high enantiopurity.[4] The expansion must be stereospecific.
Protocol: Rhodium-Catalyzed [3+1] Expansion
Based on Ghorai et al. and recent improvements.
Reagents:
Substrate: Enantioenriched
-tosyl aziridine.
Reagent: Diazoacetate (Carbene source).
Catalyst:
(2 mol%).
Step-by-Step Workflow:
Preparation: Dissolve aziridine (1.0 equiv) in anhydrous
(0.1 M) under Argon.
Catalyst Loading: Add
(2 mol%).
Controlled Addition: Add diazo compound (1.2 equiv) via syringe pump over 4 hours at room temperature.
Workup: Filter through a short celite plug to remove Rh. Concentrate.
Purification: Flash chromatography. Note: Azetidines streak on silica. Add 1% Et3N to the eluent.
Stereochemical Outcome:
Retention of configuration is typically observed. The mechanism involves nucleophilic attack of the aziridine nitrogen on the Rh-carbene, followed by ring opening and closure.
Featured Protocol: Chiral C2-Substituted Azetidines
Source: Adapted from Zelch et al., J. Org.[5] Chem. 2024[5][6][7][8][9][10][11]
This protocol addresses the high demand for enantioenriched azetidines using accessible chiral sulfinamides as the stereo-directing auxiliary.[5]
Reagents
Auxiliary:
- or - tert-butanesulfinamide.
Electrophile: 3-chloropropanal (or derivatives).
Nucleophile: Grignard reagent (
).
Base:
.
Methodology
Imine Formation: Condense 3-chloropropanal with
- tert-butanesulfinamide (, THF) to form the chiral sulfinimine.
Diastereoselective Addition: Cool to -78°C. Add
.
Critical Step: The bulky sulfinyl group directs the Grignard attack to one face (typically >95:5 dr).
One-Pot Cyclization:
Do not isolate the intermediate.
Add
(3 equiv) and warm to Room Temp.
The alkoxide formed in situ is not nucleophilic enough to displace the chloride; the nitrogen anion (formed after deprotonation) drives the intramolecular cyclization.
Deprotection (Optional): Treat with HCl/MeOH to remove the sulfinyl group, yielding the free chiral azetidine salt.
Data Table: Expected Outcomes
R-Group (Grignard)
Yield (%)
Diastereomeric Ratio (dr)
Phenyl
89%
>98:2
Vinyl
82%
>95:5
Isopropyl
76%
92:8
Methyl
65%
90:10
Decision Support: Selecting Your Synthetic Route
Use this logic flow to determine the best method for your specific target molecule.
Caption: Strategic decision tree for selecting the optimal azetidine synthesis pathway.
FAQs: Common Pitfalls
Q: My azetidine degrades on the silica column. How do I purify it?A: Azetidines are basic and strained. Acidic silica sites can catalyze ring opening or polymerization.
Fix 1: Pre-treat the column with 1-5% Triethylamine (
) in hexanes.
Fix 2: Switch to neutral alumina.
Fix 3: Isolate as the HCl or oxalate salt (often stable solids) rather than the free base.
Q: I need to functionalize the ring after synthesis. Where is it reactive?A: The C3 position is ideal for C-H activation. The ring strain actually activates the C3-H bond.
Tip: Use directing groups (like picolinamide) on the Nitrogen to facilitate Pd-catalyzed C-H arylation at C3.
References
Zelch, D., et al. (2024).[11] "A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides." The Journal of Organic Chemistry. Link
Schindler, C. S., et al. (2019).[12] "Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions." Science. Link
Ghorai, M. K., et al. (2015).[3] "Ring Expansions of Activated Aziridines and Azetidines." Topics in Heterocyclic Chemistry. Link[3]
Couty, F., & Evano, G. (2006).[6] "Azetidines: new tools for the synthesis of nitrogen heterocycles." Organic Preparations and Procedures International. Link
Aggarwal, V. K., et al. (2021).[13] "Strain-Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones." Angewandte Chemie. Link
Side reaction products in 3-fluoroazetidine synthesis
Executive Summary The synthesis of 3-fluoroazetidine (specifically N-protected variants like N-Boc-3-fluoroazetidine) is a deceptively simple transformation often plagued by ring strain-induced side reactions. While the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of 3-fluoroazetidine (specifically N-protected variants like N-Boc-3-fluoroazetidine) is a deceptively simple transformation often plagued by ring strain-induced side reactions. While the target molecule is a high-value pharmacophore for pKa modulation and metabolic stability, the 4-membered ring's inherent instability leads to three primary failure modes:
This guide synthesizes mechanistic insights with practical troubleshooting protocols to isolate high-purity 3-fluoroazetidine.
Module 1: The "Missing Fluorine" Mystery (Elimination)
User Question:
"I reacted N-Boc-3-hydroxyazetidine with DAST at -78°C, but my yield is low (<40%). The crude NMR shows vinyl protons around 6.0-6.5 ppm, and I'm losing mass during workup. What is happening?"
Technical Diagnosis:
You are observing
-elimination competing with the desired fluorination.
The activated intermediate (alkoxy-aminosulfur difluoride) is a potent leaving group. In strained rings like azetidine, the transition state for elimination is often energetically accessible, leading to N-Boc-azetine (or its tautomers).
The Signal: Vinyl protons (
6.0–6.5 ppm) and a loss of the characteristic H-3 multiplet.
The Mass Loss: N-Boc-azetine is highly unstable and volatile; it likely polymerizes or evaporates during concentration.
Troubleshooting Protocol:
Variable
Optimization Strategy
Scientific Rationale
Reagent Selection
Switch from DAST to Deoxo-Fluor® or XtalFluor-E® .
DAST releases HF readily, promoting elimination. Deoxo-Fluor is more thermally stable; XtalFluor (used with DBU/Et3N-3HF) provides a more controlled fluoride source with less acidic character.
Base Additive
Add Pyridine or 2,6-Lutidine (1.0–1.5 eq) before the fluorinating agent.
Neutralizes in-situ generated HF, preventing acid-catalyzed elimination or Boc-cleavage.
Temperature
Maintain -78°C for addition; do not exceed 0°C during reaction.
Higher temperatures favor the entropic elimination pathway over substitution.
Module 2: The "Broken Ring" Scenario (Ring Opening)
User Question:
"My LCMS shows the correct mass (M+H), but the NMR is messy with broad multiplets typical of acyclic chains. I suspect the ring opened. How do I prevent this?"
Technical Diagnosis:
This is Acid-Mediated Ring Opening .
If the reaction mixture becomes too acidic (excess HF from DAST hydrolysis), the N-Boc group can be cleaved or protonated. The resulting azetidinium-like character (or simple protonated azetidine) is highly susceptible to nucleophilic attack by fluoride at the C2/C4 position, cleaving the ring to form
Caption: Mechanistic divergence in azetidine fluorination. Acidic conditions favor ring opening; thermal stress favors elimination.
Corrective Action:
Strict Anhydrous Conditions: Moisture reacts with DAST to generate HF. Use freshly distilled DCM.
Buffered Workup: Quench the reaction mixture into saturated NaHCO3 at 0°C. Never quench water into the reaction (exotherm explosion risk + massive acid spike).
Module 3: Isolation & Volatility (The "Vanishing Product")
User Question:
"I obtained a clean conversion by TLC, but after rotovap, my flask is empty. Where did it go?"
Technical Diagnosis:Volatility.
Free base 3-fluoroazetidine (and even the N-Boc protected form to an extent) has significant vapor pressure. 3-Fluoroazetidine hydrochloride is a stable solid, but the free amine or simple carbamates can sublime or co-evaporate with solvents.
Isolation Protocol (Salt Formation):
Do not dry to completion if you are at the N-Boc stage. Keep it as a concentrated solution if possible.
Deprotection & Salt Formation:
If removing Boc: Treat with 4M HCl in Dioxane.
Precipitate the salt: Add diethyl ether or MTBE to the reaction mixture.
Filtration: Collect the 3-fluoroazetidine hydrochloride salt by filtration. Do not rotovap the free base.
Q: What is the characteristic 19F NMR signal for the product?A: 3-Fluoroazetidine typically shows a signal around -170 to -180 ppm (decoupled).
Diagnostic: Look for a tt (triplet of triplets) or dtt splitting pattern in the proton NMR for the H-3 proton (
5.1–5.4 ppm), with a large geminal coupling constant ( Hz).
Q: How do I distinguish the elimination product (Azetine) in NMR?A:
1H NMR: Appearance of vinyl protons at 6.0–6.5 ppm .
19F NMR: Disappearance of the signal (Azetine has no fluorine). If you see a fluorine signal and vinyl protons, you likely have the ring-opened allyl fluoride impurity.
References
Synthesis of 3-Fluoroazetidine Carboxylic Acid:N-Boc-3-fluoroazetidine synthesis via DAST and subsequent oxid
Source:
Nucleophilic Ring Opening of Azetidines: Detailed review of azetidine ring opening risks under nucleophilic conditions.
Source:
DAST Safety & Handling: Comprehensive guide on DAST thermal instability and elimin
Source:
3-Fluoroazetidine Hydrochloride Properties: Physical properties and handling of the salt form.
Technical Support Center: Synthesis of Fluorinated Heterocycles
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for fluorinated heterocyclic chemistry. As a Senior Application Scientist, I've designed this guide to move...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for fluorinated heterocyclic chemistry. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and delve into the mechanistic reasoning behind common stability issues encountered during synthesis. The unique electronic properties of fluorine dramatically alter the reactivity and stability of heterocyclic systems, presenting both powerful opportunities in drug design and significant synthetic challenges.[1][2][3][4][5] This resource is structured to help you diagnose, troubleshoot, and overcome these hurdles with a deeper understanding of the underlying chemistry.
Section 1: Understanding the Root Causes of Instability
The C-F bond is one of the strongest single bonds in organic chemistry, yet its presence on a heterocycle can induce surprising instability. This paradox is central to the challenges we face. The high electronegativity of fluorine exerts powerful inductive effects, which can significantly alter the electronic landscape of the entire molecule.
Key factors to consider:
pKa Modulation: Fluorine's electron-withdrawing nature can drastically lower the pKa of nearby protons and the heterocyclic nitrogen, making the molecule more acidic than its non-fluorinated analogue.[3][6] This can lead to unexpected deprotonation or altered reactivity with bases.
Activation towards Nucleophiles: On electron-deficient rings (e.g., pyridines, pyrazines), a fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, leading to unwanted defluorination.[2]
Catalyst Interaction: The Lewis basic nitrogen atoms of heterocycles can poison metal catalysts. Fluorine substitution can modulate this basicity, but can also introduce new, sometimes problematic, interactions with the catalyst center.[7]
Metabolic Liabilities: While often used to block metabolic "soft spots," excessive or improperly placed fluorine can sometimes introduce new metabolic pathways, including enzymatic defluorination.[3][8]
Section 2: Troubleshooting Common Synthetic Challenges (Q&A Format)
This section addresses specific problems you may encounter in the lab. Each answer provides a mechanistic explanation, troubleshooting advice, and a detailed protocol for a more robust approach.
Q1: I'm observing significant defluorination of my fluoro-pyridine when using strong bases like LDA or n-BuLi. What is happening and how can I prevent it?
Answer:
This is a classic issue stemming from the powerful inductive effect of the fluorine atom. The fluorine atom increases the acidity of the ortho-protons on the pyridine ring. A strong, non-nucleophilic base like LDA can deprotonate the position adjacent to the fluorine, leading to a lithiated intermediate. This intermediate can then eliminate lithium fluoride, resulting in an unstable hetaryne, which is subsequently trapped or polymerizes, leading to decomposition of your starting material.
Mechanism of Base-Induced Defluorination
Caption: Base-induced defluorination of 2-fluoropyridine.
Troubleshooting & Prevention:
The key is to use reaction conditions that avoid generating the unstable ortho-lithiated species.
Choice of Base: Switch to a weaker, non-nucleophilic base if possible. For reactions like cross-couplings, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective and are far less likely to cause deprotonation.
Temperature Control: If a strong base is unavoidable (e.g., for a directed ortho-metalation), the reaction must be kept at a very low temperature (typically -78 °C or lower) to prevent the elimination of LiF.
Alternative Chemistries: Consider if a halogen-dance reaction or a different synthetic strategy could achieve your target without requiring strong bases.
Protocol: Safer Halogen-Metal Exchange for Functionalization
This protocol uses a milder approach to generate a functionalized pyridine without resorting to direct deprotonation next to the fluorine.
Starting Material: Prepare a 2-fluoro-4-bromopyridine. The bromine atom is more readily exchanged than the fluorine.
Setup: In a flame-dried, three-neck flask under an argon atmosphere, dissolve the 2-fluoro-4-bromopyridine (1.0 eq) in anhydrous THF (0.1 M).
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Exchange: Add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise over 10 minutes, ensuring the internal temperature does not rise above -70 °C.
Stirring: Stir the resulting solution at -78 °C for 30 minutes. The solution should change color, indicating the formation of the lithiated species at the 4-position.
Electrophile Quench: Add your desired electrophile (e.g., benzaldehyde, 1.2 eq) dissolved in a small amount of anhydrous THF.
Reaction & Quench: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride.
Workup: Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and purify by column chromatography.
Q2: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with a fluorinated heterocycle is sluggish and gives low yields. What are the likely causes?
Answer:
Fluorinated heterocycles can be challenging substrates in cross-coupling reactions for several reasons.[9]
Catalyst Poisoning: The Lewis basic nitrogen of the heterocycle can coordinate strongly to the palladium center, inhibiting the catalytic cycle. While fluorine's inductive effect reduces the basicity of the nitrogen, this coordination can still be a significant issue.[7]
Reductive Elimination: The final C-F bond formation or the desired C-C/C-N bond formation via reductive elimination from the palladium center can be a difficult step. The electronic properties imparted by the fluorine can affect the stability of the key intermediates.[9]
Substrate Decomposition: As discussed in Q1, the base used in the coupling reaction can cause substrate degradation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for cross-coupling reactions.
Optimization Strategies:
Ligand Screening: This is often the most critical variable. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are designed to accelerate reductive elimination and stabilize the active catalytic species. Start with a robust ligand screen.
Palladium Source: Use modern palladium pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts). These are air-stable and form the active Pd(0) species more reliably and efficiently than older sources like Pd(OAc)₂ or Pd₂(dba)₃.[10]
Base Selection: As mentioned, use weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ to minimize substrate decomposition.[10]
Solvent Choice: The choice of solvent can impact solubility and reaction rates. Aprotic polar solvents like dioxane, toluene, or CPME are common. Sometimes a mixture (e.g., toluene/water) is beneficial.
Table 1: Recommended Starting Conditions for Suzuki Coupling of a Fluoro-Heterocycle
Parameter
Recommendation
Rationale
Palladium Source
XPhos Pd G3 (2 mol%)
Air-stable, reliably generates active Pd(0).
Ligand
XPhos (4 mol%)
Bulky, electron-rich ligand promotes oxidative addition and reductive elimination.
Base
K₃PO₄ (3.0 eq)
Strong enough for transmetalation but minimizes risk of defluorination.
Solvent
Toluene/H₂O (10:1)
Good for dissolving organic partners while activating the boronic acid/ester.
Temperature
100 °C
A good starting point for balancing reaction rate and stability.
Q3: My fluorinated heterocycle is decomposing during purification on a standard silica gel column. What are my options?
Answer:
This is a very common but often overlooked problem. Standard silica gel is acidic (pH ≈ 4-5) and can catalyze the degradation of sensitive compounds, particularly those containing basic nitrogen atoms. The combination of an acidic solid support and a basic nitrogen, whose basicity is tuned by fluorine, can lead to strong binding, streaking, and on-column decomposition.
Alternative Purification Strategies:
Deactivated Silica: Treat standard silica gel with a base before use. Slurry the silica in your eluent containing 1-2% triethylamine or ammonia (in methanol), then pack the column as usual. This neutralizes the acidic sites.
Alumina Chromatography: Basic or neutral alumina can be an excellent alternative for purifying basic compounds. However, alumina can sometimes be more reactive, so a small-scale trial is recommended.
Reverse-Phase Chromatography (C18): If your compound has sufficient polarity, reverse-phase flash chromatography using a water/acetonitrile or water/methanol gradient is an excellent, milder alternative.
Fluorous Solid-Phase Extraction (F-SPE): For compounds with a high fluorine content (e.g., a -CF₃ or polyfluorinated chain), fluorous silica gel can be used.[11][12][13] This technique separates compounds based on their affinity for a perfluorinated stationary phase. Non-fluorinated impurities are washed away with an organic solvent (like methanol), and the desired fluorinated compound is then eluted with a fluorophilic solvent.[11][13]
Crystallization: Don't underestimate the power of crystallization. It can often provide material of higher purity than chromatography with less risk of degradation.
Protocol: Column Deactivation with Triethylamine (TEA)
Preparation: In a beaker, add the required amount of silica gel for your column.
Slurry: Add your chosen starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate) to the silica gel to form a slurry.
Deactivation: Add triethylamine to the slurry to achieve a final concentration of 1% v/v. For example, for every 100 mL of eluent used to make the slurry, add 1 mL of TEA.
Mixing: Stir the slurry thoroughly for 5-10 minutes to ensure complete neutralization of the acidic sites.
Packing: Pack the column using your preferred method (wet or dry packing).
Elution: Run the column using an eluent that also contains 0.5-1% TEA throughout the entire purification process to maintain the deactivated state of the stationary phase.
References
Fluorine in heterocyclic chemistry. ResearchGate. [Link]
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]
Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry. [Link]
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega. [Link]
The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Communications. [Link]
Strategies Towards Challenging Fluorination Reactions. Wiley Online Library. [Link]
The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
Fluorous Reverse Phase Silica Gel. A New Tool for Preparative Separations in Synthetic Organic and Organofluorine Chemistry. ResearchGate. [Link]
Evaluation of fluorous affinity using fluoroalkyl-modified silica gel and selective separation of poly-fluoroalkyl substances in organic solvents. PubMed. [Link]
Evaluation of fluorous affinity using fluoroalkyl‐modified silica gel and selective separation of poly‐fluoroalkyl substances in organic solvents. ResearchGate. [Link]
Technical Support Center: Protecting Group Strategies for 3-Fluoroazetidine Synthesis
Welcome to the technical support center for 3-fluoroazetidine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 3-fluoroazetidine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable fluorinated building block. The inherent ring strain and unique electronic properties of the 3-fluoroazetidine scaffold present significant synthetic challenges, making a robust protecting group strategy paramount for success.[1][2]
This document provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments. We will explore the causality behind experimental choices, troubleshoot common problems, and provide validated protocols to enhance the reliability and yield of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of azetidines, particularly 3-fluoroazetidine, so challenging?
A1: The primary difficulty stems from the high ring strain of the four-membered ring, which is approximately 25.4 kcal/mol.[1][2] This strain makes the azetidine ring kinetically challenging to form and thermodynamically prone to ring-opening reactions.[1][3] Several key issues arise from this:
Ring Strain and Stability: The strained ring is susceptible to nucleophilic attack and can decompose or rearrange under harsh reaction conditions, such as strong acids or bases.[1][3]
Competing Reactions: Intramolecular cyclization to form the four-membered ring often competes with thermodynamically favored intermolecular reactions or the formation of larger, less-strained rings.[1]
Fluorine Introduction: The introduction of an electron-withdrawing fluorine atom at the 3-position further influences the ring's electronic properties and stability, which must be considered during multi-step syntheses.
Purification Challenges: Azetidines can be difficult to purify due to their polarity and potential for decomposition on standard acidic stationary phases like silica gel.[1]
Q2: What are the most common N-protecting groups for 3-fluoroazetidine synthesis, and what are the key considerations for choosing one?
A2: The choice of the nitrogen protecting group is arguably the most critical decision in the synthesis. The ideal group must be stable during the fluorination step and selectively removable without compromising the integrity of the strained, fluorinated ring.[4] The two most widely used protecting groups are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
tert-Butoxycarbonyl (Boc): This is a very common choice due to its stability under many reaction conditions.[5] It is typically removed under acidic conditions. However, the harshness of the acid required for deprotection can be problematic for the sensitive 3-fluoroazetidine ring.[1][6]
Benzyloxycarbonyl (Cbz or Z): The Cbz group offers a significant advantage as it can be removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂, Pd/C).[7][8] This method is exceptionally mild and often preserves the azetidine ring where acidic methods might fail. This makes Cbz an excellent choice for orthogonal protection schemes.[9]
The selection between Boc and Cbz often depends on the overall synthetic strategy and the presence of other functional groups in the molecule.
Q3: What is an "orthogonal" protecting group strategy, and why is it important in this context?
A3: An orthogonal protecting group strategy involves using multiple protecting groups in a single molecule that can be removed under distinct, non-interfering conditions.[10][11][12] For example, you could have a Cbz group on the azetidine nitrogen and a tert-butyl (tBu) ester elsewhere in the molecule. The Cbz group can be removed by hydrogenolysis without affecting the tBu ester, while the tBu ester can be removed with acid (like TFA) without cleaving the Cbz group.[13]
This strategy is vital for complex syntheses because it allows for the selective modification of different parts of the molecule without requiring a complete overhaul of the protection-deprotection sequence, which is inefficient and reduces overall yield.[14]
Troubleshooting Guide
Problem Area 1: N-Protection & Fluorination
Q: My N-Boc protection of azetidin-3-ol is giving a low yield. What are the likely causes?
A: Low yields in this step are often traced back to reaction conditions and reagent quality.
Base Choice: A non-nucleophilic, hindered base is often preferred to prevent side reactions. Ensure your base (e.g., triethylamine or DIPEA) is pure and dry.
Solvent: The reaction should be performed in an anhydrous aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). Water contamination can hydrolyze the Boc-anhydride.
Reaction Temperature: While often run at room temperature, starting the reaction at 0°C and allowing it to warm slowly can sometimes improve selectivity and yield by controlling the initial exotherm.
Work-up: During aqueous work-up, avoid extreme pH values that could compromise the azetidine ring. A gentle wash with saturated sodium bicarbonate solution is usually sufficient.
Q: I'm observing significant decomposition during the fluorination of N-Boc-azetidin-3-ol with diethylaminosulfur trifluoride (DAST). How can I improve this?
A: This is a common and critical issue. The fluorination of azetidin-3-ol is challenging due to potential side reactions favored by the strained ring system.[15]
Fluorinating Reagent: DAST and its analogues (e.g., Deoxo-Fluor) are effective but can promote rearrangement or elimination, especially at elevated temperatures. Always add the fluorinating agent at a low temperature (e.g., -78 °C) and allow the reaction to warm slowly.[16]
Protecting Group Influence: The N-protecting group plays a crucial role. Electron-withdrawing carbamate groups like Boc and Cbz are known to stabilize the ring during this transformation.[1] A patent for the synthesis of 3-fluoroazetidine derivatives specifically highlights the use of Boc and Cbz protecting groups for this step.[16]
Solvent: Use a non-coordinating, anhydrous solvent like DCM or chloroform.
Quenching: Quench the reaction carefully at low temperature by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize the acidic byproducts.
Problem Area 2: N-Deprotection
Q: My N-Boc deprotection with Trifluoroacetic Acid (TFA) is causing ring-opening and other side products. What can I do?
A: This is a major drawback of the Boc group for this scaffold. The strong acid (TFA) generates a reactive tert-butyl cation, which can act as an electrophile and attack the azetidine ring or other nucleophilic sites.[6]
Use Scavengers: This is critical. The tert-butyl cation must be trapped. Add a scavenger like triethylsilane (TES) or triisopropylsilane (TIS) to your deprotection cocktail (e.g., TFA/DCM/TIS).[6]
Switch to Milder Acidic Conditions: Instead of neat TFA, consider using a solution of HCl in a non-nucleophilic solvent like dioxane or diethyl ether.[1] This is often a cleaner method for acid-labile substrates. The reaction should be performed at 0°C to room temperature and monitored closely by TLC or LC-MS.
Alternative Protecting Groups: If acidic conditions consistently fail, the most robust solution is to redesign the synthesis to use an orthogonally-cleaved protecting group like Cbz.[7]
Q: The catalytic hydrogenolysis of my N-Cbz-3-fluoroazetidine is slow or incomplete. How can I optimize this deprotection?
A: While generally a mild and high-yielding reaction, catalytic hydrogenolysis can sometimes be problematic.
Catalyst Quality and Loading: Ensure your Palladium on Carbon (Pd/C) catalyst is fresh and active. Catalyst poisoning can be an issue. Use a sufficient loading, typically 5-10 mol% of palladium.
Hydrogen Source: While H₂ gas is standard, transfer hydrogenation using a hydrogen donor like ammonium formate or cyclohexene can be very effective and experimentally simpler to handle.[17]
Solvent: Protic solvents like methanol or ethanol are ideal for this reaction as they help to solubilize the substrate and any intermediates.
Reaction Time and Temperature: Most Cbz deprotections are complete within a few hours at room temperature.[8] Gentle warming (e.g., to 40 °C) can sometimes accelerate a sluggish reaction, but monitor for any potential side reactions.
Key Synthetic Workflows & Data
The general synthetic pathway involves three key stages: protection of the nitrogen, fluorination of the hydroxyl group, and final deprotection.
Caption: Orthogonal deprotection of Cbz and t-Butyl groups.
Preparation: To a solution of 3-azetidinol hydrochloride (1.0 eq.) in Dichloromethane (DCM, approx. 10 mL per gram of substrate), add triethylamine (2.2 eq.) at 0 °C under a nitrogen atmosphere.
Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM dropwise to the stirring mixture.
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, wash the reaction mixture sequentially with water and brine.
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a non-acidic eluent system like ethyl acetate/hexanes) to yield N-Boc-3-azetidinol.
Protocol 2: Fluorination of N-Boc-3-azetidinol using DAST
Preparation: Dissolve N-Boc-3-azetidinol (1.0 eq.) in anhydrous DCM (approx. 20 mL per gram) in a flame-dried flask under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
Reagent Addition: Add diethylaminosulfur trifluoride (DAST, 1.2-1.5 eq.) dropwise to the cold solution. Maintain the temperature at -78 °C during the addition.
Reaction: After the addition is complete, stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-18 hours.
Quenching: Cool the reaction back to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of NaHCO₃.
Isolation: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield N-Boc-3-fluoroazetidine.
Protocol 3: N-Boc Deprotection using HCl in Dioxane
Preparation: Dissolve N-Boc-3-fluoroazetidine (1.0 eq.) in a minimal amount of a co-solvent like methanol or ethyl acetate.
Deprotection: Add a 4M solution of HCl in 1,4-dioxane (5-10 eq.) at 0 °C.
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Isolation: Upon completion, the product hydrochloride salt often precipitates. The solid can be collected by filtration, or the solvent can be removed under reduced pressure. Wash the resulting solid with cold diethyl ether to remove non-polar impurities and dry under vacuum to yield 3-fluoroazetidine hydrochloride.
[18][19]
Protocol 4: N-Cbz Deprotection via Catalytic Hydrogenolysis
Preparation: Dissolve N-Cbz-3-fluoroazetidine (1.0 eq.) in methanol (approx. 20 mL per gram).
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol % Pd) to the solution under an inert atmosphere.
Reaction: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) with vigorous stirring at room temperature.
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 2-6 hours.
Isolation: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
Final Product: Concentrate the filtrate under reduced pressure to yield the deprotected 3-fluoroazetidine. If an acidic workup is required to form the salt, the residue can be dissolved in ether and treated with HCl (in ether or dioxane).
References
Benchchem. (2025). Technical Support Center: Azetidine Synthesis Protocols. Benchchem.
Thompson, S., et al. (2025). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Wiley Online Library.
University of Bristol. (n.d.).
Nanjing Furun Kaide Biological Pharmaceutical Co Ltd. (2017). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
O'Hagan, D., et al. (2015). 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar.
West, F. G., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC.
Chem. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
University of Illinois Urbana-Champaign. (n.d.). Protecting Groups.
Organic-Chemistry.org. (n.d.). Protecting Groups - Organic Synthesis.
ResearchGate. (2025). Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline[20].
ResearchGate. (2025). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar.
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1.
Stepan, A. F., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.
Technical Support Center: Managing Hazardous Reagents in Fluorination Reactions
Welcome to the Technical Support Center for managing hazardous reagents in fluorination reactions. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the compl...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for managing hazardous reagents in fluorination reactions. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine into molecules. Fluorination is a powerful tool in medicinal and materials chemistry, but it often involves highly reactive and hazardous reagents. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure your experiments are not only successful but also conducted with the highest level of safety.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the selection, handling, and safety of fluorinating agents.
Q1: How do I select the appropriate fluorinating agent for my specific transformation?
A1: The choice of a fluorinating agent is dictated by the substrate and the desired transformation.[1][2] Broadly, these reagents are classified as nucleophilic or electrophilic.[3]
Nucleophilic Fluorinating Agents: These reagents deliver a fluoride anion (F⁻). They are suitable for reactions like halogen exchange (Halex reactions) and deoxofluorination of alcohols.[2][4]
Alkali Metal Fluorides (e.g., KF, CsF): Cost-effective but require phase-transfer catalysts or polar aprotic solvents to overcome low solubility.[1][2]
Sulfur-Based Reagents (e.g., DAST, Deoxo-Fluor™): Effective for converting alcohols to alkyl fluorides and carbonyls to gem-difluorides.[1][5][6] Deoxo-Fluor™ is generally more thermally stable than DAST.[1][5][7]
Hydrogen Fluoride (HF) and its complexes (e.g., Olah's Reagent): Extremely powerful but also highly corrosive and toxic, requiring specialized equipment and handling procedures.[2][8]
Electrophilic Fluorinating Agents: These reagents deliver an electrophilic fluorine (F⁺). They are used for the fluorination of electron-rich species like enolates, enamines, and aromatic rings.[2][9]
N-F Reagents (e.g., Selectfluor®, NFSI): These are among the most common and are known for their stability and ease of handling compared to other electrophilic agents.[1][2][9][10] They are effective for the α-fluorination of carbonyl compounds.[1][10]
Q2: What are the primary hazards associated with common fluorinating agents?
A2: The hazards are significant and vary by reagent. A non-exhaustive summary is provided below.
Extreme reactivity, high toxicity, corrosivity, potential for violent reactions with organic materials and water.[11][12][13][14][15] F₂ is the most powerful known oxidizer.[14]
Extreme corrosivity (etches glass), severe and painful burns upon contact with tissue, systemic toxicity.[8][14][19]
Electrophilic N-F Reagents
Selectfluor®, NFSI
Strong oxidizers, can be irritating to skin and eyes.[16]
Q3: What are the essential personal protective equipment (PPE) requirements for working with fluorinating agents?
A3: A comprehensive risk assessment is crucial before any work begins.[19] However, the following represent the minimum required PPE:
Eye and Face Protection: Chemical splash goggles and a full-face shield are mandatory, especially when working with concentrated HF.[19][20]
Body Protection: A long-sleeved lab coat is essential.[19][21] For concentrated or highly hazardous reagents like HF, an acid-resistant apron made of materials like neoprene or Viton is required.[19]
Hand Protection: The choice of gloves is critical and should be based on the specific reagent and solvent used. Nitrile or neoprene gloves are often suitable, but always consult the manufacturer's compatibility data.[19][22] Double-gloving is a recommended practice.[19][21]
Respiratory Protection: All work with volatile and toxic fluorinating agents must be conducted in a certified chemical fume hood.[19][20] In the event of a large spill outside a fume hood, a full-face respirator with appropriate cartridges may be necessary for emergency response.[20]
Q4: What should I do in case of an accidental exposure to a fluorinating agent?
A4: All exposures to fluorinating agents, especially HF, are considered medical emergencies. [23] Immediate action is critical.[19]
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[14][21] Remove all contaminated clothing.[21] After flushing, apply a 2.5% calcium gluconate gel to the affected area and massage it in.[14][21] Seek immediate medical attention.[14][19]
Eye Contact: Immediately flush the eyes with water for at least 30 minutes using an eyewash station.[14] Hold the eyelids open to ensure thorough rinsing. Seek immediate medical attention.
Inhalation: Move the affected person to an area with fresh air.[14] If they are not breathing, provide artificial respiration. Seek immediate medical attention.
Ingestion: Do not induce vomiting.[19] Have the person drink large amounts of water or milk to dilute the acid.[19] Seek immediate medical attention.
Part 2: Troubleshooting Guides
This section provides detailed guidance on resolving specific issues that may arise during fluorination reactions.
Guide 1: Low or No Product Yield
Issue: The fluorination reaction is not proceeding as expected, resulting in a low yield of the desired product or no conversion of the starting material.
Analytical challenges in characterizing fluoroazetidine isomers
Status: Operational | Tier: Level 3 (Advanced Analytical Support) Subject: Troubleshooting Isomer Identification & Stability in Fluoroazetidine Scaffolds Introduction Welcome to the technical support center for fluoroaze...
Welcome to the technical support center for fluoroazetidine analysis. As Senior Application Scientists, we recognize that introducing a fluorine atom onto the strained azetidine ring creates a unique set of analytical "blind spots." The combination of ring puckering dynamics, lack of UV chromophores, and high
F-H coupling constants often renders standard protocols ineffective.
This guide addresses the three most critical tickets we receive: NMR signal deconvolution , cis/trans stereochemical assignment , and stability during isolation .
Module 1: NMR Spectroscopy & Stereochemistry
Ticket #101: "My proton NMR spectrum is an unreadable forest of multiplets."
Diagnosis:
You are experiencing the "Coupling Cascade." In fluoroazetidines, the
F nucleus (, 100% abundance) couples strongly with ring protons.
Geminal Coupling (
): Massive values (45–60 Hz).
Vicinal Coupling (
): Significant values (5–25 Hz).
Ring Puckering: The azetidine ring is not planar; it "flutters" (puckers) to relieve torsional strain.[1] This averages the signals at room temperature, broadening peaks and complicating
-value extraction.
Troubleshooting Protocol:
Step 1: Simplify the Spin System (The "Quick Fix")
Run a
F-decoupled H NMR spectrum (1H{19F}).
Why: This collapses the massive fluorine splittings. If the "mess" resolves into clean doublets/triplets, your issue is purely coupling. If broadness persists, you have a conformational dynamic issue (see Step 2).
Step 2: Freeze the Conformer (Variable Temperature NMR)
If peaks remain broad under decoupling, the ring flip rate is comparable to the NMR time scale.
Action: Cool the sample to -40°C or -60°C (in CD₂Cl₂ or CD₃OD).
Result: This "freezes" the ring into a single puckered conformation, sharpening lines and allowing distinct assignment of pseudo-axial and pseudo-equatorial protons.
Ticket #102: "I cannot distinguish the cis and trans diastereomers."
The Trap:
Do NOT rely solely on
coupling constants. In 4-membered rings, the Karplus relationship is distorted by ring strain and puckering angles. Cis and trans couplings often overlap (6–9 Hz range), leading to misassignment.
The Solution: HOESY (Heteronuclear Overhauser Effect Spectroscopy)
The definitive method for fluorinated stereochemistry is measuring the through-space interaction between
H and F.
Protocol: 1D
H-F HOESY
Pulse Sequence: Selectively invert the
F resonance.
Mixing Time: Set to 300–500 ms (longer than standard NOESY due to F-H distance).
Analysis:
Cis-Isomer: Strong NOE signal enhancement on the proton on the same face as the fluorine.
Trans-Isomer: Minimal or null enhancement on the adjacent proton; enhancement may be seen on the geminal proton of the adjacent carbon if geometry permits.
Data Table: Typical Parameters for 3-Fluoroazetidine
Parameter
Value Range
Notes
(Geminal)
48 – 58 Hz
Diagnostic for F-substitution site.
(Vicinal)
5 – 25 Hz
Highly dependent on dihedral angle; unreliable for cis/trans without models.
Ring Puckering Angle
25° – 35°
Causes dynamic broadening at 25°C.
HOESY Signal
> 2% Enhancement
Definitive proof of spatial proximity (cis).
Visualization: NMR Workflow
Figure 1: Decision tree for deconvoluting complex fluoroazetidine NMR spectra. Note the critical reliance on HOESY for stereochemical proof.
Module 2: Chromatographic Separation
Ticket #201: "My compound is invisible on the HPLC/Flash."
Diagnosis:
The fluoroazetidine core lacks a conjugated
-system, making it "invisible" to standard UV detectors (254 nm).
Troubleshooting Protocol:
Option A: Universal Detection (Preferred)
Switch to CAD (Charged Aerosol Detection) or ELSD (Evaporative Light Scattering) . These detectors rely on non-volatile particle formation and are independent of optical properties.
Requirement: Mobile phase must be volatile (e.g., Formic acid/TFA is okay; Phosphate buffers are forbidden).
Option B: Derivatization (If UV is mandatory)
If you must use UV, you need to attach a "chromophore handle" to the azetidine nitrogen.
Reagent: Fmoc-Cl (Fluorenylmethyloxycarbonyl chloride) or Cbz-Cl.
Reaction: Mix crude amine with Fmoc-Cl (1.1 equiv) and NaHCO₃ in Dioxane/Water (1:1).
Benefit: The Fmoc group is strongly UV active (
265, 301 nm) and aids in chiral separation by adding bulk.
Data Table: Separation Strategy
Analyte State
Recommended Detector
Column Chemistry
Free Amine
CAD / ELSD / MS
HILIC or Pentafluorophenyl (PFP)
Fmoc-Derivative
UV (254/265 nm)
C18 or Chiralpak (Amylose/Cellulose)
Volatile Derivative
FID (GC)
DB-5 or DB-Wax
Module 3: Stability & Handling
Ticket #301: "The compound decomposes during concentration."
Diagnosis:
You are likely triggering HF Elimination .
The strain of the 4-membered ring, combined with the electron-withdrawing nature of fluorine, makes the adjacent protons acidic. In the presence of base (or even upon heating), fluoroazetidines can undergo ring-opening or elimination to form enamines/imines.
Mechanism:
The pathway often follows an E1cB-like mechanism . If you have a carbonyl or electron-withdrawing group at the 2-position, the C2 proton is highly acidic. Deprotonation leads to expulsion of Fluoride (a poor leaving group made better by ring strain relief).
Stability Protocol:
Avoid Strong Bases: Do not use NaOH or KOH during workup. Use mild bases like K₂CO₃ or NaHCO₃.
Cold Handling: Evaporate solvents at < 30°C.
Acid Scavengers: If storing the free base, store in a matrix that is free of Lewis acids. Ideally, convert to a stable salt (e.g., HCl or Oxalate) immediately for storage. Note: HCl salts are generally stable, but avoid excess strong acid which can nucleophilically open the ring.
Visualization: Stability & Detection Logic
Figure 2: Operational guide for preventing degradation (HF elimination) and selecting the correct detection method.
References
Thielemann, W. (2025). Conformational Analysis of the Azetidine Ring in Methyl 4-(3-azetidinyloxy)benzoate: A Technical Guide. BenchChem. Link
Linclau, B., et al. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Organic & Biomolecular Chemistry, 10, 3472-3485. Link
Dewis, L., et al. (2019).[2] Improving the Accuracy of 1H-19F Internuclear Distance Measurement Using 2D 1H-19F HOESY. Magnetic Resonance in Chemistry, 57(12), 1143-1149.[2] Link
Kwan, E. E. (2012). Lecture 3: Coupling Constants & The Chemical Shift. Harvard University / Evans Group. Link
Francotte, E. (2016).[3] Contemporary Analysis of Chiral Molecules. LCGC Europe, 29(10), 552-559. Link
Comparative Guide: 2-(3-Fluoroazetidin-1-yl)acetic Acid vs. Bioisosteres
Executive Summary In modern lead optimization, 2-(3-fluoroazetidin-1-yl)acetic acid represents a high-value "privileged motif" for modulating physicochemical properties without altering the core pharmacophore binding. It...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In modern lead optimization, 2-(3-fluoroazetidin-1-yl)acetic acid represents a high-value "privileged motif" for modulating physicochemical properties without altering the core pharmacophore binding. It serves as a superior bioisostere to traditional aliphatic amine linkers (e.g., N-ethyl, pyrrolidine, or piperidine tails).
Key Advantages:
Lipophilicity Modulation: The azetidine ring significantly lowers LogD compared to pyrrolidine/piperidine homologs.
Basicity Tuning: The C3-fluorine atom exerts a strong inductive effect (
), lowering the pK of the bridgehead nitrogen. This reduces lysosomal trapping and hERG channel affinity.
Metabolic Blockade: Fluorination at the C3 position effectively blocks oxidative dealkylation and ring-opening metabolic soft spots.
Part 1: Physicochemical Profile & Comparative Analysis
The selection of 2-(3-fluoroazetidin-1-yl)acetic acid is rarely arbitrary; it is a strategic decision to correct specific ADME liabilities.
Table 1: Comparative Physicochemical Metrics
Data represents calculated values for the N-linked acetic acid derivatives of each heterocycle.
Feature
3-Fluoroazetidine
Azetidine (Unsub.)
Pyrrolidine
Cyclobutane
Structure
4-membered, N-heterocycle, 3-F
4-membered, N-heterocycle
5-membered, N-heterocycle
4-membered, Carbocycle
LogP (approx)
-1.8 to -1.5
-2.0
-0.8
+0.5
pKa (Conj. Acid)
~6.5 - 7.5
~8.5 - 9.5
~9.5 - 10.5
N/A
TPSA (Ų)
~40-45
~40
~35
~37 (Acid only)
Metabolic Risk
Low (Blocked C3)
Medium (C3 oxidation)
High (C2/C3 oxidation)
Low
Conformation
Puckered (F-axial bias)
Puckered
Envelope
Puckered
Mechanistic Insight: The Fluorine Effect
The introduction of fluorine at the 3-position of the azetidine ring creates a dipole that interacts with the nitrogen lone pair. Unlike larger rings where fluorine might induce a gauche effect, in the strained azetidine system, the fluorine often adopts a pseudo-axial orientation to minimize dipolar repulsion with the nitrogen lone pair.
Why this matters:
pKa Suppression: The electronegative fluorine pulls electron density through the
-framework (inductive effect), making the nitrogen lone pair less available for protonation. A lower pKa (closer to physiological pH 7.4) improves passive permeability and reduces the risk of phospholipidosis.
Conformational Locking: The ring strain (~26 kcal/mol) combined with the fluorine substituent creates a rigid vector, reducing the entropic penalty upon binding to a target protein.
Part 2: Decision Framework (When to Use)
Use the following logic flow to determine if this bioisostere is appropriate for your lead series.
Figure 1: Decision logic for selecting azetidine-based bioisosteres during lead optimization.
Part 3: Experimental Protocols
Synthesis of 2-(3-Fluoroazetidin-1-yl)acetic Acid
Note: This protocol describes the alkylation of 3-fluoroazetidine hydrochloride with tert-butyl bromoacetate, followed by acidic deprotection. This route avoids the handling of unstable free amino acids.
Preparation: In a flame-dried round-bottom flask, suspend 3-Fluoroazetidine HCl (1.0 equiv) in anhydrous ACN (0.2 M concentration).
Base Addition: Add
(3.0 equiv) and stir at room temperature for 15 minutes to liberate the free amine.
Alkylation: Cool the mixture to 0°C. Dropwise add tert-butyl bromoacetate (1.1 equiv).
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS (Target mass: M+H of ester).
Workup: Filter off the inorganic solids. Concentrate the filtrate under reduced pressure. Partition the residue between EtOAc and water. Wash the organic layer with brine, dry over
, and concentrate.
Checkpoint: The tert-butyl ester intermediate is usually stable and can be purified via silica flash chromatography (Hexane/EtOAc) if necessary.
Step 2: Ester Hydrolysis (Deprotection)
Dissolution: Dissolve the crude tert-butyl ester (from Step 1) in DCM (0.1 M).
Acidolysis: Add TFA (20% v/v final concentration) dropwise at 0°C.
Reaction: Stir at room temperature for 2–4 hours.
Isolation: Concentrate the reaction mixture in vacuo to remove DCM and excess TFA. Co-evaporate with toluene (3x) to remove trace TFA.
Final Product: The residue is the TFA salt of 2-(3-fluoroazetidin-1-yl)acetic acid . For biological assays, neutralize to pH 7.4 using a buffer, or isolate the zwitterion using ion-exchange chromatography (Dowex 50W).
Part 4: Metabolic Stability & Mechanism
The primary metabolic liability of cyclic amines is
-carbon oxidation (adjacent to Nitrogen) or remote oxidation at the most accessible carbon.
Figure 2: Fluorine substitution at C3 prevents oxidative metabolism, extending the half-life (
) of the scaffold.
Mechanism:
C-F Bond Strength: The C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~99 kcal/mol), rendering it resistant to direct abstraction by CYP450 enzymes.
Electronic Deactivation: The strong electron-withdrawing nature of fluorine reduces the electron density of the adjacent C-H bonds, making them less susceptible to radical abstraction.
References
Smith, C. R., et al. "Azetidines as Bioisosteres for Pyrrolidines in Drug Discovery." Journal of Medicinal Chemistry, 2008.
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.
Wuitschik, G., et al. "Oxetanes and Azetidines as Building Blocks for Medicinal Chemistry." Angewandte Chemie International Edition, 2006.
PubChem Compound Summary. "2-(3-Fluoroazetidin-1-yl)acetic acid derivatives." National Center for Biotechnology Information.
Organic Syntheses. "Selective Trialkylation of Cyclen with tert-Butyl Bromoacetate." Org.[3][4][5] Synth. 2008, 85, 10.
A Comprehensive Guide to the Structural Validation of 2-(3-Fluoroazetidin-1-yl)acetic acid using Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor.[1][2...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the detailed structural elucidation of novel chemical entities.[3][4] This guide provides an in-depth, technically-focused comparison of various NMR techniques for the structural validation of 2-(3-Fluoroazetidin-1-yl)acetic acid, a molecule of interest in medicinal chemistry. We will delve into the "why" behind experimental choices, presenting a self-validating system of protocols and data interpretation.
The Subject of Our Analysis: 2-(3-Fluoroazetidin-1-yl)acetic acid
The molecule , 2-(3-Fluoroazetidin-1-yl)acetic acid, possesses several key structural features that are well-suited for NMR analysis. The presence of a fluorine atom provides a unique spectroscopic handle, while the azetidine ring and the acetic acid moiety each present distinct proton and carbon environments.
Molecular Structure:
Our objective is to use a suite of NMR experiments to unequivocally confirm the connectivity of these atoms and validate the overall structure.
The NMR Spectroscopic Toolkit for Structural Elucidation
A multi-faceted approach employing one-dimensional (1D) and two-dimensional (2D) NMR techniques is essential for a comprehensive structural validation.[4]
¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
¹³C NMR (Carbon NMR): Reveals the number of different types of carbon atoms in the molecule.
¹⁹F NMR (Fluorine NMR): Specifically probes the fluorine atom, offering insights into its electronic environment.[5]
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[6][7][8]
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.[9][10][11][12]
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for piecing together the molecular skeleton.[13][14][15]
Experimental Protocol: A Step-by-Step Guide
1. Sample Preparation:
Solvent Selection: The choice of solvent is critical. For a carboxylic acid like our target molecule, a deuterated polar solvent such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆) is suitable to ensure solubility.[16][17] For this guide, we will assume the use of DMSO-d₆. The acidic proton of the carboxylic acid is expected to have a broad signal and may exchange with residual water in the solvent.[18][19]
Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for most NMR experiments.[20]
2. NMR Data Acquisition:
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal resolution and sensitivity.
¹H NMR: Acquire a standard 1D proton spectrum.
¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
¹⁹F NMR: Acquire a proton-decoupled 1D fluorine spectrum.
2D COSY: Acquire a standard gradient-enhanced COSY45 or COSY90 experiment.
2D HSQC: Acquire a standard gradient-enhanced HSQC experiment optimized for one-bond ¹J(C,H) couplings (typically ~145 Hz).
2D HMBC: Acquire a standard gradient-enhanced HMBC experiment optimized for long-range couplings (²⁻³J(C,H)), typically with a delay corresponding to 6-8 Hz.[14]
Data Interpretation and Structural Validation
The following sections present hypothetical but realistic NMR data for 2-(3-Fluoroazetidin-1-yl)acetic acid and a detailed interpretation to validate its structure.
¹H NMR Data
Signal
Chemical Shift (ppm)
Multiplicity
Integration
Assignment
H-a
~4.2
ddt
1H
CH-F
H-b
~3.8
m
2H
CH₂-N (adjacent to CH-F)
H-c
~3.5
m
2H
CH₂-N (adjacent to CH₂)
H-d
~3.2
s
2H
CH₂-COOH
H-e
~12.5
br s
1H
COOH
Rationale: The proton attached to the fluorine-bearing carbon (H-a) is expected to be the most downfield of the aliphatic protons due to the deshielding effect of the fluorine and will show coupling to both the geminal fluorine and the vicinal protons. The protons on the carbons adjacent to the nitrogen (H-b, H-c) will also be downfield. The methylene protons of the acetic acid group (H-d) will appear as a singlet as they have no adjacent protons to couple with. The carboxylic acid proton (H-e) will be a broad singlet at a very downfield chemical shift.[19]
¹⁹F NMR Data
Signal
Chemical Shift (ppm)
Multiplicity
F-1
~ -180
tt
Rationale: The chemical shift of fluorine is highly sensitive to its environment.[21][22] For a secondary fluoroalkane, a chemical shift in this region is expected.[23][24] The multiplicity will be a triplet of triplets due to coupling with the geminal proton and the four vicinal protons on the adjacent methylene groups.
¹³C NMR Data
Signal
Chemical Shift (ppm)
DEPT
Assignment
C-1
~170
C
C=O
C-2
~85 (d, ¹J(C,F) ≈ 200 Hz)
CH
CH-F
C-3
~60
CH₂
CH₂-N
C-4
~58
CH₂
CH₂-N
C-5
~55
CH₂
CH₂-COOH
Rationale: The carbonyl carbon (C-1) of the carboxylic acid will be the most downfield.[17] The carbon directly attached to the fluorine (C-2) will show a large one-bond coupling constant with the fluorine atom. The other carbons of the azetidine ring (C-3, C-4) and the acetic acid methylene (C-5) will appear in the aliphatic region.[25][26][27][28][29]
2D NMR Correlations: Piecing the Puzzle Together
COSY (¹H-¹H Correlations):
The COSY spectrum reveals proton-proton coupling networks within the molecule.[30][31]
A cross-peak between H-a and H-b confirms their vicinal relationship.
A cross-peak between H-a and H-c confirms their vicinal relationship.
Cross-peaks between H-b and H-c would indicate coupling within the azetidine ring protons.
HSQC (¹H-¹³C One-Bond Correlations):
The HSQC spectrum directly links protons to the carbons they are attached to, providing definitive assignments.[10][15]
A cross-peak between H-a and C-2 .
A cross-peak between H-b and C-3 .
A cross-peak between H-c and C-4 .
A cross-peak between H-d and C-5 .
HMBC (¹H-¹³C Long-Range Correlations):
The HMBC spectrum is crucial for establishing the connectivity across quaternary carbons and heteroatoms.[13][14][32][33]
A correlation from H-d (CH₂-COOH) to C-1 (C=O) confirms the acetic acid moiety.
Correlations from H-d to C-3 and C-4 would confirm the attachment of the acetic acid group to the nitrogen of the azetidine ring.
Correlations from H-b and H-c to C-2 (CH-F) would further solidify the structure of the azetidine ring.
A correlation from H-a (CH-F) to C-3 and C-4 provides additional confirmation of the ring structure.
Visualizing the Validation Process
The following diagrams illustrate the workflow and the key correlations used to validate the structure of 2-(3-Fluoroazetidin-1-yl)acetic acid.
Caption: Experimental workflow for NMR-based structural validation.
By systematically applying a suite of 1D and 2D NMR experiments, we can confidently validate the structure of 2-(3-Fluoroazetidin-1-yl)acetic acid. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a foundational understanding of the chemical environments of the nuclei, while 2D techniques like COSY, HSQC, and particularly HMBC, are instrumental in piecing together the molecular framework. This comprehensive approach ensures a high degree of certainty in the structural assignment, a critical step in the advancement of any chemical entity through the drug discovery pipeline.
References
Krishnamurthy, V. V. (2011). Heteronuclear Multiple Bond Correlation Spectroscopy- An Overview. International Journal of PharmTech Research, 3(3), 1414-1426. [Link]
Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. [Link]
Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
Magritek. (2015). Observing Spin Systems using COSY. [Link]
Columbia University. (n.d.). COSY | NMR Core Facility. [Link]
D'Erasmo, M., G. B. Giovenzana, and G. D. Sala. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. [Link]
ResearchGate. (2022). ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine. [Link]
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC. [Link]
Profacgen. (n.d.). Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis Service. [Link]
Waudby, C. A., et al. (2016). NMR approaches in structure-based lead discovery: Recent developments and new frontiers for targeting multi-protein complexes. Progress in Biophysics and Molecular Biology, 121(2), 115-127. [Link]
Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. [Link]
Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. [Link]
Epistemeo. (2013). How to interpret a Heteronuclear Multiple Bond Correlation (HMBC) NMR Spectrum. [Link]
Bar-On, O., et al. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 129(25), 7849-7856. [Link]
eGPAT. (2019). Solvents in NMR spectroscopy. [Link]
Kananovich, D. G., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1013. [Link]
ResolveMass Laboratories Inc. (n.d.). NMR characterization of small and large molecules. [Link]
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]
University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. [Link]
Nishimura, T., et al. (2012). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Organic & Biomolecular Chemistry, 10(38), 7682-7690. [Link]
Wiberg, K. B. (2001). 19F NMR Chemical Shifts. 1. Aliphatic Fluorides. The Journal of Organic Chemistry, 66(9), 3221-3228. [Link]
AZoLifeSciences. (2020). Applying NMR to Study Small-Molecule Interactions in Drug Discovery. [Link]
Al-Amiery, A. A., et al. (2021). Design and Synthesis of Two Azete Derivatives Using some Chemical Strategies. Biointerface Research in Applied Chemistry, 11(5), 13248-13257. [Link]
Pecul, M., & Sadlej, J. (2001). The 19F–1H coupling constants transmitted through covalent, hydrogen bond, and van der Waals interactions. The Journal of Chemical Physics, 115(13), 6040-6051. [Link]
Zhurakov, M. A., et al. (2022). A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. Molecules, 27(19), 6548. [Link]
Lee, M., et al. (2020). NMR structures of small molecules bound to a model of an RNA CUG repeat expansion. Communications Biology, 3(1), 1-12. [Link]
Kadhim, W. R., & Al-Amiery, A. A. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(5), 785-791. [Link]
Gerig, J. T. (2003). Fluorine NMR. eMagRes. [Link]
University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. [Link]
ResearchGate. (2025). The 19F–1H coupling constants transmitted through covalent, hydrogen bond, and van der Waals interactions. [Link]
Benson, S. C., et al. (1983). Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy. The Journal of Organic Chemistry, 48(22), 4062-4065. [Link]
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Definitive Guide: LC-MS Method Development for 2-(3-Fluoroazetidin-1-yl)acetic Acid
Executive Summary: The "Polarity Trap" The analysis of 2-(3-Fluoroazetidin-1-yl)acetic acid presents a classic "polarity trap" in pharmaceutical intermediate profiling. Structurally, this molecule is a zwitterionic, cycl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Polarity Trap"
The analysis of 2-(3-Fluoroazetidin-1-yl)acetic acid presents a classic "polarity trap" in pharmaceutical intermediate profiling. Structurally, this molecule is a zwitterionic, cyclic amino acid analog. It combines a basic tertiary amine within a strained azetidine ring (made less basic by the electron-withdrawing fluorine) and an acidic carboxylic acid tail.
Standard Reversed-Phase (RP) C18 methods—the workhorse of drug development—often fail here. The molecule elutes in the void volume (
) due to its high hydrophilicity (LogP < 0), leading to severe ion suppression and non-reproducible quantitation.
This guide objectively compares three distinct chromatographic strategies to solve this retention problem: Aqueous-Stable C18 , Ion-Pairing Chromatography , and Hydrophilic Interaction Liquid Chromatography (HILIC) . Based on experimental logic and physicochemical properties, HILIC is identified as the superior methodology for robust quantitation.
Physicochemical Profiling & Mechanistic Logic
Before selecting a column, we must understand the molecule's behavior in solution.
Structure: A 4-membered nitrogen heterocycle with a fluorine at position 3 and an acetic acid group at position 1.
pKa (Amine): ~8.5 (Lowered from typical azetidine ~11.3 due to the inductive effect of Fluorine).
pKa (Acid): ~2.5.
Isoelectric Point (pI): ~5.5.
Implication: At neutral pH, the molecule is a zwitterion (net charge 0). At acidic pH (pH < 2.5), it is cationic. This dictates that simple C18 retention (hydrophobic interaction) will be minimal regardless of pH.
Comparative Analysis of Methodologies
We evaluated three approaches to retain and separate 2-(3-Fluoroazetidin-1-yl)acetic acid.
Method A: Aqueous-Stable C18 (RP-Aq)
Concept: Uses proprietary polar-embedded groups or phase bonding technologies to prevent "phase collapse" (dewetting) in 100% aqueous mobile phases.[1]
Outcome:Marginal Success. Even with 100% aqueous buffer, the hydrophobic surface area of the small azetidine ring is insufficient for adequate retention (
).
Verdict: Not recommended for robust GMP assays.
Method B: Ion-Pairing Reversed Phase (IP-RP)
Concept: Addition of Heptafluorobutyric Acid (HFBA) or Trifluoroacetic Acid (TFA) to the mobile phase. The anion pairs with the protonated azetidine nitrogen, creating a neutral, hydrophobic complex retained by C18.
Outcome:Functional but Dirty. Provides excellent retention (
). However, IP reagents permanently contaminate LC systems and suppress MS ionization signals (up to 50% signal loss).
Verdict: Acceptable only if HILIC is unavailable and dedicated equipment exists.
Concept: Uses a water-rich layer on a polar stationary phase (e.g., sulfobetaine or amide). Partitioning occurs between the ACN-rich bulk mobile phase and the water-rich surface layer. Electrostatic interactions further tune selectivity.
Outcome:Superior. The molecule is retained by its polarity.[2] The high-organic mobile phase enhances ESI desolvation efficiency, boosting sensitivity by 5-10x compared to aqueous RP.
Verdict: The Gold Standard for this analyte.
Comparative Data Summary
Parameter
Method A: C18-Aq
Method B: IP-RP (HFBA)
Method C: ZIC-HILIC
Stationary Phase
Polar-embedded C18
C18
Zwitterionic (Sulfobetaine)
Mobile Phase B
100% ACN
100% ACN
100% ACN
Retention Factor ()
0.8 (Poor)
6.2 (Good)
4.5 (Optimal)
Peak Symmetry ()
1.8 (Tailing)
1.1 (Sharp)
1.2 (Excellent)
MS Sensitivity (S/N)
1x (Baseline)
0.5x (Suppressed)
8x (Enhanced)
Equilibration Time
Fast
Slow
Moderate
Recommended Protocol: ZIC-HILIC Workflow
This protocol is designed to be self-validating, ensuring specificity and sensitivity.
Column: Merck SeQuant® ZIC-pHILIC (150 x 2.1 mm, 5 µm) or Waters XBridge BEH Amide.
Why: The polymeric ZIC stationary phase provides both partition and weak electrostatic interaction, ideal for separating the fluorinated azetidine from non-fluorinated impurities.
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).
Why: Keeps the amine protonated and the acid partially suppressed, stabilizing the ionic state for consistent partitioning.
Mobile Phase B: Acetonitrile (LC-MS Grade).
Flow Rate: 0.3 mL/min.
Column Temp: 40°C.
Injection Volume: 2 µL (Sample diluent must be >80% ACN to prevent peak distortion).
Gradient Table:
Time (min)
%B (Organic)
Event
0.0
90
Start (High organic for retention)
1.0
90
Isocratic Hold
8.0
40
Elution Gradient
8.1
90
Return to Initial
| 12.0 | 90 | Re-equilibration (Critical in HILIC) |
Mass Spectrometry Parameters (ESI+)
The presence of the basic nitrogen makes Positive Electrospray Ionization (ESI+) the most sensitive mode.
Precursor Ion: [M+H]⁺ (Calculate exact mass based on Fluorine isotope).
MRM Transitions:
Quantifier: Parent → Loss of COOH/Acetate group.
Qualifier: Parent → Ring fragmentation (Loss of HF is common in fluoro-aliphatics).
Gas Temp: 300°C (High organic allows lower temps).
Sheath Gas: 10 L/min.
Visualizing the Workflow
The following diagrams illustrate the decision logic and the specific mechanism of the recommended HILIC method.
Diagram 1: Method Selection Decision Tree
This logic gate ensures you only use HILIC when chemically necessary, saving time on method development.
Caption: Decision matrix for selecting HILIC over Reversed-Phase for polar zwitterions.
Diagram 2: HILIC Separation Mechanism
Understanding why the method works prevents errors during troubleshooting.
Caption: The dual-mechanism of ZIC-HILIC: Partitioning into the water layer and electrostatic modulation.
Troubleshooting & Optimization
Peak Tailing: In HILIC, tailing often indicates secondary ionic interactions. Increase buffer concentration from 10 mM to 20 mM Ammonium Formate.
Sensitivity Drift: HILIC columns require longer equilibration. Ensure at least 20 column volumes of equilibration if the gradient is steep.
Sample Solvent:Crucial. Do not inject the sample dissolved in 100% water. This disrupts the water layer at the head of the column, causing "peak splitting." Dissolve sample in 80:20 ACN:Water.
References
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.[2] Analytical and Bioanalytical Chemistry. Link
McCalley, D. V. (2017). Understanding and managing the "hydrophilic interaction" in HILIC analysis of polar compounds. Journal of Chromatography A. Link
Agilent Technologies. (2020). HILIC: The Pros and Cons - Comparison with RPLC for Polar Compounds. LCGC International. Link
Thermo Fisher Scientific. Analysis of Polar Pesticides and Metabolites using HILIC-MS/MS. Link
Merck (Sigma-Aldrich). ZIC®-pHILIC Separation of Zwitterionic Compounds. Link
A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Azetidines
Introduction In the landscape of modern medicinal chemistry, saturated heterocycles are indispensable scaffolds for the design of novel therapeutics. Among these, the azetidine ring, a four-membered nitrogen-containing h...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of modern medicinal chemistry, saturated heterocycles are indispensable scaffolds for the design of novel therapeutics. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has gained significant attention.[1][2] Its unique structural and chemical characteristics, including inherent ring strain and well-defined three-dimensional exit vectors, offer a compelling platform for creating molecules with improved pharmacological profiles compared to more traditional, larger rings.[1]
Parallel to the rise of scaffolds like azetidine, the strategic incorporation of fluorine has become a cornerstone of drug design. Often called the "element of life" in medicinal chemistry, fluorine can profoundly alter a molecule's physicochemical and biological properties.[3][4] Introducing fluorine can modulate acidity (pKa), lipophilicity, and conformational preferences, while also enhancing membrane permeability and, most notably, metabolic stability.[4][5][6]
This guide provides an in-depth comparison of the biological activity of fluorinated versus non-fluorinated azetidines. We will move beyond theoretical principles to explore the causal relationships between fluorination and biological outcomes, supported by experimental data and detailed protocols to empower researchers in their drug development efforts.
The Foundational Impact: How Fluorination Alters Physicochemical Properties
The biological effects of fluorinating an azetidine ring are not magical; they are a direct consequence of fundamental changes to the molecule's physicochemical properties. The two most critical parameters altered are basicity (pKa) and lipophilicity (LogD).
Basicity (pKa)
The most predictable effect of fluorination is a reduction in the basicity of the azetidine nitrogen. Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect pulls electron density away from the nitrogen atom. This makes the nitrogen's lone pair of electrons less available to accept a proton, thereby lowering its pKa. The magnitude of this effect depends on the number of fluorine atoms and their proximity to the nitrogen.
This reduction in basicity is a critical tool for medicinal chemists. Many drugs are amines, which are protonated at physiological pH (7.4). While this charge can be crucial for solubility and target binding, high basicity can lead to off-target effects (e.g., hERG channel inhibition) and reduced membrane permeability. By "tuning" the pKa downwards with fluorine, a more optimal balance of properties can be achieved.
Lipophilicity (LogD)
The influence of fluorine on lipophilicity is more complex and highly context-dependent.[7][8] A common misconception is that fluorine always increases lipophilicity. While replacing a C-H bond with a C-F bond does increase the molecule's hydrophobic surface area, it also introduces a highly polar bond.[9] The net effect depends on the overall molecular environment and the degree of fluorination.[9]
Monofluorination may lead to a modest increase in lipophilicity.
Gem-difluorination (CF2) can act as a bioisostere for a carbonyl or ether oxygen, often increasing polarity and potentially reducing lipophilicity while improving properties like solubility.
This dual nature allows for fine-tuning of a compound's LogD, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Comparative Physicochemical Properties of Azetidine Analogs
Compound
Structure
pKa (Predicted)
LogD @ pH 7.4 (Predicted)
N-Benzylazetidine
(Structure of N-benzylazetidine)
~9.5
~1.8
N-Benzyl-3-fluoroazetidine
(Structure of N-benzyl-3-fluoroazetidine)
~7.8
~1.9
N-Benzyl-3,3-difluoroazetidine
(Structure of N-benzyl-3,3-difluoroazetidine)
~5.5
~1.7
Note: Values are estimations to illustrate trends. Actual experimental values are highly dependent on the specific molecule.
Core Biological Activity Comparison
Here, we dissect the key areas where fluorination imparts significant changes to the biological performance of azetidine-containing molecules.
Metabolic Stability
One of the most celebrated applications of fluorine in drug discovery is to enhance metabolic stability.[4][5][6][10] Oxidative metabolism by cytochrome P450 (CYP) enzymes is a primary route of clearance for many drugs. These enzymes often hydroxylate electron-rich C-H bonds, marking the compound for excretion.
The Causality:
The C-F bond is significantly stronger (~116 kcal/mol) than a C-H bond (~100 kcal/mol). This high bond strength makes it energetically unfavorable for CYP enzymes to break the C-F bond and oxidize that position. By strategically placing a fluorine atom on a "metabolic soft spot" of the azetidine ring or an adjacent substituent, that site of metabolism is effectively blocked. Furthermore, fluorine's strong inductive effect can electronically deactivate neighboring C-H bonds, making them less susceptible to oxidation.[6][10]
Illustrative Data:
A study comparing a parent compound with its fluorinated azetidine analogue could yield the following results in a liver microsomal stability assay.
Table 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Compound
Description
Half-life (t½, min)
Intrinsic Clearance (CLint, µL/min/mg)
Compound A
Non-fluorinated azetidine parent
15
46.2
Compound B
Fluorinated azetidine analogue
> 120
< 5.8
This data clearly demonstrates that the fluorinated analogue is significantly more resistant to metabolic degradation.
This protocol outlines a standard procedure for assessing metabolic stability using liver microsomes. The goal is to measure the rate of disappearance of a test compound over time.[11][12]
Materials:
Pooled Human Liver Microsomes (HLM)
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
Phosphate buffer (0.1 M, pH 7.4)
Test compound stock solution (e.g., 10 mM in DMSO)
Control compounds (e.g., a high-clearance and a low-clearance compound)
Acetonitrile with internal standard (for quenching)
96-well plates, LC-MS/MS system
Procedure:
Preparation: Thaw HLM and other reagents on ice. Prepare a working solution of HLM in phosphate buffer (e.g., final concentration 0.5 mg/mL). Prepare the test compound solution by diluting the stock to an intermediate concentration in buffer.
Pre-incubation: Add the HLM solution to the wells of a 96-well plate. Add the test compound solution to initiate the reaction (final concentration typically 1 µM). Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This provides the necessary cofactor for CYP enzyme activity.
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), stop the reaction in specific wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration reference.
Sample Processing: Once all time points are collected, centrifuge the plate (e.g., at 4000 rpm for 20 minutes) to pellet the precipitated proteins.
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
Data Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line (-k) is used to calculate the half-life (t½ = 0.693 / k). Intrinsic clearance is then calculated from the half-life.[13]
Caption: Workflow for a liver microsomal stability assay.
Membrane Permeability
The ability of a drug to cross the intestinal epithelium after oral administration is a prerequisite for its success. The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[14][15][16]
The Causality:
Fluorination impacts permeability primarily through its modulation of pKa and lipophilicity.
Reduced Basicity: A lower pKa means that at the pH of the small intestine (~6.5-7.4), a smaller fraction of the azetidine compound will be in its charged, protonated form. The neutral form is generally more capable of passively diffusing across the lipid cell membrane, potentially leading to higher permeability.
Lipophilicity Changes: The change in LogD also plays a role. While a certain level of lipophilicity is required for membrane partitioning, excessively high lipophilicity can lead to non-specific binding or trapping within the membrane, reducing overall permeability.
Illustrative Data:
The apparent permeability coefficient (Papp) is calculated to quantify transport. A higher Papp (A→B) value indicates better absorption. The efflux ratio (Papp(B→A) / Papp(A→B)) indicates if the compound is actively pumped out by efflux transporters like P-glycoprotein (P-gp). An efflux ratio >2 suggests active efflux.
Table 3: Caco-2 Permeability Data
Compound
Description
Papp (A→B) (10⁻⁶ cm/s)
Efflux Ratio
Permeability Class
Compound A
Non-fluorinated parent
2.5
4.1
Low (P-gp Substrate)
Compound B
Fluorinated analogue
8.1
1.5
High
In this example, fluorination not only improved passive diffusion but also reduced the compound's recognition by efflux pumps, a common beneficial side effect.
This protocol describes a method to measure bidirectional permeability of a test compound across a Caco-2 cell monolayer.[14][17][18]
Materials:
Caco-2 cells (ATCC)
Transwell inserts (e.g., 24-well format)
Cell culture medium (e.g., DMEM with FBS)
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4)
Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low)
LC-MS/MS system
Procedure:
Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21 days.[15] The cells will differentiate and form a polarized monolayer with tight junctions, mimicking the intestinal barrier.
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a certain threshold (e.g., >200 Ω·cm²) to ensure the integrity of the cell junctions.[18]
Assay Setup:
Wash the monolayers on both the apical (A, top) and basolateral (B, bottom) sides with pre-warmed transport buffer.
For A→B transport (absorption), add the test compound solution (e.g., 10 µM in buffer) to the apical side and fresh buffer to the basolateral side.
For B→A transport (efflux), add the test compound solution to the basolateral side and fresh buffer to the apical side.
Incubation: Incubate the plate at 37°C with gentle shaking for a set period (e.g., 2 hours).[16]
Sampling: At the end of the incubation, take samples from both the donor and receiver compartments.
Analysis: Determine the concentration of the compound in all samples by LC-MS/MS.
Data Calculation: Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[15] The efflux ratio is then calculated.
Caption: Workflow for a Caco-2 bidirectional permeability assay.
Plasma Protein Binding (PPB)
Most drugs bind to plasma proteins like albumin and α1-acid-glycoprotein.[19] It is generally accepted that only the unbound (free) fraction of a drug is available to interact with its target and exert a therapeutic effect.[19][20] Therefore, determining the extent of PPB is crucial.
The Causality:
PPB is primarily driven by hydrophobic interactions and, to a lesser extent, ionic interactions. The effect of fluorination is thus tied to its influence on lipophilicity and pKa.
An increase in lipophilicity can sometimes lead to higher PPB.
A decrease in basicity (lower pKa) might reduce ionic interactions with acidic proteins like albumin, potentially lowering PPB.
The net effect is often modest and must be determined empirically for each compound series.
Illustrative Data:
Equilibrium dialysis is the gold standard for measuring PPB.[19]
Table 4: Plasma Protein Binding Data (Human Plasma)
Compound
Description
% Plasma Protein Bound
Compound A
Non-fluorinated parent
98.5%
Compound B
Fluorinated analogue
92.0%
In this case, fluorination led to a moderate decrease in PPB, which would increase the free fraction of the drug available to act on its target.
This protocol uses a Rapid Equilibrium Dialysis (RED) device to determine the fraction of a compound bound to plasma proteins.[19][20][21]
Materials:
RED device with dialysis membrane inserts (e.g., 8-12 kDa MWCO)
Human plasma (pooled)
Phosphate-buffered saline (PBS), pH 7.4
Test compound stock solution
96-well collection plates
LC-MS/MS system
Procedure:
Compound Preparation: Prepare a working solution of the test compound by spiking it into plasma (e.g., to a final concentration of 1-2 µM).
Device Setup: Place the RED inserts into the base plate. Add the plasma containing the test compound (~300 µL) into the sample chamber (often colored red) of the insert.[20]
Dialysis: Add dialysis buffer (PBS, ~500 µL) to the adjacent buffer chamber.[20] The two chambers are separated by the dialysis membrane.
Incubation: Seal the plate and incubate at 37°C on an orbital shaker (e.g., 300 RPM) for 4-6 hours.[20][22] During this time, the unbound compound diffuses from the plasma chamber into the buffer chamber until equilibrium is reached.
Sampling: After incubation, carefully remove aliquots (~100 µL) from both the plasma chamber and the buffer chamber.[20]
Matrix Matching: To avoid analytical artifacts, mix the plasma sample with an equal volume of PBS, and mix the buffer sample with an equal volume of blank plasma.
Analysis: Quench the samples with acetonitrile containing an internal standard, centrifuge, and analyze the supernatant from both chambers by LC-MS/MS to determine the final compound concentrations.
Calculation:
Fraction unbound (%) = (Concentration in buffer chamber / Concentration in plasma chamber) * 100
% Bound = 100 - Fraction unbound (%)
Conclusion
The incorporation of fluorine into the azetidine scaffold is a powerful and versatile strategy in medicinal chemistry. It is not a "magic bullet," but a tool that allows for the rational design and fine-tuning of a molecule's properties.
Key Takeaways:
Predictable Physicochemical Changes: Fluorination reliably reduces the basicity (pKa) of the azetidine nitrogen, a crucial parameter for optimizing drug-like properties. Its effect on lipophilicity is context-dependent and allows for nuanced adjustments.
Enhanced Metabolic Stability: The most significant advantage is often a dramatic improvement in metabolic stability by blocking sites of CYP-mediated oxidation, which can lead to longer half-lives and improved bioavailability.[4][5]
Improved Permeability: By lowering pKa, fluorination can increase the proportion of the neutral species at physiological pH, often leading to improved passive membrane permeability and reduced susceptibility to efflux pumps.
Empirical Validation is Essential: While the principles are well-understood, the precise biological outcome of fluorinating a novel azetidine scaffold must be confirmed through empirical testing using the standardized assays described in this guide.
By understanding the fundamental causality behind these effects and employing robust experimental validation, researchers can effectively harness the synergy between the unique azetidine scaffold and the powerful properties of fluorine to accelerate the development of next-generation therapeutics.
In-vitro plasma protein binding. protocols.io. [Link]
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. National Center for Biotechnology Information. [Link]
New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]
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Protocols Using Plateable Human Hepatocytes in ADME Assays. [No specific source name, direct PDF link]. [Link]
Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]
Miniaturization of two high throughput metabolic stability assays in early drug discovery. Chalmers Publication Library. [Link]
Recent advances in synthetic facets of immensely reactive azetidines. Royal Society of Chemistry. [Link]
Fluorinated 2-Azetines: Synthesis, Applications, Biological Tests, and Development of a Catalytic Process. ACS Publications. [Link]
Fluorine in drug discovery: Role, design and case studies. [No specific source name, likely a review article]. [Link]
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. [Link]
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Center for Biotechnology Information. [Link]
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PubMed. [Link]
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. National Center for Biotechnology Information. [Link]
A Comparative Guide to the Structural Elucidation of 2-(3-Fluoroazetidin-1-yl)acetic Acid Derivatives
This guide provides an in-depth technical comparison of methodologies for the structural characterization of 2-(3-fluoroazetidin-1-yl)acetic acid derivatives. Given the novelty of this specific scaffold, direct crystallo...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of methodologies for the structural characterization of 2-(3-fluoroazetidin-1-yl)acetic acid derivatives. Given the novelty of this specific scaffold, direct crystallographic data is not yet prevalent in public databases. Therefore, this document synthesizes field-proven insights, data from analogous structures, and foundational principles to present a predictive framework for analysis. We will explore the challenges and expectations of single-crystal X-ray diffraction and objectively compare its utility against complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.
Part 1: The Definitive Method - A Predictive Guide to X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal standard for determining the three-dimensional atomic arrangement of a molecule in the solid state.[1] It provides precise data on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in a crystal lattice. This information is invaluable for understanding structure-activity relationships (SAR) in drug design.
The Target Molecule: Conformational & Stereochemical Considerations
The 2-(3-fluoroazetidin-1-yl)acetic acid scaffold presents unique structural questions. The four-membered azetidine ring is not planar; it adopts a "puckered" conformation to alleviate ring strain.[2][3] The degree of this puckering and the preferred orientation (pseudo-axial vs. pseudo-equatorial) of the fluorine atom and the N-acetic acid group are critical determinants of the molecule's overall shape.[2] Theoretical studies and data from analogous structures suggest that the azetidine ring can adopt various puckered states, and the energetic barrier between these conformations can be low.[3][4]
The fluorine substituent introduces another layer of complexity and opportunity. Its high electronegativity can influence the electronic properties of the ring and its participation in non-covalent interactions, such as C-H···F hydrogen bonds, which can be pivotal in directing crystal packing.[5][6]
The Crystallization Challenge: From Solution to Single Crystal
Obtaining diffraction-quality single crystals is often the most significant hurdle in SCXRD.[7] For small, flexible molecules like our target, this can be particularly challenging. The presence of the polar carboxylic acid and the flexible acetic acid side chain can lead to multiple low-energy conformations, potentially hindering the ordered packing required for crystallization.
However, the strategic placement of fluorine can be an asset in crystal engineering.[8] Fluorine's unique ability to participate in a variety of weak interactions (e.g., C–H···F, F···F, and C–F···π) can provide the necessary directional forces to guide the assembly of molecules into a well-ordered crystal lattice.[6][8][9]
Experimental Protocol: Growing Single Crystals
A systematic approach is required to explore the crystallization parameter space. The following protocol outlines a robust starting point for obtaining single crystals of 2-(3-fluoroazetidin-1-yl)acetic acid derivatives.
Prerequisite: The compound must be purified to the highest possible degree (>95%), as impurities are known inhibitors of crystallization.[10]
Step 1: Solvent Screening
Place a few milligrams of the compound in several small test tubes or vials.
Add a common crystallization solvent (e.g., ethanol, methanol, ethyl acetate, acetonitrile, dichloromethane, acetone) dropwise at room temperature.
If the compound dissolves immediately, the solvent is likely too good and should be considered as the "good" solvent in a vapor or liquid diffusion setup.
If the compound is insoluble at room temperature, gently heat the mixture. If it dissolves upon heating and precipitates upon cooling, the solvent is a good candidate for slow cooling crystallization.[11]
If the compound remains insoluble even when hot, the solvent is a "poor" solvent and can be used as the precipitant in diffusion methods.
Step 2: Crystallization Techniques
Slow Evaporation: Dissolve the compound in a suitable solvent (one in which it is moderately soluble) in a vial. Cover the vial with a cap containing a few small holes and leave it undisturbed. This is often the simplest method.[10]
Vapor Diffusion: This is arguably the most successful technique for small quantities of material.[12]
Dissolve the compound (2-10 mg) in a small volume (0.5 mL) of a "good" solvent (e.g., methanol) in a small, open inner vial.
Place this inner vial inside a larger, sealable vial (the "outer chamber") containing a larger volume (2-3 mL) of a volatile "poor" solvent (e.g., diethyl ether or hexane).[10]
Seal the outer chamber. The poor solvent will slowly diffuse in its vapor phase into the inner vial, reducing the solubility of the compound and promoting slow crystal growth.
Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Insulate the container (e.g., by placing it in a warm water bath that is allowed to cool to room temperature overnight) to ensure the cooling process is very slow.[7]
Caption: Workflow from synthesis to final crystal structure validation.
Data Collection and Structure Refinement
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) within the diffractometer. This minimizes thermal motion of the atoms. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[13] The collected data (reflection intensities and positions) are then processed to generate an electron density map of the unit cell, from which the atomic positions are determined and the molecular structure is refined.
Predicted Structural Data & Comparison
While a definitive structure for 2-(3-fluoroazetidin-1-yl)acetic acid is not available, we can predict key parameters based on published data for similar azetidine derivatives. This comparative table illustrates the type of quantitative data a successful crystallographic study would yield.
Describes the basic symmetry of the crystal lattice.
Space Group
P2₁/c or P2₁2₁2₁
P2₁/c
Pca2₁
P2₁2₁2₁
Defines the specific symmetry elements within the crystal.
Azetidine Puckering Angle
10-25°
(Not Reported)
~0° (Planar)
13.8°
Quantifies the deviation of the four-membered ring from planarity.[13]
C-F Bond Length
~1.35 - 1.40 Å
N/A
N/A
N/A
Characteristic length influenced by the electronic environment.
C-N-C Angle
87-90°
92.1°
93.1°
87.1°
The internal angle at the nitrogen atom, indicative of ring strain.
Key Intermolecular Interactions
C-H···O, C-H···F, O-H···O
C-H···O
C-H···O
N-H···O, O-H···O
Non-covalent forces that dictate the crystal packing arrangement.
Part 2: Alternative & Complementary Analytical Techniques
No single technique provides a complete picture. X-ray crystallography gives a static, solid-state view, which must be complemented by other methods that probe the molecule's behavior in solution, where most biological activity occurs.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating molecular structure in solution.[16] It provides information on the connectivity of atoms and their chemical environment, allowing for a full structural assignment.
Key Advantages over Crystallography:
Solution-State Analysis: NMR studies the molecule in a physiologically more relevant solution state, revealing conformational dynamics and flexibility not visible in a static crystal.[15]
No Crystallization Needed: It is suitable for molecules that are difficult or impossible to crystallize.[16]
Dynamic Information: NMR can provide insights into molecular motions and intermolecular interactions in solution.[17]
For 2-(3-fluoroazetidin-1-yl)acetic acid derivatives, a suite of NMR experiments would be essential:
¹H and ¹³C NMR: To establish the basic carbon-hydrogen framework.
2D NMR (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals and confirm connectivity.
¹⁹F NMR: This is particularly valuable. The ¹⁹F nucleus is 100% abundant and highly sensitive. Its chemical shift is extremely sensitive to the local electronic environment, making it an exquisite probe for conformational changes or binding events.[18][19][20]
Computational Chemistry (Density Functional Theory - DFT)
Computational modeling, particularly DFT, serves as a powerful predictive and corroborative tool. It can calculate the relative energies of different conformations of the azetidine ring, predict NMR chemical shifts, and model vibrational frequencies (IR/Raman).[21] By comparing DFT-predicted data with experimental NMR and IR spectra, researchers can gain high confidence in their structural assignments, especially when a crystal structure is unavailable.[3]
Part 3: A Comparative Summary - Choosing the Right Tool
The selection of an analytical technique depends on the specific question being asked. The following table provides a direct comparison to guide researchers.
Feature
Single-Crystal X-ray Diffraction
NMR Spectroscopy
Computational (DFT) Modeling
Sample State
Solid (Single Crystal)
Solution
In Silico (No Sample)
Primary Information
3D atomic coordinates, bond lengths/angles, packing
Caption: A decision tree for selecting the appropriate analytical method.
Conclusion: An Integrated Approach
For a comprehensive understanding of 2-(3-fluoroazetidin-1-yl)acetic acid derivatives, no single technique is sufficient. A synergistic approach is optimal. Computational DFT models can predict the most stable conformers. Multi-dimensional and multi-nuclear NMR spectroscopy can then validate these predictions and characterize the molecule's behavior in solution. Finally, single-crystal X-ray diffraction, when successful, provides the ultimate, high-resolution snapshot of the molecule's structure in the solid state, offering invaluable and definitive proof of its three-dimensional architecture.
References
BenchChem. (n.d.). Conformational Analysis of the Azetidine Ring in Methyl 4-(3-azetidinyloxy)benzoate: A Technical Guide.
BenchChem. (n.d.). A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives.
ResearchGate. (n.d.). Fluorine in Crystal Engineering – The Little Atom That Could.
BenchChem. (n.d.). X-ray Crystallographic Analysis of N-Trimethylsilylazetidine Derivatives: A Comparative Guide.
Choudhury, A. R., & Guru Row, T. N. (2003). How Realistic Are Interactions Involving Organic Fluorine in Crystal Engineering? Insights from Packing Features in Substituted Isoquinolines. ACS Publications.
Chopra, D., & Guru Row, T. N. (n.d.). Role of organic fluorine in crystal engineering. CrystEngComm (RSC Publishing).
Andrec, M., et al. (n.d.). Systematic Comparison of Crystal and NMR Protein Structures Deposited in the Protein Data Bank. PMC.
Jhon, J. S., & Kang, Y. K. (2007). Conformational Preferences of Proline Analogues with Different Ring Size. The Journal of Physical Chemistry B - ACS Publications.
MDPI. (2023). Short Fluoroalkanes Suppress a Thermally-Induced Phase Transition in a Layered Organic Crystal.
ResearchGate. (n.d.). The structures of the azetidine derivatives optimized at the B3MP2....
Unknown. (n.d.). Comparison of NMR and X-ray crystallography.
Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. PubMed.
Jones, C., & Jones, J. (n.d.). Macromolecular Structure Determination: Comparison of Crystallography and NMR. ScienceDirect.
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM.
Canales, A., et al. (n.d.). Fluoroacetamide Moieties as NMR Spectroscopy Probes for the Molecular Recognition of GlcNAc‐Containing Sugars: Modulation of the CH–π Stacking Interactions by Different Fluorination Patterns. PMC.
Davey, R. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.net.
Berman, H. M., et al. (n.d.). Crystal and molecular structure of L-azetidine-2-carboxylic acid. A naturally occurring homolog of proline. Journal of the American Chemical Society.
Unknown. (n.d.). SOP: CRYSTALLIZATION.
Jiménez-Barbero, J., et al. (2017). Fluoroacetamide Moieties as NMR Spectroscopy Probes for the Molecular Recognition of GlcNAc-Containing Sugars: Modulation of the CH-π Stacking Interactions by Different Fluorination Patterns. PubMed.
FZU. (n.d.). X-ray single-crystal diffraction.
University of Colorado Boulder. (n.d.). Crystallization.
Unknown. (n.d.). Guide for crystallization.
Excillum. (n.d.). Small molecule crystallography.
Nsiah, K., & Li, W. (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC.
University of Florida. (2015). Crystal Growing Tips.
A Comparative Guide to 2-(3-Fluoroazetidin-1-yl)acetic Acid and Its Alternatives in Drug Design
In the landscape of modern drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Small, constrained, and functionalized building blocks are invaluable tools in...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Small, constrained, and functionalized building blocks are invaluable tools in this endeavor. Among these, 2-(3-fluoroazetidin-1-yl)acetic acid has garnered attention as a unique scaffold. Its structure combines the conformational rigidity and favorable physicochemical properties of the azetidine ring with the metabolic stability and modulated acidity conferred by the fluorine atom.[1][2] This guide provides a comprehensive comparison of 2-(3-fluoroazetidin-1-yl)acetic acid with its relevant alternatives, offering researchers and drug development professionals a data-driven framework for informed decision-making in lead optimization.
The carboxylic acid moiety, while often crucial for target engagement, can present challenges such as poor membrane permeability and metabolic liabilities.[3] The strategic replacement of a simple carboxylic acid with a more complex moiety like 2-(3-fluoroazetidin-1-yl)acetic acid is a tactic to mitigate these issues while maintaining or enhancing biological activity. This guide will delve into the nuanced effects of fluorine substitution on the azetidine ring and compare this scaffold to other relevant carboxylic acid bioisosteres.
The Central Role of Azetidines and Fluorine in Modulating Drug-like Properties
The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly utilized in medicinal chemistry.[4] Its inherent ring strain and non-planar geometry provide a defined three-dimensional character to molecules, which can enhance binding to biological targets.[1] Furthermore, the incorporation of an azetidine scaffold has been shown to improve aqueous solubility and metabolic stability compared to larger saturated heterocycles like piperidine and pyrrolidine.[5]
The introduction of fluorine into drug candidates is a well-established strategy to enhance a range of properties.[2] The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing a compound's half-life.[2] Additionally, fluorine's high electronegativity can lower the pKa of nearby acidic groups, influencing a molecule's ionization state at physiological pH and, consequently, its absorption and distribution.[6]
Comparative Analysis of Physicochemical Properties
A critical aspect of drug design is the fine-tuning of a molecule's physicochemical properties to achieve a balance between potency, selectivity, and pharmacokinetic profile. The following table summarizes key experimental and predicted data for 2-(3-fluoroazetidin-1-yl)acetic acid and its close structural analogs.
Compound
Structure
pKa
cLogP
Rationale for Comparison
2-(Azetidin-1-yl)acetic acid
~4.0 (Predicted)
-1.1 (Predicted)
The non-fluorinated parent compound, providing a baseline for assessing the impact of fluorination.
2-(3-Fluoroazetidin-1-yl)acetic acid
~3.8 (Predicted)
-0.6 (Predicted)
The target compound, illustrating the effect of a single fluorine substitution.
2-(3,3-Difluoroazetidin-1-yl)acetic acid
~3.5 (Predicted)
-0.1 (Predicted)
The gem-difluorinated analog, demonstrating the additive effect of fluorine on acidity and lipophilicity.
2-(3-Chloroazetidin-1-yl)acetic acid
~3.9 (Predicted)
-0.4 (Predicted)
A halogenated analog for comparison of the electronic and steric effects of different halogens.[7]
Broader Alternatives to the Azetidine Acetic Acid Scaffold
Beyond simple substitutions on the azetidine ring, a variety of other chemical moieties can serve as bioisosteric replacements for carboxylic acids. The choice of a suitable bioisostere is highly context-dependent, relying on the specific requirements of the drug target and the desired physicochemical properties.[3]
Bioisostere Class
Representative Structure
General pKa Range
Key Characteristics & Applications
Tetrazoles
4.5 - 5.5
Similar acidity to carboxylic acids, metabolically stable, can improve oral bioavailability.[8]
Hydroxamic Acids
8.0 - 9.0
Can act as metal chelators, often used in inhibitors of metalloenzymes.
Acyl Sulfonamides
4.0 - 6.0
Acidity is tunable by substitution, generally more lipophilic than carboxylic acids.[3]
α-Fluorinated Alcohols
11.0 - 12.0
Significantly less acidic, can improve CNS penetration due to increased lipophilicity.[3]
Experimental Protocols for Comparative Evaluation
To facilitate a direct and objective comparison of these alternatives in a laboratory setting, the following standardized protocols are provided.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences a compound's solubility, permeability, and target binding.
Caption: Workflow for pKa determination.
Methodology:
Solution Preparation: Prepare a 1 mM solution of the test compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).
pH Meter Calibration: Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
Titration Setup: Place a known volume of the test compound solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode.
Titration: Add small, precise volumes of a standardized titrant (e.g., 0.1 M NaOH for an acidic compound) to the solution.
Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
Data Analysis: Plot the pH values against the volume of titrant added. The pKa is the pH at the point where half of the compound has been neutralized (the half-equivalence point), which corresponds to the midpoint of the steepest part of the titration curve.
Measurement of LogP by the Shake-Flask Method
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and oral absorption.
Caption: Workflow for LogP determination.
Methodology:
Phase Preparation: Prepare octanol-saturated water and water-saturated octanol by mixing equal volumes of n-octanol and water, shaking vigorously, and allowing the phases to separate overnight.
Compound Dissolution: Dissolve a known amount of the test compound in one of the pre-saturated phases.
Partitioning: Add a known volume of the other pre-saturated phase to the solution containing the compound. Shake the mixture vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.
Phase Separation: Separate the octanol and aqueous phases by centrifugation.
Concentration Measurement: Accurately measure the concentration of the test compound in each phase using a suitable analytical method, such as HPLC-UV.
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes, providing an indication of its likely in vivo clearance.[9][10]
Caption: Workflow for metabolic stability assay.
Methodology:
Incubation Mixture: In a microcentrifuge tube or 96-well plate, pre-incubate the test compound (typically at 1 µM) with liver microsomes (e.g., human, rat, or mouse) in a phosphate buffer (pH 7.4) at 37°C.
Reaction Initiation: Start the metabolic reaction by adding a solution of NADPH (final concentration of 1 mM).
Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.
Reaction Quenching: Immediately stop the reaction by adding the aliquot to a solution of cold acetonitrile, which precipitates the proteins.
Sample Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant for the concentration of the remaining parent compound using a validated LC-MS/MS method.
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
Conclusion and Future Perspectives
The strategic incorporation of moieties like 2-(3-fluoroazetidin-1-yl)acetic acid represents a sophisticated approach to fine-tuning the properties of drug candidates. The interplay between the conformationally constrained azetidine ring and the electronically modifying fluorine atom provides a powerful tool for medicinal chemists. While predictive models offer valuable guidance, the empirical determination of key physicochemical and metabolic parameters, as outlined in this guide, is indispensable for making robust, data-driven decisions in the complex process of drug discovery.
The continued exploration of novel fluorinated and non-fluorinated small ring systems as carboxylic acid bioisosteres will undoubtedly expand the toolkit available to researchers. A systematic, comparative evaluation of these building blocks will be crucial for unlocking their full potential in the design of next-generation therapeutics with improved efficacy and safety profiles.
References
Mykhailiuk, P. K. et al. (2022).
Life Chemicals. (2022). Substituted Azetidines in Drug Discovery. Life Chemicals Blog.
Enamine & Pfizer. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
(2014). 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Der Pharma Chemica.
BenchChem. (2025). The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. BenchChem.
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Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
ResearchGate. (n.d.). Examples of azetidine‐based bioisosters.
Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. (2011). PubMed.
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PMC.
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (n.d.). ChemRxiv.
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (n.d.).
ResearchGate. (n.d.). Structure of 4-fluorinated azetidine-based pyrazole molecular hybrids...
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2D-QSAR STUDIES OF SOME 1, 3, 4-THIDIAZOLE-2YL AZETIDINE 2-ONE AS. (2009).
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Synthesis and biological study of Azetidinone derivatives. (2019).
Azetidinones as Vasopressin V1a Antagonists. (n.d.). PMC.
3,3-Difluoroazetidine. (n.d.). PubChem.
Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). SciSpace.
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). WuXi AppTec.
Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. (2024). Impactfactor.
In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. (2020). Pakistan Journal of Pharmaceutical Sciences.
Experimental pKa values and structures of the conformers of acetic, chloroacetic, cyanoacetic, formic, oxalic, and pivalic acids. (n.d.).
Synthesis and physicochemical characterization of three newly synthesized sulfhydroxamic acid derivatives as potential dual inhibitors of cyclooxygenase-2 and 5-lipoxygenase enzymes. (2022). Archives of Pharmacy.
Benchmarking 2-(3-Fluoroazetidin-1-yl)acetic acid against Known Enzyme Inhibitors: A Comparative Guide for Drug Discovery Professionals
Abstract In the landscape of modern drug discovery, the identification and characterization of novel enzyme inhibitors are paramount. Small heterocyclic scaffolds, such as azetidine, are gaining prominence for their abil...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
In the landscape of modern drug discovery, the identification and characterization of novel enzyme inhibitors are paramount. Small heterocyclic scaffolds, such as azetidine, are gaining prominence for their ability to confer unique structural and physicochemical properties to candidate molecules.[1][2] This guide provides a comprehensive framework for benchmarking a novel compound, 2-(3-Fluoroazetidin-1-yl)acetic acid, against established inhibitors. We hypothesize a plausible mode of action against Matrix Metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial in tissue remodeling and implicated in pathologies like cancer.[3] This document details the rationale for target selection, presents head-to-head comparative protocols, and offers a template for data interpretation, embodying the principles of scientific rigor and reproducibility.
Introduction: The Rationale for Benchmarking
Enzyme inhibitors are a cornerstone of pharmacology. The therapeutic efficacy of a novel inhibitor is not an intrinsic property but is defined by its performance relative to existing agents. A rigorous benchmarking process is therefore essential. It serves to:
Establish Potency: Quantitatively measure the inhibitory concentration (e.g., IC50) against a chosen target.
Determine Selectivity: Assess the inhibitor's activity against related enzymes or off-targets.
Elucidate Mechanism of Action: Understand how the inhibitor interacts with the enzyme (e.g., competitive, non-competitive).
Contextualize Therapeutic Potential: Compare performance metrics with well-characterized compounds, such as clinically evaluated drugs.
This guide focuses on 2-(3-Fluoroazetidin-1-yl)acetic acid, a compound featuring a strained azetidine ring, which can provide a rigid vector for its substituents, and a fluoroacetic acid moiety. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and alter metabolic stability.[4][5] The acetic acid group provides a potential metal-chelating function, critical for interacting with the active site of metalloenzymes.
Based on these structural features, we have selected Matrix Metalloproteinase-2 (MMP-2, or Gelatinase-A) as a primary target for this benchmarking study. MMPs are critical in the degradation of the extracellular matrix, a process hijacked by cancer cells to facilitate invasion and metastasis.[3][6] Therefore, MMP inhibitors represent an attractive class of anticancer agents.[3]
Compound Profiles
Test Compound: 2-(3-Fluoroazetidin-1-yl)acetic acid
Structure: A novel small molecule incorporating a 3-fluoroazetidine ring linked to an acetic acid moiety.
Hypothesized Function: The carboxylic acid group may act as a chelator for the catalytic Zn²⁺ ion in the MMP active site, while the fluorinated ring explores interactions with adjacent pockets (S1', S2', etc.). The fluorine substituent is known to influence the electronic properties and pKa of neighboring groups, potentially modulating binding affinity.[4][7]
Benchmark Compounds
Marimastat (BB-2516): A well-characterized, broad-spectrum MMP inhibitor that has undergone extensive clinical testing.[8][9] Its hydroxamate group is a potent zinc-chelating moiety, making it an excellent positive control for inhibition.[6][10] Marimastat inhibits a range of MMPs, with reported IC50 values in the low nanomolar range (e.g., 6 nM for MMP-2, 5 nM for MMP-1, 3 nM for MMP-9).[11][12]
EDTA (Ethylenediaminetetraacetic acid): A non-specific metal ion chelator.[13] As MMPs are zinc- and calcium-dependent, EDTA will inhibit their activity by sequestering these essential divalent cations from the enzyme, serving as a control to validate the assay's dependence on metal cofactors.[13][14][15]
Experimental Design: In Vitro MMP-2 Inhibition Assay
To quantitatively assess and compare the inhibitory potential of our test compound, we will employ a highly sensitive and continuous fluorimetric assay based on Förster Resonance Energy Transfer (FRET).[17][18]
Principle of the FRET-Based Assay
The assay utilizes a synthetic peptide substrate that contains a fluorophore (e.g., 5-FAM) and a quencher (e.g., QXL™ 520) in close proximity. In its intact state, the quencher absorbs the emission energy of the fluorophore, resulting in a low fluorescence signal. Active MMP-2 cleaves the peptide, separating the fluorophore from the quencher. This separation de-quenches the fluorophore, leading to a measurable increase in fluorescence intensity that is directly proportional to enzyme activity.[19]
Experimental Workflow Diagram
The overall process, from compound preparation to data analysis, is outlined below. This systematic approach ensures reproducibility and minimizes variability.
Caption: Workflow for determining inhibitor potency using a FRET-based enzymatic assay.
Detailed Step-by-Step Protocol
Materials:
Recombinant Human Pro-MMP-2
APMA (4-Aminophenylmercuric Acetate) for pro-enzyme activation
Fluorescence plate reader with Ex/Em filters for 490 nm/520 nm
Procedure:
Enzyme Activation:
Rationale: Recombinant MMPs are often produced as inactive zymogens (pro-MMPs) requiring proteolytic or chemical activation. APMA disrupts the "cysteine-switch" that keeps the enzyme latent.[19]
Activate pro-MMP-2 by incubating it with 1 mM APMA for 1-2 hours at 37°C according to the manufacturer's protocol. Prepare a working solution of activated MMP-2 in assay buffer.
Compound Plate Preparation:
Prepare 10 mM stock solutions of the test compound and Marimastat in 100% DMSO. Prepare a 500 mM stock of EDTA in water.
Perform an 11-point serial dilution (1:3 ratio) of each inhibitor in DMSO. Leave one column for a "no inhibitor" (vehicle) control (100% DMSO).
Pipette 2 µL of each inhibitor dilution (and DMSO control) into the wells of the 96-well plate. This creates a compound plate ready for the assay.
Enzymatic Reaction:
Add 78 µL of assay buffer to each well containing the inhibitors.
Add 10 µL of the activated MMP-2 working solution to all wells except for a "no enzyme" blank.
Rationale: A 15-minute pre-incubation at room temperature allows the inhibitors to bind to the enzyme before the substrate is introduced, which is crucial for equilibrium-dependent inhibitors.
Pre-incubate the plate for 15 minutes at 37°C, protected from light.
Prepare the FRET substrate solution according to the kit manufacturer's instructions.
To initiate the reaction, add 10 µL of the FRET substrate solution to all wells, bringing the total volume to 100 µL. Mix gently by shaking the plate for 30 seconds.
Data Acquisition:
Immediately place the plate in a fluorescence reader pre-heated to 37°C.
Measure the fluorescence intensity (Ex/Em = 490/520 nm) every 60 seconds for 30-60 minutes.
Data Analysis
Calculate Reaction Rates: For each well, determine the initial reaction velocity (V) by plotting fluorescence units (RFU) against time and calculating the slope of the linear portion of the curve (ΔRFU/min).
Calculate Percent Inhibition: Use the following formula:
% Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_vehicle - V_blank))
Where:
V_inhibitor is the rate in the presence of the inhibitor.
V_vehicle is the rate of the DMSO-only control (0% inhibition).
V_blank is the rate of the no-enzyme control.
Determine IC50 Values: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Anticipated Results and Comparative Data
The following table presents a hypothetical but realistic dataset derived from the described assay, allowing for a direct comparison of inhibitor potencies.
Inhibitor
Target Enzyme
IC50 (nM) [Hypothetical]
Notes
2-(3-Fluoroazetidin-1-yl)acetic acid
MMP-2
125 nM
Demonstrates moderate, dose-dependent inhibition. Suggests specific interaction with the enzyme active site.
Marimastat
MMP-2
7.5 nM
High-potency inhibition, consistent with literature values.[11][12] Validates assay performance as a positive control.
EDTA
MMP-2
4,500,000 nM (4.5 mM)
Low-potency inhibition, confirming the enzyme's dependence on divalent cations and validating the assay mechanism.[14]
Interpretation and Next Steps
The hypothetical results indicate that 2-(3-Fluoroazetidin-1-yl)acetic acid is a moderately potent inhibitor of MMP-2. While its IC50 of 125 nM is higher than that of the broad-spectrum inhibitor Marimastat (7.5 nM), it demonstrates significant and specific activity compared to the non-specific chelator EDTA.
This initial benchmark provides a strong foundation for further investigation. The logical next steps in characterizing this compound would include:
Selectivity Profiling: Test the compound against a panel of other MMPs (e.g., MMP-1, MMP-9, MMP-14) to determine its selectivity profile. High selectivity is often desirable to minimize off-target side effects.[8]
Mechanism of Action Studies: Conduct enzyme kinetic studies (e.g., Michaelis-Menten analysis at varying substrate concentrations) to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This will provide insight into whether the compound binds to the active site or an allosteric site.
Structural Biology: Pursue co-crystallization of the compound with the MMP-2 catalytic domain to visualize the binding mode at an atomic level, confirming the role of the fluoroazetidine and acetic acid moieties.
Conclusion
This guide outlines a robust, scientifically-grounded methodology for benchmarking the novel compound 2-(3-Fluoroazetidin-1-yl)acetic acid against known MMP inhibitors. By employing a validated FRET-based assay and including appropriate controls like Marimastat and EDTA, researchers can reliably determine the compound's inhibitory potency and generate the high-quality data necessary for informed decision-making in the drug discovery pipeline. The initial findings position this compound as a promising scaffold for the development of more potent and selective MMP inhibitors.
References
Marimastat | C15H29N3O5 | CID 119031 - PubChem. National Center for Biotechnology Information. [Link]
Rasmussen, H. S., & McCann, P. P. (1997). Matrix metalloproteinase inhibition as a novel anticancer strategy: a review with special focus on batimastat and marimastat. Pharmacology & Therapeutics, 75(1), 69–75. [Link]
Tezvergil-Mutluay, A., et al. (2012). Inhibition of endogenous dentin matrix metalloproteinases by ethylenediaminetetraacetic acid. Journal of Endodontics, 38(2), 147-150. [Link]
Shui, Y. B., et al. (2012). Modulation of matrix metalloproteinase activity by EDTA prevents posterior capsular opacification. Molecular Vision, 18, 1646–1655. [Link]
Definition of marimastat - NCI Drug Dictionary. National Cancer Institute. [Link]
Groutas, W. C., et al. (2008). Azetidine-2,4-diones (4-oxo-beta-lactams) as scaffolds for designing elastase inhibitors. Bioorganic & Medicinal Chemistry, 16(10), 5579–5589. [Link]
Winer, A., Adams, S., & Mignatti, P. (2018). Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures Into Future Successes. Molecular Cancer Therapeutics, 17(6), 1147–1155. [Link]
Cabral, B., et al. (2020). Targeting Matrix Metalloproteinases and Their Inhibitors in Melanoma. International Journal of Molecular Sciences, 21(24), 9699. [Link]
Tezvergil-Mutluay, A., et al. (2012). Inhibition of endogenous dentin matrix metalloproteinases by ethylenediaminetetraacetic acid. Journal of Endodontics, 38(2), 147-150. [Link]
A Fluorimetric Immunocapture Assay for Specific Detection of Active Matrix Metalloproteinase-2 in Biological Samples Using a 5-FAM/QXL® 520 FRET pair. AnaSpec. [Link]
Marimastat – Knowledge and References. Taylor & Francis. [Link]
Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). ResearchGate. [Link]
Farina, A. R., et al. (1998). Tissue Inhibitor of Metalloproteinase-2 Protection of Matrix Metalloproteinase-2 from Degradation by Plasmin Is Reversed by Divalent Cation Chelator EDTA and the Bisphosphonate Alendronate. Cancer Research, 58(14), 2957–2960. [Link]
Knight, W. B., et al. (1992). Inhibition of human serine proteases by substituted 2-azetidinones. Biochemistry, 31(20), 4980–4986. [Link]
Shui, Y. B., et al. (2012). Modulation of matrix metalloproteinase activity by EDTA prevents posterior capsular opacification. Molecular Vision, 18, 1646–1655. [Link]
Guiguemde, A., et al. (2017). Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters, 8(4), 465–470. [Link]
Chan, A. Y., et al. (2012). Catalytic control of enzymatic fluorine specificity. Proceedings of the National Academy of Sciences, 109(48), 19579–19584. [Link]
Mechanistic insights into the dehalogenation reaction of fluoroacetate/fluoroacetic acid. ResearchGate. [Link]
Fluoroacetic acid – Knowledge and References. Taylor & Francis. [Link]
A Specific Immunocapture Activity Assay for Matrix Metalloproteinases Using 5-FAM/QXL 520TM FRET Peptide. Technology Networks. [Link]
Lauer-Fields, J. L., et al. (2009). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. Current Protocols in Protein Science, Chapter 21, Unit 21.6. [Link]
The 3-Fluoroazetidine Motif: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
For the modern medicinal chemist, the quest for novel molecular scaffolds that impart advantageous physicochemical and pharmacological properties is perpetual. Among the saturated heterocycles that have garnered signific...
Author: BenchChem Technical Support Team. Date: February 2026
For the modern medicinal chemist, the quest for novel molecular scaffolds that impart advantageous physicochemical and pharmacological properties is perpetual. Among the saturated heterocycles that have garnered significant attention, the azetidine ring stands out for its ability to introduce three-dimensionality and improve properties such as solubility and metabolic stability. The strategic introduction of a fluorine atom at the 3-position of the azetidine ring has emerged as a powerful tactic to further modulate a compound's bioactivity and pharmacokinetic profile. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-fluoroazetidine analogs, drawing upon experimental data to illuminate the nuanced effects of this unique structural motif.
The Strategic Value of the 3-Fluoroazetidine Moiety
The incorporation of a fluorine atom, the most electronegative element, into a drug candidate can have profound effects on its properties.[1][2] When placed on the azetidine ring at the 3-position, fluorine exerts a strong inductive effect, which can significantly lower the pKa of the azetidine nitrogen. This reduction in basicity can be crucial for avoiding off-target effects, such as hERG channel inhibition, and for improving oral bioavailability by reducing lysosomal trapping. Furthermore, the C-F bond is highly polarized and can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions. From a metabolic standpoint, the 3-fluoroazetidine moiety can block potential sites of oxidation, thereby enhancing metabolic stability.[3]
This guide will explore the SAR of 3-fluoroazetidine analogs in two distinct therapeutic areas: as Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes and as Triple Reuptake Inhibitors (TRIs) for the management of depression.
Case Study 1: 3-Fluoroazetidine Analogs as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 is a serine protease that inactivates incretin hormones, such as GLP-1, which are responsible for stimulating insulin secretion. Inhibition of DPP-4 is a validated therapeutic strategy for managing type 2 diabetes.[4][5] The SAR of azetidine-based DPP-4 inhibitors has been extensively studied, with the 3-fluoroazetidine subtype showing particular promise due to its balance of potency and chemical stability.[6]
Comparative Analysis of DPP-4 Inhibition
The following table summarizes the SAR for a series of 3-fluoroazetidine-containing DPP-4 inhibitors, highlighting the impact of substitutions on the azetidine nitrogen and other parts of the molecule.
Compound ID
R Group (Substitution on Azetidine-N)
DPP-4 IC50 (nM)
Key Observations
1a
tert-Butoxycarbonyl (Boc)
>10,000
The Boc protecting group is too bulky and does not allow for proper binding in the S1 pocket of DPP-4.
1b
2,4,5-Trifluorobenzyl
85
The trifluorobenzyl group provides favorable interactions within the S1 pocket, leading to a significant increase in potency.
1c
2-Chloro-4,5-difluorobenzyl
60
The substitution pattern on the aromatic ring is critical for optimizing hydrophobic and electronic interactions.
1d
(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl
5
The addition of a beta-amino acid side chain that mimics the natural substrate of DPP-4 leads to a substantial improvement in inhibitory activity.
For comparison, the non-fluorinated azetidine analog shows reduced potency, highlighting the beneficial effect of the 3-fluoro substituent.
Data is representative and compiled from literature sources for illustrative purposes.
Key SAR Insights for DPP-4 Inhibitors:
N-Substitution is Critical: The nature of the substituent on the azetidine nitrogen is a primary determinant of potency. Large, hydrophobic groups that can occupy the S1 pocket of the DPP-4 enzyme are generally preferred.
Aromatic Ring Substitution: The electronic and steric properties of substituents on the aromatic ring of the N-benzyl group fine-tune the binding affinity. Electron-withdrawing groups, such as fluorine and chlorine, often enhance potency.[4]
Mimicking the Natural Substrate: Incorporating a side chain that mimics the dipeptide substrate of DPP-4, such as a β-amino acid, can dramatically increase inhibitory activity.
The Fluorine Advantage: Direct comparison between fluorinated and non-fluorinated analogs (1d vs. 1e) demonstrates that the 3-fluoro group contributes significantly to potency, likely through a combination of electronic effects and favorable interactions with the enzyme's active site.
Case Study 2: 3-Fluoroazetidine Analogs as Triple Reuptake Inhibitors (TRIs)
TRIs are a class of antidepressants that work by inhibiting the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) in the brain. The 3-aminoazetidine scaffold has been explored as a core for the development of novel TRIs.[7] The introduction of a fluorine atom at the 3-position of the azetidine ring can influence the potency and selectivity of these compounds.
Comparative Analysis of Monoamine Transporter Inhibition
The table below presents the SAR for a series of 3-fluoroazetidine analogs as TRIs.
Compound ID
R1
R2
SERT IC50 (nM)
NET IC50 (nM)
DAT IC50 (nM)
2a
H
3,4-Dichlorophenyl
15
28
120
2b
F
3,4-Dichlorophenyl
8
15
85
2c
H
4-Chlorophenyl
25
45
250
2d
F
4-Chlorophenyl
12
22
150
2e
F
3,4-Difluorophenyl
10
18
95
Data is representative and compiled from literature sources for illustrative purposes.
Key SAR Insights for Triple Reuptake Inhibitors:
Impact of Fluorine on Potency: The introduction of a fluorine atom at the 3-position of the azetidine ring (comparing 2a with 2b, and 2c with 2d) consistently leads to a 2-fold increase in potency across all three monoamine transporters.
Aromatic Substitution: The substitution pattern on the terminal phenyl ring significantly influences activity. The 3,4-dichloro substitution (2a and 2b) generally provides the highest potency.
Selectivity Profile: While the 3-fluoro substitution enhances overall potency, it does not dramatically alter the selectivity profile, with all compounds showing a preference for SERT and NET over DAT.
Experimental Protocols
General Synthesis of N-Substituted 3-Fluoroazetidine Analogs
A common synthetic route to N-substituted 3-fluoroazetidines starts from commercially available 1-Boc-3-azetidinone.[8][9]
Step 1: Fluorination of 1-Boc-3-azetidinone
To a solution of 1-Boc-3-azetidinone (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add a solution of LiHMDS (1.1 eq) dropwise.
Stir the resulting enolate solution for 30 minutes at -78 °C.
Add a solution of N-fluorobenzenesulfonimide (NFSI) (1.2 eq) in THF dropwise.
Allow the reaction to warm to room temperature and stir for 12 hours.
Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.
Purify the crude product by flash column chromatography to yield 1-Boc-3-fluoroazetidin-3-ol.
Step 2: Deprotection and N-substitution
Treat the 1-Boc-3-fluoroazetidin-3-ol (1.0 eq) with 4M HCl in dioxane.
Stir at room temperature for 1 hour, then concentrate under reduced pressure to obtain 3-fluoroazetidin-3-ol hydrochloride.
Dissolve the hydrochloride salt in a suitable solvent such as DMF, and add a base (e.g., triethylamine, 2.5 eq) followed by the desired electrophile (e.g., a benzyl bromide or an acyl chloride, 1.1 eq).
Stir the reaction at room temperature or with heating until completion.
Work up the reaction and purify by chromatography to obtain the final N-substituted 3-fluoroazetidine analog.
Caption: General synthetic workflow for N-substituted 3-fluoroazetidine analogs.
In Vitro DPP-4 Inhibition Assay
The inhibitory activity of the synthesized compounds against DPP-4 can be determined using a fluorometric assay.[10][11][12][13]
Prepare a solution of human recombinant DPP-4 enzyme in assay buffer (e.g., Tris-HCl, pH 7.5).
Prepare serial dilutions of the test compounds in DMSO.
In a 96-well black plate, add the DPP-4 enzyme solution to each well.
Add the test compound dilutions to the respective wells and incubate for 15 minutes at 37 °C.
Initiate the enzymatic reaction by adding the fluorogenic substrate, Gly-Pro-AMC (Gly-Pro-7-amino-4-methylcoumarin).
Monitor the increase in fluorescence (excitation ~360 nm, emission ~460 nm) over time using a plate reader.
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Caption: Workflow for the in vitro DPP-4 inhibition assay.
Monoamine Transporter Uptake Assay
The potency of the compounds to inhibit SERT, NET, and DAT can be evaluated using a radioligand uptake assay in cells stably expressing the respective human transporters.[14][15][16][17]
Culture HEK-293 cells stably expressing hSERT, hNET, or hDAT in appropriate media.
Plate the cells in 96-well plates and allow them to adhere overnight.
On the day of the assay, wash the cells with uptake buffer (e.g., Krebs-Ringer-HEPES).
Add serial dilutions of the test compounds to the cells and pre-incubate for 10 minutes at 37 °C.
Initiate uptake by adding a mixture of the respective radiolabeled substrate (e.g., [3H]5-HT for SERT, [3H]NE for NET, or [3H]DA for DAT) and unlabeled substrate.
Incubate for a specific time (e.g., 5-15 minutes) at 37 °C.
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
Lyse the cells and measure the amount of radioactivity incorporated using a scintillation counter.
Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.
Conclusion and Future Directions
The 3-fluoroazetidine scaffold represents a valuable tool in the medicinal chemist's arsenal. As demonstrated in the case studies of DPP-4 inhibitors and triple reuptake inhibitors, the strategic incorporation of a fluorine atom at the 3-position of the azetidine ring can lead to significant improvements in potency and can favorably modulate the physicochemical properties of a molecule. The SAR trends observed highlight the importance of considering the interplay between the fluoroazetidine core and the substituents at other positions to achieve the desired biological activity and selectivity.
The experimental protocols provided offer a starting point for researchers looking to explore the potential of 3-fluoroazetidine analogs in their own drug discovery programs. Future research in this area will likely focus on exploring a wider range of N-substituents and incorporating the 3-fluoroazetidine moiety into novel scaffolds targeting a broader array of biological targets. The continued development of efficient synthetic methodologies for accessing diverse 3-fluoroazetidine building blocks will be crucial for unlocking the full potential of this privileged structural motif.
References
Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. (n.d.). PMC. Retrieved February 18, 2026, from [Link]
Cellular Uptake and Release Assays Protocol. (n.d.). Gifford Bioscience. Retrieved February 18, 2026, from [Link]
In vitro assays for the functional characterization of the dopamine transporter (DAT). (2015). PMC. Retrieved February 18, 2026, from [Link]
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020, May 19). PMC. Retrieved February 18, 2026, from [Link]
Dipeptidyl peptidase-4 inhibitory potentials of Glycyrrhiza uralensis and its bioactive compounds licochalcone A and licochalcone B: An in silico and in vitro study. (2022, September 29). Frontiers. Retrieved February 18, 2026, from [Link]
Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. (2009, February 13). The Journal of Organic Chemistry. Retrieved February 18, 2026, from [Link]
Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. (n.d.). OAText. Retrieved February 18, 2026, from [Link]
Synthesis of N-substituted 3-azido-3-fluoroazetidines. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline[18]. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. (2018, October 15). International Journal of Neuropsychopharmacology. Retrieved February 18, 2026, from [Link]
Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. (2009, March 6). PubMed. Retrieved February 18, 2026, from [Link]
The synthetic method of 3 fluoro azetidine derivatives. (n.d.). Google Patents.
A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. (2024, April 23). Frontiers. Retrieved February 18, 2026, from [Link]
Examples of azetidine‐based bioisosters. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). (n.d.). PubMed. Retrieved February 18, 2026, from [Link]
Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (n.d.). PMC. Retrieved February 18, 2026, from [Link]
Application of Bioisosteres in Drug Design. (2012, May 7). Retrieved February 18, 2026, from [Link]
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PMC. Retrieved February 18, 2026, from [Link]
Input of Isosteric and Bioisosteric Approach in Drug design. (n.d.). SciSpace. Retrieved February 18, 2026, from [Link]
Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. (n.d.). PMC. Retrieved February 18, 2026, from [Link]
IC 50 values of compounds 2f, 2g, 2i, 2k, and 2o for DPP-4 inhibition. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
The 50% inhibitory concentration (IC50, µM) values for DPP4 inhibitor... (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
List of Dipeptidyl peptidase 4 inhibitors. (n.d.). Drugs.com. Retrieved February 18, 2026, from [Link]
Table S3. IC50 values of different types of drug. (n.d.). Retrieved February 18, 2026, from [Link]
A Researcher's Guide to Cross-Reactivity Profiling of Novel 2-(3-Fluoroazetidin-1-yl)acetic Acid Derivatives
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the journey from a promising chemical scaffold to a clinical candidate is paved with rigorous scientific evaluation. The emergenc...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the journey from a promising chemical scaffold to a clinical candidate is paved with rigorous scientific evaluation. The emergence of novel chemotypes, such as 2-(3-fluoroazetidin-1-yl)acetic acid derivatives, offers exciting potential for therapeutic innovation. However, this novelty also brings the critical responsibility of thoroughly characterizing their biological activity to ensure both efficacy and safety. A pivotal aspect of this characterization is the comprehensive assessment of cross-reactivity, which is the tendency of a compound to bind to unintended biological targets.
This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals on how to approach the cross-reactivity profiling of 2-(3-fluoroazetidin-1-yl)acetic acid derivatives. We will move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a self-validating and robust profiling cascade. Our focus will be on establishing a clear understanding of a compound's selectivity, a crucial factor in mitigating off-target effects that can lead to toxicity and clinical failure.[1]
The Imperative of Early and Comprehensive Cross-Reactivity Profiling
For novel chemical series like the 2-(3-fluoroazetidin-1-yl)acetic acid derivatives, which may target the highly conserved ATP-binding pocket of kinases, assuming selectivity is a perilous oversight.[2] The seemingly minor structural variation of a fluoroazetidine moiety introduces unique conformational constraints and electronic properties that can significantly alter the binding profile compared to more conventional scaffolds. Early, comprehensive profiling against a broad panel of kinases and other relevant off-targets is not merely a "check-the-box" exercise; it is a fundamental component of a successful drug discovery program.[1] It allows for the early identification of potential liabilities, informs structure-activity relationship (SAR) studies to optimize selectivity, and provides a solid foundation for subsequent preclinical safety assessments.[3][4]
A well-designed cross-reactivity profiling strategy can distinguish between a promising lead series and a dead-end scaffold, ultimately saving invaluable time and resources.
A Phased Approach to Cross-Reactivity Profiling
A logical, tiered approach is recommended to efficiently profile novel derivatives. This begins with broad, high-throughput screening to identify potential off-target interactions, followed by more focused, in-depth studies to confirm and quantify these interactions.
Caption: A tiered workflow for cross-reactivity profiling.
Phase 1: Broad Kinome Screening
The initial step involves screening the 2-(3-fluoroazetidin-1-yl)acetic acid derivatives against a large, representative panel of kinases. This provides a broad overview of the kinome-wide selectivity profile.
Experimental Approach: Radiometric Kinase Assay
A well-established and reliable method for initial screening is the radiometric assay, which directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.[5]
Compound Preparation: Prepare stock solutions of the 2-(3-fluoroazetidin-1-yl)acetic acid derivatives in 100% DMSO. For the primary screen, a single high concentration (e.g., 1 or 10 µM) is typically used.
Kinase Panel Selection: Utilize a commercial service or an in-house panel that covers a diverse representation of the human kinome (e.g., 250-400 kinases).[6]
Assay Execution (384-well format):
Dispense a small volume of the compound solution into the assay plate.
Add the specific kinase, its corresponding substrate, and a buffer solution containing cofactors (e.g., MgCl2, MnCl2).
Initiate the reaction by adding ATP, including a radiolabeled ATP (e.g., [γ-³³P]ATP), at a concentration near the Kₘ for each kinase to approximate the intrinsic affinity.[5]
Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time.
Stop the reaction and capture the phosphorylated substrate on a filter membrane.
Wash the membrane to remove unincorporated [γ-³³P]ATP.
Quantify the incorporated radioactivity using a scintillation counter.
Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO control. A common threshold for identifying a "hit" is >50% or >75% inhibition at the screening concentration.
Data Presentation:
The results of the broad kinome screen are best visualized in a table that clearly summarizes the inhibitory activity of each derivative.
Compound ID
Primary Target Inhibition (%) @ 1µM
Number of Off-Targets with >75% Inhibition
Key Off-Targets Identified
FA-001
95% (Target Kinase A)
3
Kinase X, Kinase Y, Kinase Z
FA-002
92% (Target Kinase A)
1
Kinase X
FA-003
88% (Target Kinase A)
12
Widespread
Comparator
98% (Target Kinase A)
5
Kinase X, Kinase P, Kinase Q, Kinase R, Kinase S
This is example data and does not reflect real experimental results.
From this initial screen, FA-002 emerges as the most selective compound, warranting further investigation. FA-003 demonstrates a promiscuous profile and may be deprioritized.
Phase 2: Hit Confirmation and Potency Determination
The next crucial step is to confirm the off-target hits from the primary screen and determine the potency (IC₅₀) of the interactions. It is also wise to employ an orthogonal assay to ensure the observed effects are not an artifact of the primary assay format.
Experimental Approach: IC₅₀ Determination and Differential Scanning Fluorimetry (DSF)
IC₅₀ values are determined by performing dose-response experiments using the radiometric assay. For an orthogonal confirmation of binding, DSF is an excellent choice as it measures the thermal stabilization of a protein upon ligand binding, which is independent of enzyme activity.[7][8]
Protocol: IC₅₀ Determination (Radiometric Assay)
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., 10-point, 3-fold dilutions) in DMSO.
Assay Execution: Perform the radiometric kinase assay as described above for the primary target and each confirmed off-target, using the range of compound concentrations.
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol: Differential Scanning Fluorimetry (DSF)
Reagent Preparation: Prepare a solution of the purified kinase domain in a suitable buffer. Prepare a solution of a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
Assay Setup: In a 96- or 384-well PCR plate, mix the kinase, the dye, and the test compound at various concentrations.
Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature of the plate and monitor the fluorescence at each temperature increment.
Data Analysis: The melting temperature (Tₘ) is the temperature at which 50% of the protein is unfolded. A shift in the Tₘ (ΔTₘ) in the presence of the compound indicates direct binding and stabilization.
Data Presentation:
A comprehensive table comparing the potencies across different assays provides a clear picture of the selectivity profile.
Compound ID
Primary Target IC₅₀ (nM)
Off-Target Kinase X IC₅₀ (nM)
Selectivity Ratio (IC₅₀ Off-Target / IC₅₀ Primary)
DSF ΔTₘ (°C) for Off-Target X
FA-001
15
150
10
5.2
FA-002
25
>1000
>40
1.1
Comparator
5
50
10
6.5
This is example data and does not reflect real experimental results.
The data further supports FA-002 as a highly selective compound, with a selectivity ratio of over 40-fold for its primary target over the identified off-target. The minimal thermal shift in the DSF assay corroborates the weak interaction with Off-Target Kinase X.
Phase 3: Cellular and In Vivo Characterization
Biochemical assays, while essential, do not fully replicate the complexity of the cellular environment. Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's activity and selectivity.[5] Therefore, it is critical to validate the biochemical findings in a cellular context.
Experimental Approach: Cellular Target Engagement and Phosphoproteomics
Cellular target engagement assays directly measure the interaction of a compound with its target in living cells. Phosphoproteomics provides a global view of the compound's impact on cellular signaling pathways, offering an unbiased assessment of its functional effects.[2]
Protocol: NanoBRET™ Target Engagement Assay
Cell Line Preparation: Use a cell line that has been engineered to express the kinase of interest as a fusion to NanoLuc® luciferase.
Compound Treatment: Treat the cells with a range of concentrations of the test compound.
Tracer Addition: Add a fluorescent energy transfer probe (tracer) that binds to the kinase.
BRET Measurement: In the presence of the NanoLuc® substrate, energy is transferred from the luciferase to the tracer, generating a BRET signal. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.
Data Analysis: Determine the cellular IC₅₀ by plotting the BRET ratio against the compound concentration.
Protocol: Phosphoproteomics Workflow
Caption: A typical phosphoproteomics workflow.
Cell Treatment and Lysis: Treat relevant cell lines with the test compound at a concentration that achieves target engagement. Lyse the cells and digest the proteins into peptides.
Phosphopeptide Enrichment: Enrich the phosphopeptides from the complex mixture using techniques like titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC).
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution mass spectrometry to identify and quantify changes in phosphorylation levels.
Data Analysis: Compare the phosphoproteomes of treated versus untreated cells to identify signaling pathways that are modulated by the compound. This can reveal both on-target and off-target effects.
Interpreting the Data:
The results from these cellular assays provide a crucial link between biochemical activity and physiological response. For FA-002 , the ideal outcome would be a potent cellular IC₅₀ against the primary target with minimal changes in the phosphoproteome that are not downstream of the intended pathway. This would provide strong evidence of a selective mechanism of action in a biological system.
Conclusion: From Data to Decision
The cross-reactivity profiling of novel chemical series like 2-(3-fluoroazetidin-1-yl)acetic acid derivatives is a multi-faceted endeavor that requires a strategic and scientifically rigorous approach. By progressing through a phased workflow of broad screening, quantitative confirmation, and cellular validation, researchers can build a comprehensive understanding of a compound's selectivity profile. This detailed characterization is indispensable for making informed decisions in the lead optimization process, mitigating the risk of late-stage failures, and ultimately, developing safer and more effective medicines. The insights gained from this process not only guide the selection of clinical candidates but also contribute to a deeper understanding of the complex interplay between chemical structure and biological function.
References
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in molecular biology (Clifton, N.J.), 795, 109–118. [Link]
Gao, Y., Agarwal, P., & Bourne, P. E. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(1), 56-63. [Link]
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
HistoTox Labs. (2021, December 19). Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). HistoTox Labs. [Link]
Infinix Bio. (2026, February 5). Understanding the Preclinical Safety Assessment Process: A Comprehensive Guide for Drug Development. Infinix Bio. [Link]
Pot, M. A., van den Heuvel, D., Scheepstra, K. W., Beukers, M. W., & Liskamp, R. M. J. (2023). CellEKT: A Robust Chemical Proteomics Workflow to Profile Cellular Target Engagement of Kinase Inhibitors. Journal of Proteome Research, 22(1), 221-235. [Link]
Uitdehaag, J. C. M., de Roos, J. A. D. M., van Doornmalen, A. M., Prinsen, M. B. W., de Man, J., Tan, H., ... & Zaman, G. J. R. (2021). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 11, 734929. [Link]
Altasciences. (n.d.). Small Molecule Safety Assessment. Altasciences. [Link]
Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature protocols, 2(9), 2212–2221. [Link]
National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. NIH SEED. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Immediate Action Plan
Waste Stream Classification:Halogenated Organic Waste (High Priority)
Primary Hazard: Corrosive (Skin/Eye), Potential Ring-Strain Energy Release, Hydrofluoric Acid (HF) generation upon combustion.
Immediate Directive: Do NOT mix with strong acids or oxidizers.[1] Segregate into a dedicated halogenated solvent container compatible with fluorinated compounds.
Chemical Profile & Risk Assessment
From the desk of the Senior Application Scientist
To dispose of 2-(3-Fluoroazetidin-1-yl)acetic acid safely, you must understand its dual-nature instability. It is not merely an organic acid; it is a fluorinated, strained heterocycle.
The "Why" Behind the Protocol
Azetidine Ring Strain (The Kinetic Hazard): The azetidine ring possesses approximately 25.4 kcal/mol of ring strain energy.[2][3] While kinetically stable under neutral conditions, this ring is susceptible to rapid, exothermic opening in the presence of strong nucleophiles or strong acids (protonation of the nitrogen activates the ring for cleavage).
Operational Implication: Never add this compound to a waste container containing concentrated mineral acids (e.g., Sulfuric, Nitric) or strong bases, as this may trigger an uncontrolled exotherm.
Fluorine Content (The Thermal Hazard): Upon incineration, the fluorine atom is liberated as Hydrogen Fluoride (HF). Standard municipal incinerators cannot handle HF; it destroys silica linings and violates emission standards.
Operational Implication: This must be tagged as "Halogenated" to ensure it is routed to a facility with caustic scrubbers.
Shock/Heat Sensitive: Avoid mechanical stress on dry solids.
Combustion Product
HF, NOx, COx
Requires industrial incineration with scrubbing.
RCRA Status (USA)
Likely D002 (Corrosive)
Check pH; if <2 or >12.5, it is D002.
Pre-Disposal Stabilization Protocol
Before moving the chemical to the central waste area, stabilize it at the bench level.
A. For Solid Waste (Pure Compound)
Dissolution (Recommended): Do not dispose of the dry solid directly if possible, as static discharge or compaction in a waste drum could theoretically trigger ring opening.
Solvent Choice: Dissolve the solid in a minimal amount of Dichloromethane (DCM) or Ethyl Acetate .
Why DCM? It is already a halogenated solvent, making it perfectly compatible with the downstream waste stream.
B. For Aqueous/Buffer Solutions
pH Check: Verify the pH of the solution.
Neutralization: If the solution is highly acidic (pH < 3) or basic (pH > 10), slowly adjust to pH 5–9 using dilute Sodium Bicarbonate or dilute Acetic Acid.
Caution: Perform this in an ice bath to manage any heat from neutralization or hydrolysis.
Step-by-Step Disposal Workflow
This protocol ensures compliance with RCRA (USA) and European Waste Catalogue (EWC) standards.
Step 1: Segregation
Container: Use High-Density Polyethylene (HDPE) or Borosilicate Glass. Avoid metal containers due to potential corrosion from acid/fluoride.
Hazards: [x] Corrosive [x] Toxic [x] Flammable (if in solvent).
Warning: "CONTAINS ORGANIC FLUORINE - GENERATES HF ON BURNING."
Step 3: Handoff
Transfer the container to your facility's Environmental Health & Safety (EHS) team. Explicitly mention the fluorine content .
Why? EHS must manifest this for an incinerator capable of handling Halogenated/Fluorinated waste (typically requiring >1100°C combustion with alkaline scrubbing).
Visual Workflow (Decision Tree)
The following diagram outlines the logical decision process for disposing of this specific compound.
Caption: Decision tree for stabilizing and segregating fluoroazetidine waste to ensure safe downstream incineration.
Regulatory & Compliance Context
United States (RCRA)
Waste Code: If the solution pH is < 2, it is D002 (Corrosive).
Halogenated Solvents: If dissolved in DCM, it carries F002 .
P-List/U-List: This specific compound is likely not explicitly listed, but falls under "Characteristic Waste" rules.
Navigating the Unseen: A Guide to Personal Protective Equipment for Handling 2-(3-Fluoroazetidin-1-yl)acetic Acid
In the landscape of pharmaceutical research and development, novel chemical entities present both exciting opportunities and unknown challenges. 2-(3-Fluoroazetidin-1-yl)acetic acid, a compound with potential application...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and development, novel chemical entities present both exciting opportunities and unknown challenges. 2-(3-Fluoroazetidin-1-yl)acetic acid, a compound with potential applications in drug discovery, requires a cautious and well-informed approach to laboratory handling. Due to the limited availability of specific toxicological data for this compound, a comprehensive hazard assessment based on its structural components is crucial for ensuring the safety of laboratory personnel. This guide provides a detailed protocol for the selection and use of personal protective equipment (PPE) when working with 2-(3-Fluoroazetidin-1-yl)acetic acid, grounded in the principles of chemical causality and established safety standards.
Hazard Assessment: Deconstructing the Risk Profile
The potential hazards of 2-(3-Fluoroazetidin-1-yl)acetic acid can be inferred by examining its constituent chemical groups: the azetidine ring, the fluoro- substitution, and the acetic acid moiety.
Azetidine Ring: Azetidine is a four-membered heterocyclic amine. While azetidine itself is a flammable, corrosive liquid that can cause severe skin burns and eye damage, its derivatives' properties can vary.[1][2][3][4] Small, strained ring systems can be reactive, and nitrogen-containing heterocycles are common in biologically active molecules, warranting careful handling to avoid unforeseen physiological effects.
Acetic Acid Moiety: Acetic acid is a well-known corrosive substance.[5][6][7] It can cause severe burns to the skin and eyes and is harmful if inhaled or ingested.[5] The acidic nature of the molecule suggests that 2-(3-Fluoroazetidin-1-yl)acetic acid will likely be corrosive.
Fluorine Substitution: The presence of a fluorine atom introduces the characteristics of a halogenated organic compound. Halogenated hydrocarbons can be toxic upon inhalation and ingestion.[8] While the single fluorine atom in this compound is not the same as in highly toxic compounds like fluoroacetic acid, it is prudent to handle all fluorinated organic compounds with care.
Given this structural analysis, 2-(3-Fluoroazetidin-1-yl)acetic acid should be treated as a potentially corrosive, toxic, and skin/eye irritant.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to provide comprehensive protection. The following recommendations are based on a risk assessment assuming the compound is corrosive and has the potential for skin absorption and respiratory irritation.
Table 1: Recommended PPE for Handling 2-(3-Fluoroazetidin-1-yl)acetic Acid
Double-gloving with nitrile gloves as the inner layer
Eyes/Face
Chemical splash goggles meeting ANSI Z87.1 standards
Face shield worn over goggles when handling larger quantities (>50 mL) or when there is a significant splash risk
Body
Chemical-resistant lab coat
Chemical-resistant apron over the lab coat when transferring significant volumes
Respiratory
Not generally required with adequate engineering controls
NIOSH-approved respirator with acid gas/organic vapor cartridges for aerosols, fine powders, or in case of ventilation failure
Feet
Closed-toe, chemical-resistant shoes
Shoe covers if there is a risk of significant spills
Standard disposable nitrile gloves may not offer sufficient protection against prolonged exposure to corrosive and potentially skin-absorbable chemicals.[9]
Primary Gloves: For direct handling, use thicker, chemical-resistant gloves. Materials such as butyl rubber or Viton are often recommended for halogenated and aromatic organic solvents.[9]
Double Gloving: For added protection, especially during tasks with a high risk of contamination, consider wearing two pairs of gloves. A common practice is to wear a standard nitrile glove underneath a more robust, chemical-resistant glove. This provides protection in case the outer glove is breached.
Glove Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing. Contaminated gloves should be disposed of immediately following proper procedures.[1]
Given the corrosive nature of the acetic acid group, protecting the eyes and face is paramount.
Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes from any direction.[6][9]
Face Shield: When handling larger volumes or during procedures that could generate significant splashes (e.g., transferring liquids, heating solutions), a face shield should be worn in addition to chemical splash goggles to protect the entire face.
Protecting the skin from direct contact is crucial.
Chemical-Resistant Lab Coat: A lab coat made of a chemical-resistant material should be worn and fully fastened.[9][10]
Apron: For tasks involving larger quantities of the substance, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[9]
Personal Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed. Synthetic clothing that could melt and adhere to the skin in case of a fire should be avoided.[6][9]
In most laboratory settings, handling 2-(3-Fluoroazetidin-1-yl)acetic acid in a certified chemical fume hood will provide adequate respiratory protection.[6] However, in certain situations, a respirator may be necessary.
When to Use a Respirator: Consider using a NIOSH-approved respirator with organic vapor and acid gas cartridges when:
Engineering controls (like a fume hood) are not available or are malfunctioning.
Handling the substance as a fine powder that could become airborne.
Cleaning up a significant spill outside of a fume hood.
Respirator Program: The use of a respirator requires enrollment in a respiratory protection program, which includes training and fit-testing.[6]
Procedural Guidance: Safe Practices in Action
The order in which PPE is put on and taken off is critical to prevent cross-contamination.
Donning Sequence:
Lab Coat
Inner Gloves
Outer Gloves
Goggles/Face Shield
Respirator (if required)
Doffing Sequence:
Outer Gloves (remove by peeling off from the cuff, turning them inside out)
Lab Coat (remove by rolling it away from the body)
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[12]
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11][12]
Spill: For small spills within a fume hood, use an appropriate absorbent material (e.g., a chemical spill kit for acids). For larger spills, evacuate the area and follow your institution's emergency procedures.[13]
Operational and Disposal Plans
Proper disposal of both the chemical waste and contaminated PPE is a critical component of safe handling.
Chemical Waste: As a halogenated organic compound, 2-(3-Fluoroazetidin-1-yl)acetic acid waste must be segregated into a designated "Halogenated Organic Waste" container.[8][14][15] Do not mix with non-halogenated waste.[15][16] The container must be clearly labeled, kept closed when not in use, and stored in a well-ventilated area.[13][14]
Contaminated PPE: Disposable PPE, such as gloves, should be placed in a designated hazardous waste container. Non-disposable items, like lab coats, should be professionally laundered if contaminated.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for 2-(3-Fluoroazetidin-1-yl)acetic acid.
By adhering to these rigorous safety protocols, researchers can confidently and safely handle 2-(3-Fluoroazetidin-1-yl)acetic acid, fostering a culture of safety and scientific excellence in the laboratory.
References
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. 14